Carbenicillin (sodium salt)
Description
BenchChem offers high-quality Carbenicillin (sodium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbenicillin (sodium salt) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
disodium;6-[(2-carboxylato-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S.2Na/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8;;/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYJTGSCYUUYAL-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2Na2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Carbenicillin (Sodium Salt): A Technical Guide to its Mechanism of Action in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbenicillin (B1668345), a semi-synthetic penicillin antibiotic, has long been a subject of study in the field of antimicrobial research. As a member of the β-lactam class of antibiotics, its primary mechanism of action involves the disruption of bacterial cell wall synthesis, a process crucial for bacterial viability. This technical guide provides an in-depth exploration of the molecular mechanisms underlying carbenicillin's bactericidal effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The bactericidal activity of carbenicillin is primarily attributed to its ability to interfere with the final stages of peptidoglycan synthesis in the bacterial cell wall. Peptidoglycan, a heteropolymer of sugars and amino acids, provides structural integrity to the bacterial cell, protecting it from osmotic stress. The synthesis of peptidoglycan is a multi-step process that culminates in the cross-linking of peptide side chains, a reaction catalyzed by a family of enzymes known as Penicillin-Binding Proteins (PBPs).
Carbenicillin, containing a characteristic β-lactam ring, acts as a structural analog of the D-alanyl-D-alanine terminal of the peptidoglycan precursor. This molecular mimicry allows carbenicillin to bind to the active site of PBPs. The strained β-lactam ring of carbenicillin is then attacked by a serine residue within the PBP active site, leading to the formation of a stable, covalent acyl-enzyme intermediate. This irreversible acylation inactivates the PBP, preventing it from carrying out its essential transpeptidase activity.
The inhibition of PBP-mediated cross-linking weakens the peptidoglycan meshwork. As the bacterium continues to grow and divide, the compromised cell wall is unable to withstand the internal osmotic pressure, leading to cell lysis and death.
Quantitative Data
Antimicrobial Susceptibility
The in vitro activity of carbenicillin is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Pseudomonas aeruginosa | 16 - >1024 | 128 | 512 |
| Escherichia coli | 4 - 128 | 8 | 32 |
| Proteus mirabilis | 1 - 16 | 2 | 8 |
| Enterobacter spp. | 8 - >1024 | 64 | 512 |
| Bacteroides fragilis | 32 - >512 | 128 | 256 |
Note: These values are approximate and can vary depending on the specific strains tested and the methodology used.
Penicillin-Binding Protein (PBP) Affinity
The affinity of carbenicillin for different PBPs varies between bacterial species and even between different PBPs within the same organism. This differential affinity can influence the morphological changes observed in bacteria upon exposure to the antibiotic. The 50% inhibitory concentration (IC50) is a common measure of the potency of an inhibitor.
| Organism | PBP | IC50 (µg/mL) |
| Pseudomonas aeruginosa | PBP 1a | Decreased affinity in some resistant strains |
| PBP 1b | Decreased affinity in some resistant strains | |
| PBP 2 | ~0.1 | |
| PBP 3 | ~0.3 | |
| PBP 4 | Decreased affinity in some resistant strains | |
| Escherichia coli | PBP 1a | Moderate Affinity |
| PBP 1b | Moderate Affinity | |
| PBP 2 | High Affinity | |
| PBP 3 | High Affinity |
Note: Quantitative IC50 values for carbenicillin against specific PBPs are not always readily available in the literature. The data presented here is a synthesis of available information.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of carbenicillin that inhibits the visible growth of a bacterial isolate in a liquid medium.
Methodology:
-
Preparation of Carbenicillin Stock Solution: Prepare a concentrated stock solution of carbenicillin sodium salt in a suitable sterile solvent (e.g., sterile water).
-
Preparation of Bacterial Inoculum: From a fresh culture plate, select several colonies of the test bacterium and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the wells of the microtiter plate.
-
Serial Dilution in Microtiter Plate: In a 96-well microtiter plate, perform two-fold serial dilutions of the carbenicillin stock solution in cation-adjusted Mueller-Hinton broth to achieve the desired concentration range.
-
Inoculation: Inoculate each well (except for a sterility control well) with the prepared bacterial inoculum. Include a growth control well containing only broth and bacteria.
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of carbenicillin at which there is no visible growth (turbidity) as detected by the naked eye or a microplate reader.
Competitive Penicillin-Binding Protein (PBP) Binding Assay
This assay determines the affinity of carbenicillin for specific PBPs by measuring its ability to compete with a fluorescently labeled penicillin for binding to these proteins.
Methodology:
-
Preparation of Bacterial Membranes: Grow the bacterial strain of interest to mid-log phase and harvest the cells. Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction, which is rich in PBPs, by ultracentrifugation.
-
Competition Reaction: Incubate a fixed amount of the membrane preparation with a range of concentrations of unlabeled carbenicillin for a defined period (e.g., 10 minutes at 30°C) to allow carbenicillin to bind to the PBPs.
-
Fluorescent Labeling: Add a fixed, sub-saturating concentration of a fluorescently labeled penicillin (e.g., Bocillin™ FL) to the reaction mixtures and incubate for an additional period (e.g., 10 minutes at 30°C). The fluorescent penicillin will bind to any PBPs that are not already occupied by carbenicillin.
-
SDS-PAGE and Visualization: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Separate the membrane proteins by SDS-PAGE. Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
Data Analysis: Quantify the fluorescence intensity of each PBP band. The intensity of the fluorescent signal will be inversely proportional to the concentration of carbenicillin. The 50% inhibitory concentration (IC50) can be determined by plotting the percentage of fluorescent penicillin binding against the carbenicillin concentration.
Bacterial Cell Lysis Assay (Spectrophotometric)
This assay measures the lytic effect of carbenicillin on bacterial cells by monitoring changes in the optical density (OD) of a bacterial culture over time.
Methodology:
-
Bacterial Culture Preparation: Grow a fresh overnight culture of the test bacterium in a suitable broth medium.
-
Inoculation and Growth: Dilute the overnight culture into fresh pre-warmed broth to an initial OD600 of approximately 0.05. Allow the culture to grow to early or mid-logarithmic phase (e.g., OD600 of 0.2-0.4).
-
Addition of Carbenicillin: Add carbenicillin to the experimental cultures at various concentrations (e.g., 1x, 5x, 10x MIC). Maintain a control culture without any antibiotic.
-
Monitoring Optical Density: At regular time intervals (e.g., every 30-60 minutes), measure the OD600 of both the control and carbenicillin-treated cultures using a spectrophotometer.
-
Data Analysis: Plot the OD600 values against time for each concentration of carbenicillin and the control. A decrease in OD600 in the carbenicillin-treated cultures compared to the control is indicative of cell lysis.
Conclusion
Carbenicillin exerts its bactericidal effect by targeting and inactivating essential penicillin-binding proteins, thereby inhibiting the cross-linking of peptidoglycan in the bacterial cell wall. This disruption of cell wall synthesis leads to a loss of structural integrity and subsequent cell lysis. The effectiveness of carbenicillin varies among different bacterial species, largely due to differences in PBP affinity and the presence of resistance mechanisms such as β-lactamase production. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and combat bacterial resistance.
An In-Depth Technical Guide to the Antibacterial Spectrum of Carbenicillin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbenicillin (B1668345), a semi-synthetic penicillin antibiotic, has long been a subject of interest in both clinical and research settings. As a member of the carboxypenicillin subgroup, its antibacterial activity is primarily directed against a range of Gram-negative bacteria, most notably Pseudomonas aeruginosa. However, its efficacy against Gram-positive organisms is limited. This technical guide provides a comprehensive overview of the antibacterial spectrum of Carbenicillin, detailing its mechanism of action, the molecular basis of bacterial resistance, and quantitative data on its in vitro activity. Furthermore, it outlines standardized experimental protocols for determining its antibacterial spectrum and visualizes key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
Carbenicillin is a bactericidal antibiotic that exerts its effect by inhibiting the synthesis of the bacterial cell wall. Its introduction marked a significant advancement in the treatment of infections caused by problematic Gram-negative pathogens. This document serves as a technical resource, consolidating critical information on the antibacterial profile of Carbenicillin to support ongoing research and development in the field of antimicrobial agents.
Antibacterial Spectrum of Carbenicillin
Carbenicillin exhibits a broad spectrum of activity, primarily against Gram-negative aerobic and anaerobic bacteria. Its activity against Gram-positive bacteria is generally considered to be limited.
Gram-Negative Bacteria
Carbenicillin has demonstrated significant in vitro activity against a variety of Gram-negative bacilli. It is particularly noted for its efficacy against:
-
Pseudomonas aeruginosa : Carbenicillin was one of the first penicillins to show reliable activity against this opportunistic pathogen, although resistance has become more prevalent.
-
Escherichia coli : Many strains of E. coli are susceptible to Carbenicillin.[1][2]
-
Proteus mirabilis : This organism is generally susceptible to Carbenicillin.[1][2][3]
-
Other Enterobacteriaceae : Activity can be variable against other members of this family, such as Enterobacter species. Strains of Klebsiella species are often resistant.[1][2]
Gram-Positive Bacteria
The activity of Carbenicillin against Gram-positive bacteria is limited compared to other penicillins. While some strains of Staphylococcus aureus may be susceptible, the minimal inhibitory concentrations (MICs) are often higher than for Gram-negative bacteria.[4] Enterococci also tend to show a greater degree of resistance to Carbenicillin.
Anaerobic Bacteria
Carbenicillin is active against a range of anaerobic bacteria. For instance, a significant percentage of Bacteroides fragilis strains have been shown to be susceptible to clinically achievable concentrations of the antibiotic.[5]
Quantitative Data: In Vitro Susceptibility
The in vitro activity of an antibiotic is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates) of Carbenicillin against various clinically relevant bacteria.
Table 1: In Vitro Activity of Carbenicillin Against Gram-Negative Bacteria
| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Pseudomonas aeruginosa | 241 | 3.13 - >1024 | 200-300 | >300 | [1][2][3] |
| Escherichia coli | - | 1.56 - 64 | ≤25 | - | [1][2][3] |
| Proteus mirabilis | - | 1.56 - 3.13 | ≤25 | - | [1][2][3] |
| Enterobacter spp. | - | - | ≤25 | - | [1][2] |
| Klebsiella spp. | - | Resistant | - | - | [1][2] |
Table 2: In Vitro Activity of Carbenicillin Against Gram-Positive and Anaerobic Bacteria
| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus | 100 | - | - | - | [4] |
| Bacteroides fragilis | 51 | ≤100 (for 67% of strains) | - | - | [5] |
| Bacteroides melaninogenicus | 9 | ≤100 (for 7 of 9 strains) | - | - | [5] |
| Eubacterium spp. | 8 | ≤100 (for all strains) | - | - | [5] |
Mechanism of Action
Carbenicillin, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.
Caption: Mechanism of action of Carbenicillin.
The key steps in its mechanism of action are:
-
Binding to Penicillin-Binding Proteins (PBPs): Carbenicillin binds to and inactivates PBPs, which are bacterial enzymes (transpeptidases, carboxypeptidases, and endopeptidases) involved in the terminal stages of peptidoglycan synthesis.
-
Inhibition of Transpeptidation: The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, a crucial step for the structural integrity of the bacterial cell wall.
-
Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.
Mechanisms of Resistance
Bacterial resistance to Carbenicillin can emerge through several mechanisms:
-
Enzymatic Degradation: The most common mechanism is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring of Carbenicillin, rendering it inactive.
-
Alteration of Target Site: Mutations in the genes encoding PBPs can reduce the binding affinity of Carbenicillin to its target, thereby conferring resistance.
-
Reduced Permeability: In Gram-negative bacteria, alterations in the outer membrane porin channels can restrict the entry of Carbenicillin into the periplasmic space where the PBPs are located.
-
Efflux Pumps: Some bacteria possess efflux pumps that actively transport Carbenicillin out of the cell, preventing it from reaching its target concentration.
References
- 1. In Vitro Activity of Carbenicillin Against Gram-negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of carbenicillin against gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbenicillin - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Susceptibility of Anaerobic Bacteria to Carbenicillin - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Carbenicillin: A Technical Guide to its Discovery, History, and Enduring Legacy in Antibiotic Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery, history, and scientific significance of carbenicillin (B1668345), a pivotal antibiotic in the fight against Gram-negative pathogens. We delve into its synthesis, mechanism of action, spectrum of activity, and the evolution of bacterial resistance. This document presents quantitative data in structured tables, details key experimental protocols, and utilizes visualizations to elucidate complex pathways and workflows, offering a comprehensive resource for professionals in antibiotic research and drug development.
Introduction: The Need for a New Generation of Penicillins
The mid-20th century witnessed the dawn of the antibiotic era, with penicillin transforming the treatment of bacterial infections. However, the rise of Gram-negative pathogens, particularly the opportunistic and often multidrug-resistant Pseudomonas aeruginosa, presented a formidable challenge. The existing penicillins had limited efficacy against these bacteria, creating an urgent need for new antimicrobial agents with an expanded spectrum of activity. It was in this context that scientists at Beecham Research Laboratories embarked on a quest that would lead to the development of carbenicillin.
The Discovery and History of Carbenicillin
Carbenicillin, a semi-synthetic penicillin, was discovered by scientists at Beecham and marketed as Pyopen.[1] It belongs to the carboxypenicillin subgroup of penicillins.[1] This discovery marked a significant milestone in antibiotic research, as carbenicillin was one of the first penicillins to exhibit reliable activity against Pseudomonas aeruginosa and other challenging Gram-negative bacilli.[2]
Chemical Synthesis
Carbenicillin is synthesized from the penicillin nucleus, 6-aminopenicillanic acid (6-APA), which is obtained by the enzymatic cleavage of the side chain from Penicillin G. The synthesis of carbenicillin then involves the acylation of 6-APA with a derivative of phenylmalonic acid.
Experimental Protocol: Laboratory Synthesis of Carbenicillin
Objective: To synthesize carbenicillin by acylating 6-aminopenicillanic acid (6-APA) with a suitable phenylmalonic acid derivative.
Materials:
-
6-aminopenicillanic acid (6-APA)
-
Phenylmalonyl dichloride (or a similar activated derivative of phenylmalonic acid)
-
Anhydrous acetone (B3395972)
-
Sodium bicarbonate solution (saturated)
-
Hydrochloric acid (dilute)
-
Ethyl acetate
-
Sodium sulfate (B86663) (anhydrous)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolution of 6-APA: Suspend 6-aminopenicillanic acid (1 molar equivalent) in a mixture of water and acetone at 0-5°C in an ice bath with vigorous stirring.
-
pH Adjustment: Slowly add a saturated solution of sodium bicarbonate to the 6-APA suspension until the solid dissolves and the pH of the solution reaches approximately 7.5-8.0. Maintain this pH range throughout the reaction.
-
Acylation: While maintaining the temperature at 0-5°C and vigorous stirring, add a solution of phenylmalonyl dichloride (1.1 molar equivalents) in anhydrous acetone dropwise to the 6-APA solution. The addition should be slow to control the exothermic reaction and maintain the pH.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of 6-APA.
-
Work-up: Once the reaction is complete, acidify the reaction mixture to pH 2.0 with dilute hydrochloric acid. This will precipitate the crude carbenicillin.
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Extraction: Extract the aqueous layer with ethyl acetate. The carbenicillin will move into the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude carbenicillin.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system to yield pure carbenicillin.
Mechanism of Action
Like other penicillin antibiotics, carbenicillin is a bactericidal agent that interferes with the synthesis of the bacterial cell wall.[3]
-
Targeting Penicillin-Binding Proteins (PBPs): The primary molecular targets of carbenicillin are the penicillin-binding proteins (PBPs). PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.
-
Inhibition of Transpeptidation: Carbenicillin acylates the active site of these transpeptidases, forming a stable, inactive covalent complex. This inactivation prevents the cross-linking of peptidoglycan chains.
-
Cell Lysis: The inhibition of peptidoglycan synthesis weakens the bacterial cell wall, rendering the bacterium susceptible to osmotic lysis and eventual cell death, particularly in actively growing bacteria.
Spectrum of Activity
Carbenicillin is a broad-spectrum antibiotic with activity against a range of Gram-positive and Gram-negative bacteria.[3] However, its most significant clinical utility lies in its effectiveness against Pseudomonas aeruginosa and certain indole-positive Proteus species that are resistant to other penicillins like ampicillin.[2]
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the in vitro activity of carbenicillin against key clinical isolates. MIC values are crucial for determining the susceptibility of a particular bacterium to an antibiotic.
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Pseudomonas aeruginosa | 200 | 25 - >200 | 50 | 125 | [3] |
| Escherichia coli | - | - | - | - | Data not available in a structured format |
| Proteus mirabilis | - | - | - | - | Data not available in a structured format |
| Proteus (indole-positive) | - | - | - | - | Data not available in a structured format |
Note: Comprehensive MIC data for E. coli and Proteus species were not available in a structured table format in the searched literature.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the minimum concentration of carbenicillin that inhibits the visible growth of a bacterial isolate.
Materials:
-
Carbenicillin stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Antibiotic Dilutions: Prepare a series of twofold dilutions of the carbenicillin stock solution in CAMHB directly in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well after adding the inoculum.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the carbenicillin dilutions, as well as to a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of carbenicillin at which there is no visible growth.
Pharmacokinetics
Understanding the pharmacokinetic profile of an antibiotic is essential for determining appropriate dosing regimens.
Data Presentation: Pharmacokinetic Parameters of Carbenicillin
| Parameter | Route of Administration | Dose | Healthy Adults | Neonates (<2.5 kg) | Neonates (>2.5 kg) | Reference |
| Peak Serum Concentration (Cmax) | IV | 1g/hr | ~150 µg/mL | - | - | [4] |
| IM | 1g | 15-20 µg/mL | - | - | [4] | |
| IM | 100 mg/kg | - | 150-175 µg/mL | 150-175 µg/mL | [5] | |
| Time to Peak Concentration (Tmax) | IM | 1g | 0.5-2 hours | - | - | [4] |
| Elimination Half-life (t1/2) | IV/IM | - | ~1 hour | ~4 hours | ~2.7 hours | [4][5] |
| Protein Binding | - | - | 30-60% | - | - | [4] |
| Excretion | - | - | Primarily renal | Primarily renal | Primarily renal | [4][5] |
Mechanisms of Resistance
The emergence of bacterial resistance to carbenicillin has limited its clinical use. The primary mechanisms of resistance include:
-
Enzymatic Degradation: The production of β-lactamase enzymes is a major mechanism of resistance. These enzymes hydrolyze the β-lactam ring of carbenicillin, rendering it inactive.
-
Alteration of Target Site: Mutations in the genes encoding penicillin-binding proteins (PBPs) can reduce the binding affinity of carbenicillin to its target, thereby decreasing its efficacy.
-
Reduced Permeability: Changes in the outer membrane porins of Gram-negative bacteria can restrict the entry of carbenicillin into the cell, preventing it from reaching its target PBPs.
-
Efflux Pumps: Bacteria can acquire or upregulate efflux pumps that actively transport carbenicillin out of the cell, reducing its intracellular concentration.
Experimental Protocol: In Vitro Evolution of Carbenicillin Resistance
Objective: To induce and select for carbenicillin-resistant mutants of a bacterial strain in a laboratory setting.
Materials:
-
Susceptible bacterial strain (e.g., Pseudomonas aeruginosa PAO1)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Carbenicillin stock solution
-
Sterile culture tubes or microtiter plates
-
Incubator with shaking capabilities (37°C)
-
Spectrophotometer
-
Agar (B569324) plates with and without carbenicillin
Procedure:
-
Initial MIC Determination: Determine the baseline MIC of carbenicillin for the susceptible bacterial strain using the broth microdilution method described previously.
-
Serial Passage:
-
Inoculate a culture tube containing TSB with the susceptible strain and grow to mid-log phase.
-
In a new set of tubes or a microtiter plate, prepare a gradient of sub-inhibitory concentrations of carbenicillin (e.g., 0.125x, 0.25x, 0.5x, and 1x the initial MIC).
-
Inoculate these tubes with a standardized amount of the bacterial culture.
-
Incubate at 37°C with shaking for 24 hours.
-
The following day, transfer an aliquot from the tube with the highest concentration of carbenicillin that shows growth to a new series of tubes with a fresh gradient of carbenicillin, including concentrations higher than the previous day.
-
Repeat this serial passage daily for a predetermined number of generations (e.g., 30-60 days).
-
-
Isolation of Resistant Mutants: Periodically, plate dilutions of the cultures from the highest carbenicillin concentrations onto agar plates containing carbenicillin at concentrations above the initial MIC.
-
Characterization of Resistant Mutants:
-
Isolate single colonies from the carbenicillin-containing agar plates.
-
Confirm the increase in MIC for the isolated mutants compared to the parental strain.
-
Perform further characterization, such as whole-genome sequencing to identify mutations, β-lactamase activity assays, and efflux pump expression analysis.
-
Clinical Applications and Trials
Carbenicillin has been primarily used in the treatment of serious infections caused by susceptible Gram-negative bacteria, particularly urinary tract infections (UTIs), septicemia, and respiratory tract infections.
Experimental Protocol: A Representative Clinical Trial Protocol for Carbenicillin in Complicated Urinary Tract Infections (cUTIs)
Study Title: A Phase III, Randomized, Double-Blind, Active-Controlled Study to Evaluate the Efficacy and Safety of Carbenicillin in the Treatment of Complicated Urinary Tract Infections in Adults.
1. Objectives:
- Primary Objective: To evaluate the clinical and microbiological efficacy of intravenous carbenicillin compared to a standard-of-care comparator in adult patients with cUTIs.
- Secondary Objectives: To assess the safety and tolerability of carbenicillin, to evaluate the microbiological response by pathogen, and to determine the rate of relapse.
2. Study Design:
- A multicenter, randomized, double-blind, parallel-group, active-controlled non-inferiority trial.
- Patient Population: Adult patients (≥18 years) with a clinical diagnosis of cUTI, including pyelonephritis, and a pre-treatment urine culture with a uropathogen susceptible to both study drugs.
- Randomization: Patients will be randomized in a 1:1 ratio to receive either carbenicillin or the active comparator.
- Treatment:
- Investigational Arm: Intravenous carbenicillin (e.g., 4g every 6 hours).
- Comparator Arm: A standard-of-care intravenous antibiotic for cUTIs (e.g., a fluoroquinolone or a third-generation cephalosporin).
- Duration of Treatment: 7 to 14 days, with an option for oral step-down therapy based on clinical response.
3. Study Procedures:
- Screening: Collection of demographics, medical history, physical examination, and baseline laboratory tests (including urinalysis and urine culture).
- Treatment Period: Daily assessment of clinical signs and symptoms, monitoring of adverse events, and collection of blood samples for safety labs.
- End-of-Treatment (EOT) Visit: Clinical and microbiological assessment.
- Test-of-Cure (TOC) Visit (5-9 days after EOT): Final assessment of clinical and microbiological cure.
- Late Follow-up Visit (21-28 days after EOT): Assessment for relapse.
4. Endpoints:
- Primary Efficacy Endpoint: The proportion of patients with a favorable clinical and microbiological response (composite cure) at the TOC visit in the microbiological intent-to-treat (mMITT) population.
- Secondary Efficacy Endpoints: Clinical cure rate at TOC, microbiological eradication rate at TOC, and clinical and microbiological outcomes at other time points.
- Safety Endpoints: Incidence and severity of adverse events, and changes in laboratory parameters.
5. Statistical Analysis:
- The primary efficacy analysis will be a non-inferiority comparison of the composite cure rates between the two treatment arms.
- Safety data will be summarized descriptively.
Conclusion: The Legacy of Carbenicillin
While the clinical use of carbenicillin has declined due to the prevalence of resistance, its historical significance remains undeniable. It paved the way for the development of other extended-spectrum penicillins and provided a crucial therapeutic option against previously intractable Gram-negative infections. The study of carbenicillin and the mechanisms by which bacteria developed resistance to it has provided invaluable insights into the ongoing battle between humans and microbial pathogens. For researchers and drug development professionals, the story of carbenicillin serves as a powerful reminder of the dynamic nature of antibiotic resistance and the continuous need for innovation in antimicrobial discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. publications.aap.org [publications.aap.org]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Antimicrobial Resistance Development In Vitro: Adaptive Laboratory Evolution Method (Review) | Borovkova | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 5. Carbenicillin Stock Solution [novoprolabs.com]
Chemical properties and structure of Carbenicillin sodium salt
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of Carbenicillin (B1668345) sodium salt. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Chemical and Physical Properties
Carbenicillin sodium salt is a semi-synthetic penicillin antibiotic. Key quantitative data regarding its chemical and physical properties are summarized in the tables below for easy reference and comparison.
| Identifier | Value | Source |
| IUPAC Name | disodium (B8443419);(2S,5R,6R)-6-[(2-carboxylato-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | [1][2] |
| CAS Number | 4800-94-6 | [1] |
| Molecular Formula | C₁₇H₁₆N₂Na₂O₆S | [1][2] |
| Molecular Weight | 422.36 g/mol | [1][2] |
| Property | Value | Source |
| Melting Point | >190°C (decomposition) | |
| pKa₁ | 2.76 | |
| pKa₂ | 3.5 | |
| Appearance | White to off-white powder | [3] |
| Solvent | Solubility | Source |
| Water | 50 mg/mL | [3][4][5][6] |
| Ethanol | Low solubility | [4] |
| Methanol | Soluble | |
| DMSO | Soluble | |
| Dimethylformamide | Soluble |
Chemical Structure
Carbenicillin is a derivative of 6-aminopenicillanic acid, and its structure is characterized by a β-lactam ring fused to a thiazolidine (B150603) ring. The side chain attached to the 6-amino position is an α-carboxyphenylacetyl group, which is responsible for its antimicrobial activity and properties.
Mechanism of Action
Carbenicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] The process involves the following key steps:
-
Binding to Penicillin-Binding Proteins (PBPs): Carbenicillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.
-
Inhibition of Transpeptidation: PBPs are essential enzymes involved in the final step of peptidoglycan synthesis, which is the cross-linking of peptide chains. By inhibiting these enzymes, carbenicillin prevents the formation of a stable cell wall.
-
Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.
Carbenicillin is particularly effective against Gram-negative bacteria due to its ability to penetrate their outer membrane.
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for determining the purity of Carbenicillin sodium salt using reverse-phase HPLC.[7][8][9]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile phase A: Phosphate buffer (e.g., 25 mM potassium phosphate, pH 3.0)
-
Mobile phase B: Acetonitrile
-
Carbenicillin sodium salt reference standard
-
Sample of Carbenicillin sodium salt for analysis
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Preparation of Solutions:
-
Mobile Phase: Prepare the mobile phases and degas them before use.
-
Standard Solution: Accurately weigh a known amount of Carbenicillin sodium salt reference standard and dissolve it in a suitable solvent (e.g., water or mobile phase A) to obtain a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.
-
Sample Solution: Accurately weigh the Carbenicillin sodium salt sample and dissolve it in the same solvent as the standard to a similar concentration.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 35°C
-
Detection Wavelength: 220 nm
-
Gradient Elution: A typical gradient might start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute Carbenicillin and any impurities.
4. Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Record the chromatograms and identify the peak corresponding to Carbenicillin based on its retention time compared to the standard.
-
Calculate the purity of the sample by comparing the peak area of the analyte in the sample to the calibration curve.
Structural Characterization by Spectroscopy
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of Carbenicillin sodium salt in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum to observe the proton signals. Key signals include those from the aromatic ring, the methine protons of the β-lactam and thiazolidine rings, and the methyl groups.
-
¹³C NMR Analysis: Acquire a ¹³C NMR spectrum to observe the carbon signals, including the carbonyl carbons of the β-lactam and carboxyl groups.
-
Data Interpretation: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the molecular structure.[10][11]
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place the solid sample directly on the ATR crystal.[12]
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition: Record the infrared spectrum over the range of approximately 4000-400 cm⁻¹.
-
Data Interpretation: Identify characteristic absorption bands corresponding to the functional groups present in Carbenicillin, such as the β-lactam carbonyl stretch (around 1760 cm⁻¹), the amide carbonyl stretch (around 1650 cm⁻¹), and the carboxylic acid O-H and C=O stretches.
3. Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent compatible with the ionization technique (e.g., acetonitrile/water for LC-MS).[13][14][15][16][17]
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS), equipped with an electrospray ionization (ESI) source is commonly used for β-lactam antibiotics.[13][14][15][16][17]
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.
-
Data Interpretation: Determine the molecular weight of the compound from the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻). Analyze the fragmentation pattern in MS/MS experiments to confirm the structure by identifying characteristic fragments of the penicillin core and the side chain.[13][14][15][16][17]
References
- 1. ATR-FTIR Spectroscopy in the Detection of Amoxicillin | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. khimexpert.com [khimexpert.com]
- 4. ubpbio.com [ubpbio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ubpbio.com [ubpbio.com]
- 7. Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of carbenicillin disodium, cefazolin sodium, cephalothin sodium, nafcillin sodium, and ticarcillin disodium by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR spectroscopy of H1 of penicillins and their derivatives | Semantic Scholar [semanticscholar.org]
- 12. research.monash.edu [research.monash.edu]
- 13. A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. shimadzu.co.kr [shimadzu.co.kr]
- 16. Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Making sure you're not a bot! [ask.orkg.org]
Understanding the bla Gene and Carbenicillin Resistance: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bla gene and its central role in mediating bacterial resistance to carbenicillin (B1668345), a semisynthetic penicillin antibiotic. The emergence and spread of β-lactamase-producing bacteria pose a significant threat to the efficacy of many life-saving antibiotics. A thorough understanding of the molecular mechanisms underpinning this resistance is crucial for the development of novel therapeutic strategies.
This document details the enzymatic function of β-lactamases, the genetic regulation of bla gene expression, and standardized experimental protocols for the characterization of carbenicillin resistance. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through logical diagrams.
The Molecular Basis of Carbenicillin Resistance
The primary mechanism of bacterial resistance to carbenicillin is the enzymatic inactivation of the antibiotic by β-lactamase enzymes, which are encoded by a variety of bla genes. These enzymes hydrolyze the amide bond in the β-lactam ring, a core structural motif of penicillin and related antibiotics, rendering the drug inactive.
The Role of the bla Gene and β-Lactamase
The bla genes are a diverse group of genes found in a wide range of bacteria. They can be located on the bacterial chromosome or on mobile genetic elements such as plasmids, which facilitates their horizontal transfer between different bacterial species. The expression of these genes leads to the production of β-lactamase enzymes.
Carbenicillin, like other penicillin-class antibiotics, acts by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. By breaking the β-lactam ring, β-lactamases prevent carbenicillin from binding to its PBP targets, thereby allowing the bacteria to survive and proliferate in the presence of the antibiotic.
Quantitative Analysis of Carbenicillin Resistance
The level of resistance to carbenicillin is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The presence and type of bla gene significantly impact the MIC of carbenicillin.
| Bacterial Species | bla Gene Status | Carbenicillin MIC (µg/mL) | Reference |
| Escherichia coli | No plasmid | ~10 | [1] |
| Escherichia coli | pBluescript II (bla) | >2000 | [1] |
| Escherichia coli BL21(DE3) | No plasmid | <1 | [2] |
| Escherichia coli BL21(DE3) | pET15b-sfgfp (Tn3.1 bla) | >5000 | [2] |
| Staphylococcus aureus | blaZ-negative | 0.032 - 0.064 | [3] |
| Staphylococcus aureus | blaZ-positive | ≥0.125 | [4][5] |
| Pseudomonas aeruginosa | Various clinical isolates | 25 - >125 | [6][7] |
| Klebsiella pneumoniae | SHV-1 positive | ≤8 | [8] |
Table 1: Minimum Inhibitory Concentration (MIC) of Carbenicillin against Various Bacterial Strains. This table summarizes the impact of the presence of a bla gene on the MIC of carbenicillin.
Regulation of bla Gene Expression
The expression of bla genes is often tightly regulated to ensure that the resistance mechanism is activated only when needed, thus conserving cellular resources. A well-studied example is the regulation of the blaZ gene in Staphylococcus aureus.
The BlaI-BlaR1 Signaling Pathway in Staphylococcus aureus
In the absence of a β-lactam antibiotic, the BlaI repressor protein binds to the operator region of the blaZ gene, preventing its transcription. When a β-lactam antibiotic is present, it is sensed by the BlaR1 protein, a transmembrane sensor. This binding event triggers a series of proteolytic cleavages, ultimately leading to the inactivation of the BlaI repressor. With the repressor removed, the blaZ gene is transcribed, leading to the production of β-lactamase.[2][9][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Cefazolin Inoculum Effect and the Presence of type A blaZ Gene according to agr Genotype in Methicillin-Susceptible Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation of phenotypic tests with the presence of the blaZ gene for detection of beta-lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Carbenicillin on Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Review of SHV Extended-Spectrum β-Lactamases: Neglected Yet Ubiquitous [frontiersin.org]
- 8. Are SHV β-Lactamases Universal in Klebsiella pneumoniae? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification of TEM-1 beta-lactamase by immunoaffinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 11. Crystal structures of the BlaI repressor from Staphylococcus aureus and its complex with DNA: insights into transcriptional regulation of the bla and mec operons - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbenicillin's Efficacy Against Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbenicillin (B1668345), a semi-synthetic penicillin antibiotic, belongs to the carboxypenicillin subgroup. It exhibits a broad spectrum of activity, notably against Gram-negative bacteria, including problematic pathogens such as Pseudomonas aeruginosa and various species of the Enterobacteriaceae family. This technical guide provides an in-depth analysis of carbenicillin's mechanism of action, its spectrum of effectiveness with quantitative data, detailed experimental protocols for susceptibility testing, and an overview of resistance mechanisms.
Mechanism of Action
Carbenicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs) located in the periplasmic space of Gram-negative bacteria.[1][2] Carbenicillin traverses the outer membrane of Gram-negative bacteria through porin channels to reach these targets.[1]
The binding of carbenicillin to PBPs inhibits the transpeptidation step in peptidoglycan synthesis.[1] This crucial step is responsible for the cross-linking of peptide chains, which provides the cell wall with its structural integrity. By preventing this cross-linking, carbenicillin weakens the cell wall, leading to cell lysis and bacterial death, particularly in actively dividing cells.[1][2]
Spectrum of Activity and Quantitative Data
Carbenicillin is particularly effective against a range of Gram-negative bacilli. Its activity is summarized below with Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
| Gram-Negative Bacterium | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Pseudomonas aeruginosa | 3.13 - >1024 | 100 | >128 |
| Escherichia coli | 1.56 - 64 | 4 | 16 |
| Proteus mirabilis | 1.56 - 3.13 | 2 | 4 |
| Proteus spp. (indole-positive) | ≤25 | - | - |
| Enterobacter spp. | - | - | - |
| Klebsiella spp. | Often resistant | - | - |
Note: MIC values can vary depending on the strain, inoculum size, and testing methodology.
Experimental Protocols
The effectiveness of carbenicillin is primarily determined through antimicrobial susceptibility testing (AST). The two most common methods are broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion test.
Broth Microdilution Method for MIC Determination
This method determines the minimum concentration of carbenicillin that inhibits bacterial growth in a liquid medium.
1. Preparation of Carbenicillin Stock Solution:
-
Aseptically prepare a stock solution of carbenicillin at a known high concentration (e.g., 1024 µg/mL) in a suitable sterile solvent.
2. Preparation of Microtiter Plate:
-
Using a 96-well microtiter plate, perform serial twofold dilutions of the carbenicillin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 0.25 to 256 µg/mL).
-
Include a growth control well (broth only) and a sterility control well (uninoculated broth).
3. Inoculum Preparation:
-
From a pure 18-24 hour culture of the test organism on a non-selective agar (B569324) plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is the lowest concentration of carbenicillin at which there is no visible growth (turbidity) in the wells.
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to carbenicillin by measuring the diameter of the zone of growth inhibition around a carbenicillin-impregnated disk.
1. Inoculum Preparation:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
2. Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
3. Application of Carbenicillin Disk:
-
Aseptically apply a carbenicillin disk (typically 100 µg) to the surface of the inoculated agar plate.
-
Gently press the disk to ensure complete contact with the agar.
4. Incubation:
-
Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.
5. Interpretation of Results:
-
Measure the diameter of the zone of complete growth inhibition in millimeters.
-
Interpret the result as Susceptible (S), Intermediate (I), or Resistant (R) based on standardized zone diameter interpretive criteria provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
References
The Pharmacokinetics and Pharmacodynamics of Carbenicillin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbenicillin (B1668345) is a semi-synthetic carboxypenicillin antibiotic with a broad spectrum of activity, particularly against Gram-negative bacteria, including Pseudomonas aeruginosa and certain species of Proteus.[1][2] Developed in the 1960s, it represented a significant advancement in the treatment of infections caused by these challenging pathogens.[3] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of carbenicillin, presenting key data in a structured format, detailing experimental protocols, and visualizing important pathways and workflows.
Pharmacodynamics
The antibacterial activity of carbenicillin is primarily bactericidal.[4] Its efficacy is mainly dependent on the duration of time that the drug concentration remains above the minimum inhibitory concentration (MIC) of the target organism.
Mechanism of Action
Carbenicillin, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] The primary molecular targets are penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.[5]
The process involves the following key steps:
-
Penetration of the Outer Membrane: In Gram-negative bacteria, carbenicillin traverses the outer membrane through porin channels to reach the periplasmic space.[5]
-
Binding to Penicillin-Binding Proteins (PBPs): In the periplasm, carbenicillin covalently binds to the active site of PBPs.[5]
-
Inhibition of Transpeptidation: This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains, a crucial step for cell wall integrity.[5]
-
Cell Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and eventual cell death, particularly in actively dividing bacteria.[5]
Spectrum of Activity and MIC Values
Carbenicillin is active against a range of Gram-negative and some Gram-positive bacteria. It is particularly noted for its activity against Pseudomonas aeruginosa and indole-positive Proteus species that are resistant to ampicillin.[2] The minimum inhibitory concentrations (MICs) of carbenicillin against key pathogens are summarized in the table below.
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Pseudomonas aeruginosa | ~20-100 | >128 | 3.13 - >1024[1][6] |
| Escherichia coli | - | - | 1.56 - 64[1] |
| Proteus mirabilis | - | - | 1.56 - 3.13[1] |
Note: MIC values can vary significantly depending on the strain, testing methodology, and geographical location.
Mechanisms of Resistance
Bacterial resistance to carbenicillin can emerge through several mechanisms:
-
Production of β-lactamases: These enzymes hydrolyze the β-lactam ring of carbenicillin, rendering it inactive. This is a common mechanism of resistance.[5]
-
Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of carbenicillin to its target, leading to decreased susceptibility.[7]
-
Reduced Permeability: Changes in the outer membrane porins of Gram-negative bacteria can restrict the entry of carbenicillin into the periplasmic space.[7]
-
Efflux Pumps: Some bacteria possess efflux pumps that actively transport carbenicillin out of the cell, preventing it from reaching its target PBPs.[5]
Pharmacokinetics
The clinical efficacy of carbenicillin is significantly influenced by its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion.
Absorption
Carbenicillin is not well absorbed from the gastrointestinal tract and therefore must be administered parenterally, either intravenously or intramuscularly.[5] An oral formulation, carbenicillin indanyl sodium, is available and is more resistant to acid hydrolysis, but its use is generally limited to urinary tract infections due to lower systemic concentrations.
Distribution
Following parenteral administration, carbenicillin is rapidly distributed throughout the body, into various tissues and fluids.[5] Protein binding is in the range of 30% to 60%.[1] Carbenicillin does not readily cross the blood-brain barrier in the absence of inflammation.[5]
Metabolism
Carbenicillin undergoes minimal metabolism in the body.[1]
Excretion
The primary route of elimination for carbenicillin is renal excretion, with a significant portion of the drug being excreted unchanged in the urine.[5] This occurs through both glomerular filtration and active tubular secretion. Probenecid can be co-administered to block tubular secretion and thereby increase and prolong the plasma concentrations of carbenicillin.
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of carbenicillin in adults with normal renal function.
| Parameter | Value | Reference |
| Bioavailability (Oral) | 30 - 40% | [1] |
| Half-life (t½) | ~1 hour | [1] |
| Protein Binding | 30 - 60% | [1] |
| Excretion (Renal, unchanged) | 30 - 40% (of absorbed oral dose) | [1] |
Special Populations
Renal Impairment: Since carbenicillin is primarily eliminated by the kidneys, its half-life is significantly prolonged in patients with renal insufficiency.[3] Dosage adjustments are necessary to prevent drug accumulation and potential toxicity.
Neonates: The half-life of carbenicillin is also prolonged in neonates, particularly in those with low birth weight, due to their immature renal function.[8] A single intramuscular dose of 100 mg/kg in newborns can produce peak serum concentrations of approximately 150 to 175 µg/ml.[8] The serum half-life in normal birth weight infants is around 2.7 hours, which increases to 4.0 hours in low birth weight infants in their first week of life.[8]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
Carbenicillin stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C)
-
Microplate reader (optional)
Procedure:
-
Prepare Antibiotic Dilutions: A serial two-fold dilution of carbenicillin is prepared in CAMHB directly in the wells of a 96-well plate. The final volume in each well is typically 100 µL.
-
Prepare Bacterial Inoculum: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with 100 µL of the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at 35°C for 16-20 hours.
-
Interpretation: The MIC is determined as the lowest concentration of carbenicillin at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or with a microplate reader.
Measurement of Carbenicillin in Serum by High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive and specific method for quantifying drug concentrations in biological matrices.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (B52724), water (HPLC grade)
-
Buffer (e.g., phosphate (B84403) buffer)
-
Internal standard (e.g., another penicillin)
-
Serum samples, calibration standards, and quality control samples
Procedure:
-
Sample Preparation: Serum proteins are precipitated by adding a solvent like acetonitrile. The mixture is vortexed and then centrifuged. The supernatant is collected.
-
Extraction (if necessary): A liquid-liquid or solid-phase extraction may be performed to further purify the sample and concentrate the analyte.
-
Reconstitution: The dried extract is reconstituted in the mobile phase.
-
Chromatographic Separation: An aliquot of the prepared sample is injected into the HPLC system. Carbenicillin and the internal standard are separated on the C18 column using a mobile phase consisting of a mixture of acetonitrile and buffer.
-
Detection: The separated compounds are detected by a UV detector at a specific wavelength (e.g., 220 nm).
-
Quantification: The concentration of carbenicillin in the sample is determined by comparing the peak area ratio of carbenicillin to the internal standard with a calibration curve generated from standards of known concentrations.
Determination of Plasma Protein Binding by Equilibrium Dialysis
Equilibrium dialysis is a standard method for determining the extent of drug binding to plasma proteins.
Materials:
-
Equilibrium dialysis apparatus with a semipermeable membrane
-
Human plasma
-
Phosphate-buffered saline (PBS)
-
Carbenicillin solution
-
Incubator with shaker (37°C)
-
Analytical method for drug quantification (e.g., HPLC)
Procedure:
-
Apparatus Setup: The dialysis cell, consisting of two chambers separated by a semipermeable membrane (which allows the passage of small molecules like carbenicillin but not large proteins), is assembled.
-
Sample Loading: One chamber is filled with plasma containing a known concentration of carbenicillin. The other chamber is filled with PBS.
-
Equilibration: The dialysis unit is incubated at 37°C with gentle shaking for a sufficient period (e.g., 4-24 hours) to allow the unbound drug to reach equilibrium across the membrane.
-
Sample Collection: After equilibration, samples are taken from both the plasma and the buffer chambers.
-
Analysis: The concentration of carbenicillin in both samples is measured using a validated analytical method.
-
Calculation: The percentage of protein binding is calculated using the following formula: % Bound = [ (Total drug concentration in plasma - Unbound drug concentration in buffer) / Total drug concentration in plasma ] x 100
Conclusion
Carbenicillin remains a significant antibiotic, particularly for its historical role in combating Gram-negative infections. A thorough understanding of its pharmacokinetic and pharmacodynamic properties is crucial for its appropriate clinical use and for the development of new antimicrobial agents. This guide has provided a comprehensive overview of these aspects, including quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows, to serve as a valuable resource for researchers and drug development professionals. The emergence of resistance underscores the continuous need for surveillance and the development of strategies to preserve the efficacy of this and other life-saving antibiotics.
References
- 1. Carbenicillin - Wikipedia [en.wikipedia.org]
- 2. Carbenicillin | C17H18N2O6S | CID 20824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of an oral form of carbenicillin in patients with renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 5. What is the mechanism of Carbenicillin Disodium? [synapse.patsnap.com]
- 6. Effect of Carbenicillin on Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbenicillin resistance of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of carbenicillin in neonates of normal and low birth weight - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbenicillin: A Semi-Synthetic Penicillin Derivative - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbenicillin (B1668345) is a semi-synthetic β-lactam antibiotic belonging to the carboxypenicillin subgroup of the penicillins.[1] Developed as an analogue of naturally occurring benzylpenicillin, it represented a significant advancement in the treatment of infections caused by Gram-negative bacteria, particularly Pseudomonas aeruginosa. This document provides an in-depth technical overview of carbenicillin, encompassing its chemical synthesis, mechanism of action, antibacterial spectrum, pharmacokinetic properties, and the mechanisms by which bacteria develop resistance. Detailed experimental protocols and quantitative data are presented to support research and development activities.
Chemical Properties and Synthesis
Carbenicillin is chemically designated as (2S,5R,6R)-6-[(2-carboxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[2] It is a water-soluble compound but is labile in acidic conditions.[1]
Table 1: Physicochemical Properties of Carbenicillin
| Property | Value |
| Molecular Formula | C₁₇H₁₈N₂O₆S |
| Molar Mass | 378.40 g·mol⁻¹ |
| Appearance | White, slightly beige powder |
| Solubility in Water | 50 mg/mL |
| Storage | 2°C – 8°C for at least 1 year, at -20°C for at least 3 years |
Synthesis of Carbenicillin
The synthesis of carbenicillin, like other semi-synthetic penicillins, involves the acylation of the 6-amino group of 6-aminopenicillanic acid (6-APA). 6-APA is the core structural nucleus of all penicillins and is produced on a large scale by the enzymatic cleavage of Penicillin G or V. The side chain, phenylmalonic acid, is activated and then coupled to the 6-APA nucleus.
Experimental Protocol: Chemical Synthesis of Carbenicillin
This protocol outlines the general steps for the chemical synthesis of carbenicillin via the acylation of 6-APA.
Materials:
-
6-aminopenicillanic acid (6-APA)
-
Phenylmalonic acid
-
Thionyl chloride (SOCl₂) or other activating agent
-
Anhydrous solvent (e.g., dichloromethane, acetone)
-
A suitable base (e.g., triethylamine, sodium bicarbonate)
-
Acids and bases for pH adjustment
-
Organic solvents for extraction and purification
-
Chromatography materials (e.g., silica (B1680970) gel)
Procedure:
-
Activation of the Side Chain:
-
Convert phenylmalonic acid to its more reactive acid chloride derivative. This is typically achieved by reacting phenylmalonic acid with an excess of thionyl chloride in an anhydrous solvent under reflux.
-
The reaction mixture is then concentrated under reduced pressure to remove excess thionyl chloride, yielding phenylmalonyl chloride.
-
-
Acylation of 6-APA:
-
Suspend 6-APA in a mixture of water and a suitable organic solvent (e.g., acetone).
-
Cool the suspension in an ice bath and add a base (e.g., sodium bicarbonate) to dissolve the 6-APA and maintain a basic pH.
-
Slowly add a solution of the phenylmalonyl chloride in an anhydrous solvent to the stirring 6-APA solution. The reaction is typically carried out at a low temperature (0-5°C) to minimize degradation of the β-lactam ring.
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).
-
-
Purification:
-
Once the reaction is complete, acidify the reaction mixture to precipitate the crude carbenicillin.
-
Collect the precipitate by filtration and wash with cold water.
-
Further purification can be achieved by recrystallization from a suitable solvent system or by column chromatography.
-
Caption: A simplified workflow for the chemical synthesis of carbenicillin.
Mechanism of Action
Carbenicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3]
-
Binding to Penicillin-Binding Proteins (PBPs): Carbenicillin, like other β-lactam antibiotics, binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.
-
Inhibition of Transpeptidation: PBPs are enzymes, such as transpeptidases, that are crucial for the final steps of peptidoglycan synthesis. Peptidoglycan is a vital component of the bacterial cell wall that provides structural integrity. The binding of carbenicillin to these enzymes inhibits the transpeptidation reaction, which is responsible for cross-linking the peptide chains of the peptidoglycan strands.
-
Cell Wall Weakening and Lysis: The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall. In an isotonic environment, this leads to cell lysis and bacterial death, particularly in actively growing and dividing bacteria.
Caption: Signaling pathway of carbenicillin's mechanism of action.
Antibacterial Spectrum
Carbenicillin has a broad spectrum of activity, particularly against Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Proteus species.[1] Its activity against Gram-positive organisms is more limited.
Table 2: In Vitro Activity of Carbenicillin Against Selected Gram-Negative Bacteria
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | - | - |
| Klebsiella pneumoniae | >128 | >128 |
| Enterobacter cloacae | - | - |
| Serratia marcescens | - | - |
| Proteus mirabilis | - | - |
| Pseudomonas aeruginosa | 128 | 512 |
Table 3: In Vitro Activity of Carbenicillin Against Selected Gram-Positive Bacteria
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | - | - |
| Streptococcus pneumoniae | - | - |
| Enterococcus faecalis | - | - |
Note: Comprehensive MIC₅₀ and MIC₉₀ data for carbenicillin against a wide range of clinical isolates are limited in recent literature, as newer antibiotics are more commonly studied. The provided data is based on available information and may not reflect current resistance patterns.
Pharmacokinetics
Carbenicillin is not well absorbed orally and is therefore administered parenterally, typically via intravenous or intramuscular injection.
Table 4: Pharmacokinetic Parameters of Intravenous Carbenicillin in Healthy Adults
| Parameter | Value |
| Cmax (Peak Plasma Concentration) | Dose-dependent |
| 2g IV infusion (5 min) | ~301 µg/mL[4] |
| 1g/hr IV infusion | ~124 µg/mL (steady-state)[4] |
| Tmax (Time to Peak Concentration) | At the end of infusion |
| Protein Binding | 30-60%[1] |
| Elimination Half-life | ~1 hour[1] |
| Metabolism | Minimal[1] |
| Excretion | Primarily renal (unchanged drug)[1] |
Clinical Uses
Carbenicillin has been used in the treatment of various infections, particularly those caused by susceptible Gram-negative organisms. Its primary indications have included:
-
Urinary tract infections
-
Septicemia
-
Respiratory tract infections
-
Infections in burn patients
Mechanisms of Resistance
Bacterial resistance to carbenicillin can occur through several mechanisms:
-
β-Lactamase Production: This is the most common mechanism of resistance. β-lactamase enzymes hydrolyze the β-lactam ring of carbenicillin, rendering the antibiotic inactive.
-
Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can lead to a reduced affinity of the binding site for carbenicillin, thereby decreasing its effectiveness.
-
Reduced Permeability: Changes in the outer membrane of Gram-negative bacteria, such as the modification or loss of porin channels, can restrict the entry of carbenicillin into the periplasmic space where the PBPs are located.
-
Efflux Pumps: Some bacteria possess efflux pumps that actively transport carbenicillin out of the cell, preventing it from reaching its target PBPs.
Caption: Key mechanisms of bacterial resistance to carbenicillin.
Experimental Protocols
Kirby-Bauer Disk Diffusion Susceptibility Testing
Principle: This method assesses the susceptibility of a bacterial isolate to carbenicillin by measuring the diameter of the zone of growth inhibition around a disk impregnated with a standardized amount of the antibiotic.
Materials:
-
Mueller-Hinton agar (B569324) plates
-
Carbenicillin disks (100 µg)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from a pure culture.
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply a carbenicillin disk to the surface of the agar.
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Measure the diameter of the zone of complete growth inhibition in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on established clinical breakpoints.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Principle: This method determines the lowest concentration of carbenicillin that inhibits the visible growth of a bacterial isolate in a liquid medium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Carbenicillin stock solution
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Prepare serial twofold dilutions of carbenicillin in CAMHB in the wells of a 96-well microtiter plate.
-
Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of carbenicillin that shows no visible turbidity. Alternatively, a microplate reader can be used to measure optical density.
Conclusion
Carbenicillin has played a significant role in the history of antimicrobial therapy, particularly in expanding the spectrum of penicillin antibiotics to include problematic Gram-negative pathogens. While its use has diminished with the advent of newer agents with improved stability and potency, a thorough understanding of its chemical properties, mechanism of action, and the ways in which resistance emerges remains valuable for the development of future antimicrobial agents and strategies to combat antibiotic resistance. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of infectious diseases.
References
- 1. Carbenicillin - Wikipedia [en.wikipedia.org]
- 2. Carbenicillin | C17H18N2O6S | CID 20824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of carbenicillin in neonates of normal and low birth weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ticarcillin vs carbenicillin: clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Carbenicillin in Different pH Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbenicillin (B1668345), a semisynthetic penicillin antibiotic, has been a valuable tool in both clinical settings and molecular biology research. Its efficacy is intrinsically linked to the integrity of its β-lactam ring, which is susceptible to hydrolysis under various chemical conditions. This technical guide provides an in-depth analysis of the stability of carbenicillin across a range of pH values, offering crucial information for its optimal handling, storage, and application in research and drug development.
The stability of carbenicillin is a critical factor, particularly in aqueous solutions where it is prone to degradation. This degradation is primarily driven by the hydrolysis of the four-membered β-lactam ring, a reaction catalyzed by both acidic and alkaline conditions. The resulting product, carbenicilloic acid, lacks antibacterial activity. Understanding the kinetics of this degradation is essential for maintaining the potency of carbenicillin-containing solutions and for the design of stable formulations.
Compared to other penicillins like ampicillin (B1664943), carbenicillin generally exhibits greater stability in acidic media and is more resistant to heat-induced degradation.[1][2][3][4] However, like all penicillins, its stability is significantly dependent on pH and temperature.[5]
Quantitative Stability Data
| pH Range | Temperature | General Stability | Key Observations |
| Acidic (< 4) | Room Temperature | Unstable | Acid-catalyzed hydrolysis of the β-lactam ring is a significant degradation pathway. Carbenicillin is noted to be more stable than ampicillin under these conditions.[2][3] |
| Neutral (6.0 - 7.5) | 4°C | Moderately Stable | Aqueous solutions are reported to be stable for up to 5 days at 4°C.[6] Stock solutions can be stored for several weeks at +4°C.[7] |
| Room Temperature | Limited Stability | Aqueous solutions are stable for several hours at room temperature.[6] Hydrolysis occurs over days, with complete hydrolysis observed in pure water after seven days.[8] | |
| Alkaline (> 8) | Room Temperature | Unstable | Base-catalyzed hydrolysis of the β-lactam ring leads to rapid degradation.[9] |
Note: The stability of carbenicillin solutions is also affected by factors such as buffer composition, concentration, and the presence of other excipients.
Degradation Pathway
The primary mechanism of carbenicillin degradation in aqueous solutions is the hydrolysis of the amide bond within the β-lactam ring. This process leads to the formation of the inactive degradation product, carbenicilloic acid. This reaction can be catalyzed by both hydronium ions (acid catalysis) and hydroxide (B78521) ions (base catalysis).
Experimental Protocols
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is crucial for accurately quantifying the remaining active carbenicillin and separating it from its degradation products. The following protocol is a synthesized methodology based on established practices for penicillin analysis.
1. Objective: To determine the concentration of carbenicillin in a solution over time under different pH and temperature conditions.
2. Materials and Reagents:
-
Carbenicillin disodium (B8443419) salt (reference standard and sample)
-
HPLC grade acetonitrile (B52724)
-
HPLC grade methanol
-
Potassium phosphate (B84403) monobasic (for buffer preparation)
-
Phosphoric acid or sodium hydroxide (for pH adjustment)
-
HPLC grade water
-
Buffer solutions of various pH values (e.g., pH 4, 7, 9)
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
-
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled chambers/water baths
4. Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 6.5). The exact ratio should be optimized to achieve good separation. A common starting point is a gradient or isocratic elution with a ratio such as 30:70 (v/v) acetonitrile:buffer.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
5. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve carbenicillin in HPLC grade water to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solutions: Dilute the stock solution with the respective buffer solutions (e.g., pH 4, 7, 9) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
6. Stability Study Procedure:
-
Aliquots of the working solutions at each pH are stored in tightly sealed vials under different temperature conditions (e.g., 4°C, 25°C, 40°C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each vial.
-
Immediately analyze the samples by HPLC to determine the concentration of carbenicillin.
-
The initial concentration at time zero is considered 100%.
7. Data Analysis:
-
Plot the natural logarithm of the carbenicillin concentration versus time for each condition.
-
The degradation rate constant (k) can be determined from the slope of the line (-k) if the degradation follows first-order kinetics.
-
The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
Conclusion
The stability of carbenicillin is a multi-faceted issue, with pH and temperature being the most critical factors influencing its degradation rate. In acidic and alkaline environments, the hydrolysis of the β-lactam ring is accelerated, leading to a loss of antibacterial efficacy. For laboratory applications, particularly in molecular biology and cell culture, it is recommended to prepare fresh solutions and store them at 4°C for short-term use. For longer-term storage, frozen aliquots are preferable. The provided experimental protocol offers a robust framework for researchers to conduct their own stability assessments, ensuring the reliability and reproducibility of their experiments. By understanding and controlling the conditions that affect carbenicillin stability, researchers and drug development professionals can maximize its effectiveness and ensure the integrity of their results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Carbenicillin - Wikipedia [en.wikipedia.org]
- 3. himedialabs.com [himedialabs.com]
- 4. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 5. Carbenicillin | C17H18N2O6S | CID 20824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biomol.com [biomol.com]
- 7. khimexpert.com [khimexpert.com]
- 8. accesson.kr [accesson.kr]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Carbenicillin (Sodium Salt) Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbenicillin (B1668345) is a semi-synthetic penicillin antibiotic belonging to the β-lactam class.[1] It is a broad-spectrum bactericidal agent effective against many Gram-positive and Gram-negative bacteria.[1] Carbenicillin functions by inhibiting the synthesis of the bacterial cell wall.[1][2][3] Specifically, it acylates and inactivates the transpeptidase enzyme, which is crucial for cross-linking peptidoglycan strands, the final step in cell wall biosynthesis.[2][4] This disruption of cell wall integrity leads to cell lysis and bacterial death.[4]
Compared to ampicillin, carbenicillin offers greater stability, particularly in culture media where it is more resistant to degradation by heat and lower pH.[1] This stability reduces the occurrence of satellite colonies on agar (B569324) plates.[1] It is frequently used in molecular biology for the selection of transformed bacteria containing plasmids that confer resistance, typically through the expression of a β-lactamase gene.[1]
Physicochemical Properties
A summary of the key physicochemical properties of carbenicillin disodium (B8443419) salt is provided below.
| Property | Value | References |
| Molecular Formula | C₁₇H₁₆N₂Na₂O₆S | [2][4][5] |
| Molecular Weight | 422.36 g/mol | [5] |
| Appearance | White to slightly beige crystalline powder | [1][6] |
| Solubility in Water | Up to 50 mg/mL | [7][8] |
Storage and Stability
Proper storage is critical to maintain the efficacy of carbenicillin.
| Form | Storage Temperature | Shelf Life | References |
| Powder | 2°C to 8°C | At least 1 year | [1][9] |
| Powder | -20°C | At least 3 years | [1] |
| Stock Solution (Aqueous) | 4°C | Up to 5 days | [8] |
| Stock Solution (Aqueous) | -20°C | Up to 6 months | [1][7] |
Experimental Protocols
Preparation of a 50 mg/mL Carbenicillin Stock Solution
This protocol describes the preparation of a 1000X stock solution at a concentration of 50 mg/mL.
Materials:
-
Carbenicillin disodium salt powder
-
Sterile, distilled, or deionized water
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
-
Analytical balance and weigh boat
Procedure:
-
Weighing: Accurately weigh out the desired amount of carbenicillin disodium salt powder. For example, to prepare 10 mL of a 50 mg/mL stock solution, weigh 500 mg of the powder.
-
Dissolving: Add the powder to a sterile container and add a portion of the sterile water (e.g., 8 mL). Vortex thoroughly to ensure the powder is completely dissolved.[7]
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile water.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container. Do not autoclave carbenicillin solutions , as heat will cause degradation.[1]
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile tubes. Store these aliquots at -20°C for up to six months.[1][7]
Use in Bacterial Culture
Working Concentration:
The recommended working concentration of carbenicillin in bacterial culture media typically ranges from 20 to 100 µg/mL.[1][8] The optimal concentration may vary depending on the bacterial strain and the copy number of the resistance plasmid.
Procedure for Media Preparation:
-
Prepare and autoclave the desired liquid or solid growth medium (e.g., LB broth or LB agar).
-
Allow the medium to cool to a temperature of approximately 45-55°C.
-
Thaw an aliquot of the frozen carbenicillin stock solution.
-
Add the appropriate volume of the sterile carbenicillin stock solution to the cooled medium to achieve the desired final concentration. For example, to prepare 1 L of medium with a final carbenicillin concentration of 50 µg/mL, add 1 mL of the 50 mg/mL stock solution.
-
Mix the medium thoroughly to ensure even distribution of the antibiotic.
-
For solid media, pour the plates and allow them to solidify before use.
Diagrams
Caption: Workflow for preparing and using carbenicillin stock solution.
Caption: Carbenicillin inhibits bacterial cell wall synthesis.
References
- 1. khimexpert.com [khimexpert.com]
- 2. wisentbioproducts.com [wisentbioproducts.com]
- 3. himedialabs.com [himedialabs.com]
- 4. Carbenicillin Disodium | C17H16N2Na2O6S | CID 20933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Molecular Biology High Grade Carbenicillin Disodium Salt [gbiosciences.com]
- 6. tiarisbiosciences.com [tiarisbiosciences.com]
- 7. ubpbio.com [ubpbio.com]
- 8. biomol.com [biomol.com]
- 9. Carbenicillin Disodium Salt 5 g | Buy Online | Gibco™ | thermofisher.com [thermofisher.com]
Application Notes and Protocols: Optimal Working Concentration of Carbenicillin for Plasmid Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbenicillin (B1668345), a semi-synthetic penicillin antibiotic, is a crucial reagent in molecular biology for the selection of bacterial cells transformed with plasmids conferring resistance.[1] Like other β-lactam antibiotics, Carbenicillin inhibits the synthesis of the bacterial cell wall by targeting penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan cross-linking.[2][3] This action leads to cell lysis and death, particularly in actively dividing bacteria.[2][4] Resistance to Carbenicillin is typically conferred by the bla gene, which encodes the enzyme β-lactamase that inactivates the antibiotic by hydrolyzing its β-lactam ring.[1][5]
Carbenicillin is often favored over Ampicillin (B1664943) for plasmid selection due to its enhanced stability. It is more resistant to degradation by heat, low pH, and β-lactamases secreted by resistant bacteria.[6][7][8][9] This superior stability results in a more stringent and reliable selection, most notably by reducing the formation of satellite colonies.[5][6][7][8] Satellite colonies consist of non-transformed bacteria that can grow in the vicinity of a transformed colony because the secreted β-lactamase degrades the antibiotic in the surrounding medium.[5][7]
This document provides detailed application notes and protocols for determining and utilizing the optimal working concentration of Carbenicillin for plasmid selection in E. coli.
Quantitative Data Summary
The following tables summarize key quantitative data for the effective use of Carbenicillin in plasmid selection.
Table 1: Recommended Working Concentrations of Carbenicillin
| Application | E. coli Strain | Plasmid Copy Number | Recommended Concentration (µg/mL) | Reference(s) |
| Solid Media (Agar Plates) | General purpose (e.g., DH5α, TOP10) | High-copy | 50 - 100 | [1][8] |
| Solid Media (Agar Plates) | General purpose (e.g., DH5α, TOP10) | Low-copy | 20 - 50 | [1] |
| Liquid Media (Broth) | General purpose (e.g., DH5α, TOP10) | High-copy | 50 - 100 | [8][10] |
| Liquid Media (Broth) | General purpose (e.g., DH5α, TOP10) | Low-copy | 20 - 50 | [1] |
| Over-Agar Plating | General purpose (e.g., DH5α, TOP10) | Not specified | 150 µL of 1-4 mg/mL solution | [11] |
Table 2: Carbenicillin Stock Solution Preparation and Storage
| Parameter | Recommendation | Reference(s) |
| Stock Concentration | 50 mg/mL | [1] |
| Solvent | Ultrapure water or 50% ethanol | [1][12] |
| Sterilization | Filter sterilize (do not autoclave) | [1] |
| Storage Temperature | -20°C | [1] |
| Shelf Life (Stock Solution) | Up to 6 months at -20°C | [1] |
| Shelf Life (Plates) | Up to 4 weeks at 4°C | [3] |
Experimental Protocols
Protocol 1: Preparation of Carbenicillin Stock Solution (50 mg/mL)
Materials:
-
Carbenicillin disodium (B8443419) salt
-
Ultrapure sterile water or 50% ethanol
-
Sterile conical tubes (50 mL)
-
Sterile syringe filters (0.22 µm)
-
Sterile microcentrifuge tubes (1.5 mL)
Procedure:
-
Weigh out the desired amount of Carbenicillin disodium salt in a sterile conical tube. For a 50 mg/mL stock solution, dissolve 2.5 g of Carbenicillin in 50 mL of solvent.
-
Add the appropriate solvent (ultrapure sterile water or 50% ethanol) to the desired final volume.
-
Vortex thoroughly until the Carbenicillin is completely dissolved.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile conical tube. Do not autoclave Carbenicillin solutions. [1]
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
-
Label the aliquots with the name of the antibiotic, concentration, and date of preparation.
-
Store the aliquots at -20°C for up to 6 months.[1]
Protocol 2: Determining the Optimal Working Concentration of Carbenicillin (Kill Curve)
This protocol is essential for establishing the minimum concentration of Carbenicillin required to effectively inhibit the growth of non-transformed host E. coli cells. This is particularly important when working with a new strain or under specific experimental conditions.
Materials:
-
Non-transformed E. coli host strain
-
LB agar (B569324) plates
-
LB broth
-
Carbenicillin stock solution (50 mg/mL)
-
Spectrophotometer
-
Sterile culture tubes and spreader
Procedure:
-
Prepare a liquid culture of the non-transformed E. coli host strain: Inoculate 5 mL of LB broth with a single colony of the E. coli strain and grow overnight at 37°C with shaking.
-
Prepare a series of LB agar plates with varying concentrations of Carbenicillin:
-
Label a set of LB agar plates with the following Carbenicillin concentrations: 0 µg/mL (control), 10 µg/mL, 20 µg/mL, 50 µg/mL, 100 µg/mL, and 200 µg/mL.
-
Cool the autoclaved LB agar to approximately 50-55°C.
-
Add the appropriate volume of the 50 mg/mL Carbenicillin stock solution to the molten agar to achieve the desired final concentrations. For example, for a 100 mL agar solution, add 100 µL of the 50 mg/mL stock for a final concentration of 50 µg/mL.
-
Swirl gently to mix and pour the plates. Allow the plates to solidify at room temperature.
-
-
Plate the bacterial culture:
-
Measure the optical density (OD600) of the overnight culture.
-
Prepare a 1:100 dilution of the culture in fresh LB broth.
-
Plate 100 µL of the diluted culture onto each of the prepared LB agar plates with varying Carbenicillin concentrations.
-
Use a sterile spreader to evenly distribute the inoculum over the surface of the agar.
-
-
Incubate and observe:
-
Incubate the plates at 37°C for 16-24 hours.
-
Observe the plates for bacterial growth. The optimal working concentration is the lowest concentration of Carbenicillin that completely inhibits the growth of the non-transformed E. coli strain.
-
Visualizations
Caption: Experimental workflow for determining the optimal Carbenicillin concentration.
Caption: Mechanism of action of Carbenicillin and the resistance mechanism.
References
- 1. khimexpert.com [khimexpert.com]
- 2. nbinno.com [nbinno.com]
- 3. goldbio.com [goldbio.com]
- 4. What is the mechanism of Carbenicillin Disodium? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 7. blog.addgene.org [blog.addgene.org]
- 8. researchgate.net [researchgate.net]
- 9. Carbenicillin - Wikipedia [en.wikipedia.org]
- 10. Working concentration with Carbenicillin - Bacteria Escherichia coli - BNID 108847 [bionumbers.hms.harvard.edu]
- 11. addgene.org [addgene.org]
- 12. Can carbenicillin be substituted for ampicillin when selecting for the pGEM® Vectors? [promega.jp]
Application Notes: The Use of Carbenicillin as a Selection Agent in Molecular Cloning
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the field of molecular cloning, the selection of successfully transformed bacterial cells is a critical step. Carbenicillin (B1668345), a semi-synthetic penicillin antibiotic, serves as a highly effective selection agent. It is a structural analog of ampicillin (B1664943) and functions by inhibiting the synthesis of the bacterial cell wall.[1] Plasmids used in molecular cloning often carry a gene conferring resistance to β-lactam antibiotics, such as the bla gene, which encodes for β-lactamase.[1] This enzyme inactivates the antibiotic, allowing only the bacteria harboring the plasmid to proliferate. Carbenicillin is often preferred over ampicillin due to its enhanced stability, which significantly reduces the formation of satellite colonies and ensures a more stringent selection process.[2][3] These notes provide detailed information on the properties, advantages, and applications of carbenicillin, along with comprehensive protocols for its use.
Introduction
Carbenicillin is a member of the carboxypenicillin subgroup of penicillins.[4] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of transpeptidase, an enzyme essential for the cross-linking of peptidoglycan in the bacterial cell wall.[5][6] This disruption of cell wall synthesis ultimately leads to cell lysis and death.[7] The resistance to carbenicillin is conferred by the β-lactamase enzyme, which hydrolyzes the β-lactam ring, rendering the antibiotic inactive.[5][6]
While both ampicillin and carbenicillin are used for selection, carbenicillin offers several distinct advantages. Its chemical structure makes it more resistant to degradation by β-lactamase, as well as to inactivation by heat and low pH.[1][2] This increased stability has significant practical implications in the laboratory, most notably the reduction of satellite colony formation.[3][8] Satellite colonies consist of non-transformed cells that can grow in the vicinity of a transformed colony because the secreted β-lactamase degrades the ampicillin in the surrounding medium.[1] The higher stability of carbenicillin mitigates this issue, leading to cleaner and more reliable selection plates.[2]
Key Advantages of Carbenicillin
-
Enhanced Stability: Carbenicillin is more stable than ampicillin in culture media, particularly in terms of resistance to heat and acidic conditions.[2][5] This stability ensures that the selective pressure is maintained over longer incubation periods.
-
Reduced Satellite Colonies: Due to its higher resistance to β-lactamase, carbenicillin significantly reduces the growth of satellite colonies, which can otherwise lead to the selection of false positives.[2][3]
-
Broad-Spectrum Activity: It is effective against a wide range of Gram-negative bacteria and some Gram-positive bacteria.[6]
Data Presentation
Table 1: Comparison of Carbenicillin and Ampicillin
| Feature | Carbenicillin | Ampicillin | References |
| Mechanism of Action | Inhibits bacterial cell wall synthesis | Inhibits bacterial cell wall synthesis | [1] |
| Resistance Gene | bla (AmpR) encoding β-lactamase | bla (AmpR) encoding β-lactamase | [1] |
| Stability in Media | More stable; resistant to heat and low pH | Less stable; sensitive to heat and low pH | [1][2] |
| Satellite Colonies | Significantly reduces satellite colony formation | Prone to the formation of satellite colonies | [1][8] |
| β-Lactamase Susceptibility | More resistant to degradation | More susceptible to degradation | [1] |
| Typical Working Concentration | 50-100 µg/mL | 50-100 µg/mL | [1] |
| Relative Cost | Higher | Lower | [1][9] |
Table 2: Carbenicillin Stock Solution and Storage
| Property | Recommendation | References |
| Stock Solution Concentration | 50 mg/mL (1000x) | [10][11] |
| Solvent | Ultrapure water or 50% ethanol (B145695) | [5][12] |
| Sterilization | Filter sterilize (do not autoclave) | [5][10] |
| Storage of Stock Solution | Aliquot and store at -20°C for up to 6 months | [5][10] |
| Storage of Plates | Store at 2-8°C | [11] |
Visualizations
Caption: Mechanism of carbenicillin action and enzymatic resistance.
Caption: Workflow for molecular cloning using carbenicillin selection.
Caption: Decision tree for selecting between carbenicillin and ampicillin.
Experimental Protocols
Protocol 1: Preparation of Carbenicillin Stock Solution (50 mg/mL)
Materials:
-
Carbenicillin disodium (B8443419) salt
-
Sterile, ultrapure water or 50% ethanol
-
Sterile conical tube
-
0.22 µm sterile syringe filter
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Weigh out 1 gram of carbenicillin disodium salt powder.
-
Dissolve the powder in 20 mL of sterile, ultrapure water or 50% ethanol in a sterile conical tube.
-
Vortex until the powder is completely dissolved.[10]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube. Do not autoclave carbenicillin solutions, as this will lead to degradation.[5]
-
Aliquot the sterilized stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name, concentration, and date of preparation.
Protocol 2: Preparation of LB Agar Plates with Carbenicillin
Materials:
-
LB agar powder
-
Deionized water
-
Autoclavable bottle or flask
-
Carbenicillin stock solution (50 mg/mL)
-
Sterile petri dishes
-
Water bath set to 50-55°C
Procedure:
-
Prepare LB agar according to the manufacturer's instructions. For example, add the recommended amount of LB agar powder to deionized water in an autoclavable bottle.
-
Autoclave the LB agar solution to sterilize it.
-
After autoclaving, cool the molten agar in a 50-55°C water bath. It is crucial not to add the antibiotic to agar that is too hot, as this can cause degradation.[13]
-
Once the agar has cooled, add the carbenicillin stock solution to the desired final concentration. For a final concentration of 100 µg/mL, add 2 mL of a 50 mg/mL stock solution per liter of LB agar. For a 50 µg/mL final concentration, add 1 mL of the stock solution per liter.[11]
-
Swirl the bottle gently to ensure the antibiotic is evenly distributed throughout the agar. Avoid creating air bubbles.
-
Pour the agar into sterile petri dishes, allowing approximately 25 mL per 100 mm plate.
-
Let the plates cool and solidify at room temperature.
-
Once solidified, store the plates inverted at 2-8°C.[11]
Protocol 3: Bacterial Transformation and Selection using Carbenicillin
Materials:
-
Competent E. coli cells
-
Plasmid DNA (containing the bla gene)
-
LB broth (or SOC medium)
-
LB agar plates containing carbenicillin (50-100 µg/mL)
-
Microcentrifuge tubes
-
Ice
-
Water bath at 42°C
-
Shaking incubator at 37°C
Procedure:
-
Thaw a tube of competent E. coli cells on ice.[14]
-
Add 1-5 µL of your plasmid DNA (ligation reaction or purified plasmid) to the competent cells.[15]
-
Gently mix the DNA and cells by flicking the tube. Do not vortex.
-
Incubate the mixture on ice for 20-30 minutes.[14]
-
Heat-shock the cells by placing the tube in a 42°C water bath for 30-60 seconds.[15]
-
Immediately transfer the tube back to the ice for 2 minutes.[14]
-
Add 250-1000 µL of sterile LB broth or SOC medium (without antibiotic) to the tube.[14]
-
Incubate the tube at 37°C for 45-60 minutes in a shaking incubator. This "outgrowth" period allows the bacteria to express the antibiotic resistance gene.[14]
-
Plate 50-200 µL of the cell suspension onto pre-warmed LB agar plates containing carbenicillin.
-
Spread the cells evenly using a sterile spreader or glass beads.
-
Incubate the plates inverted at 37°C for 16-18 hours.[16]
-
Following incubation, colonies of successfully transformed bacteria should be visible.
Troubleshooting
-
No Colonies: This could be due to inefficient transformation, incorrect antibiotic concentration, or problems with the plasmid. Verify the transformation efficiency with a control plasmid and check the preparation of the carbenicillin plates.
-
Satellite Colonies: While less common with carbenicillin than ampicillin, their presence may indicate that the plates are old or the carbenicillin has degraded.[17] Using freshly prepared plates is recommended.[13] It could also suggest that the concentration of carbenicillin is too low.
-
Lawn of Bacteria: This typically indicates a failure in the selection process, either due to inactive antibiotic or the use of a bacterial strain that is already resistant to carbenicillin.
Conclusion
Carbenicillin is a robust and reliable selection agent for molecular cloning applications. Its superior stability compared to ampicillin leads to a more stringent selection and a significant reduction in the occurrence of satellite colonies, thereby improving the accuracy and efficiency of cloning experiments. While the cost is higher than ampicillin, the benefits of cleaner results and reduced ambiguity often justify the expense, particularly in high-stakes experiments such as the construction of complex libraries. By following the detailed protocols provided, researchers can effectively leverage the advantages of carbenicillin in their molecular cloning workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Carbenicillin - Wikipedia [en.wikipedia.org]
- 5. khimexpert.com [khimexpert.com]
- 6. What is the mechanism of Carbenicillin Disodium? [synapse.patsnap.com]
- 7. Carbenicillin | C17H18N2O6S | CID 20824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. laboratorynotes.com [laboratorynotes.com]
- 10. ubpbio.com [ubpbio.com]
- 11. agscientific.com [agscientific.com]
- 12. Can carbenicillin be substituted for ampicillin when selecting for the pGEM® Vectors? [promega.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. addgene.org [addgene.org]
- 15. Bacterial transformation [protocols.io]
- 16. Protocols · Benchling [benchling.com]
- 17. reddit.com [reddit.com]
Application Notes and Protocols for Agrobacterium Elimination in Plant Tissue Culture Using Carbenicillin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agrobacterium tumefaciens-mediated transformation is a cornerstone of plant genetic engineering. However, a critical step following co-cultivation is the complete elimination of the Agrobacterium to prevent contamination and ensure the healthy development of transgenic plant tissues. Carbenicillin (B1668345), a β-lactam antibiotic, has been widely employed for this purpose. These application notes provide a detailed protocol and supporting data for the effective use of carbenicillin in eliminating Agrobacterium from plant explants in a tissue culture setting.
Carbenicillin is a semi-synthetic penicillin that inhibits the synthesis of the peptidoglycan layer of bacterial cell walls, leading to cell lysis and death.[1][2][3] It is particularly effective against many Gram-negative bacteria, including Agrobacterium tumefaciens.[4][5] While effective, it is crucial to optimize the concentration of carbenicillin to ensure complete bacterial elimination while minimizing phytotoxic effects on the regenerating plant tissues.[6][7]
Data Presentation
The following table summarizes quantitative data on the use of carbenicillin for Agrobacterium elimination in various plant species, as reported in the literature. This data highlights the importance of optimizing carbenicillin concentration for specific plant systems.
| Plant Species | Agrobacterium Strain | Carbenicillin Concentration (mg/L) | Efficacy in Eliminating Agrobacterium | Effect on Plant Tissue | Reference |
| Nicotiana tabacum (Tobacco) | LBA4404 | 100-300 | Not effective, explants became necrotic | - | [6] |
| 400 | Most effective in suppressing bacterial growth | No significant effect on shoot regeneration | [6] | ||
| 500-600 | - | Negative impact on shoot regeneration | [6] | ||
| Glycine max (Soybean) | LBA4404 | 500-1000 | Not active against Agrobacterium | Did not affect tissues of cv. IAS5; enhanced embryo proliferation in cv. Bragg | [8] |
| Juglans regia (Walnut) | C58C1 | 100-1000 | Did not eliminate A. tumefaciens | Minimally reduced somatic embryo production | [9] |
| Oryza sativa (Indica Rice) | - | 250 | Eliminated Agrobacterium but caused severe necrosis | Severe necrosis in callus tissues | [10] |
| Dianthus cultivars | - | 500 | - | Efficiently induced somatic embryo formation | [8] |
| Carrot | - | 200 | - | Positive effect on plant regeneration | [11] |
| 300-500 | Negatively affected plant regeneration | - | [11] |
Experimental Protocols
This section provides a generalized protocol for the elimination of Agrobacterium from plant explants using carbenicillin following co-cultivation. Note: This is a foundational protocol, and optimization of concentrations and durations is critical for each specific plant species and experimental setup.
Materials and Reagents:
-
Plant explants (e.g., leaf discs, callus, embryos) post-co-cultivation with Agrobacterium
-
Sterile distilled water or liquid culture medium (e.g., MS medium)
-
Carbenicillin disodium (B8443419) salt (powder form)
-
Sterile filter sterilization unit (0.22 µm pore size)
-
Plant tissue culture medium (e.g., MS medium with appropriate hormones for selection and regeneration)
-
Sterile petri dishes, filter paper, and other standard tissue culture labware
Stock Solution Preparation:
-
Prepare a stock solution of carbenicillin (e.g., 100 mg/mL) by dissolving the powder in sterile distilled water.[5]
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter. Do not autoclave carbenicillin solutions , as they are heat-labile.[3][12]
-
Store the stock solution at 2-8°C for short-term use (up to a few weeks) or at -20°C for long-term storage (up to 6 months).[3][12] Aqueous solutions of carbenicillin are reported to be stable for up to 24 hours at room temperature and for up to 72 hours when stored at 0-5°C.[12]
Protocol for Agrobacterium Elimination:
-
Washing Step: After the co-cultivation period (typically 2-3 days), carefully remove the explants from the co-cultivation medium.[1][13] Wash the explants thoroughly to remove excess Agrobacterium. This can be done by rinsing them 3-4 times with sterile distilled water or a liquid plant culture medium.[14] Some protocols suggest a brief wash (e.g., 1 hour) in a liquid medium containing a higher concentration of carbenicillin (e.g., 500 mg/L).[15]
-
Blotting: Gently blot the washed explants on sterile filter paper to remove excess liquid.[14][16] This step helps to reduce the carry-over of Agrobacterium to the selection medium.
-
Transfer to Selection/Regeneration Medium: Place the blotted explants onto a solid plant tissue culture medium supplemented with the appropriate selective agent (e.g., kanamycin, hygromycin) to select for transformed plant cells.[1]
-
Incorporate Carbenicillin: Add the filter-sterilized carbenicillin stock solution to the autoclaved and cooled (to about 50-60°C) culture medium to achieve the desired final concentration. A common starting concentration range for carbenicillin is 250-500 mg/L.[1][17][18]
-
Subculture: Subculture the explants to fresh selection/regeneration medium containing carbenicillin every 2-3 weeks.[1][14] This is crucial as the antibiotic can degrade over time, and regular transfer helps to continually suppress any remaining bacterial growth.[15]
-
Observation and Regeneration: Monitor the explants regularly for any signs of Agrobacterium overgrowth and for the regeneration of putative transgenic shoots or embryos. Once well-developed, transformed shoots can be transferred to a rooting medium, which may also contain a lower concentration of carbenicillin to ensure complete bacterial elimination.[1]
Mandatory Visualization
Caption: Workflow for Agrobacterium elimination using carbenicillin.
Concluding Remarks
The successful elimination of Agrobacterium is a critical factor in producing healthy, viable transgenic plants. Carbenicillin is a valuable tool for this purpose, but its application requires careful optimization. Researchers should empirically determine the optimal concentration that effectively controls bacterial growth without hampering plant regeneration for their specific system. In some cases, a combination of antibiotics, such as carbenicillin and cefotaxime, may provide a synergistic effect and better control of bacterial contamination.[15][19] Continuous monitoring and regular subculturing are key to a successful outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 3. khimexpert.com [khimexpert.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. Carbenicillin Solution 100mg/ml w/ 100 mg/ml Carbenicillin in sterile tissue culture grade water [himedialabs.com]
- 6. scialert.net [scialert.net]
- 7. scispace.com [scispace.com]
- 8. scielo.br [scielo.br]
- 9. An evaluation of antibiotics for the elimination of Agrobacterium tumefaciens from walnut somatic embryos and for the effects on the proliferation of somatic embryos and regeneration of transgenic plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agriculturejournals.cz [agriculturejournals.cz]
- 11. Effect of β-lactam antibiotics on plant regeneration in carrot protoplast cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibiotics in Plant Tissue Culture Protocol [sigmaaldrich.com]
- 13. iitg.ac.in [iitg.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. dialnet.unirioja.es [dialnet.unirioja.es]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing Carbenicillin Plates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to preparing Luria-Bertani (LB) agar (B569324) plates containing Carbenicillin for the selection of transformed bacteria. Carbenicillin, a semi-synthetic penicillin analog, is frequently used as a selective agent in molecular cloning workflows. It inhibits bacterial cell wall synthesis, and resistance is conferred by the enzyme β-lactamase, which is often encoded by a gene on the plasmid vector. Carbenicillin is often preferred over ampicillin (B1664943) as it is more stable and less prone to the formation of satellite colonies.[1]
Data Presentation: Quantitative Parameters
Accurate concentrations and temperatures are critical for the successful preparation and use of Carbenicillin plates. The following tables summarize the key quantitative data for media preparation, antibiotic stock solutions, and final plate preparation.
Table 1: Luria-Bertani (LB) Agar Composition per 1 Liter
| Component | Amount (g) | Purpose |
| Tryptone | 10 | Provides amino acids and peptides |
| Yeast Extract | 5 | Source of vitamins and trace elements |
| NaCl | 10 | Maintains osmotic balance |
| Agar | 15 | Solidifying agent |
Note: Pre-mixed LB agar powders are also commercially available and should be used according to the manufacturer's instructions.[2][3]
Table 2: Carbenicillin Stock Solution and Working Concentrations
| Parameter | Value | Notes |
| Stock Solution Concentration | 50 - 100 mg/mL | A 1000x stock solution is commonly prepared.[1][4][5] |
| Solvent for Stock Solution | Sterile distilled water | Ensure the Carbenicillin disodium (B8443419) salt is completely dissolved.[1][4][6] |
| Sterilization of Stock Solution | 0.22 µm syringe filter | Do not autoclave the antibiotic solution as it is heat-labile.[1][4] |
| Storage of Stock Solution | -20°C | Can be stored for up to one year in aliquots to avoid repeated freeze-thaw cycles.[1][4][7] |
| Final Working Concentration in Plates | 50 - 100 µg/mL | The most common concentration used is 50 µg/mL.[1][7][8][9] |
| Volume of Stock per Liter of Media | 1 mL of a 50 mg/mL stock for 50 µg/mL final | Add the antibiotic after the agar has cooled to prevent degradation.[8] |
Table 3: Critical Temperatures and Times
| Process | Temperature | Duration | Purpose |
| Autoclaving LB Agar | 121°C | 15 - 20 minutes | To sterilize the liquid media and agar.[2][8][10][11] |
| Cooling of LB Agar | 45 - 55°C | Until comfortably warm to the touch | To prevent degradation of the heat-sensitive Carbenicillin.[2][3][8][11] |
| Plate Solidification | Room Temperature | 30 - 60 minutes | To allow the agar to solidify before storage.[2] |
| Plate Storage | 4°C | Up to 1-2 months | Store inverted to prevent condensation from dripping onto the agar surface.[2][10][11] |
Experimental Protocols
This section details the step-by-step methodologies for preparing the Carbenicillin stock solution and the final LB agar plates.
Protocol 1: Preparation of 50 mg/mL Carbenicillin Stock Solution (1000x)
Materials:
-
Carbenicillin disodium salt
-
Sterile distilled water
-
Sterile 15 mL conical tube or equivalent
-
0.22 µm syringe filter
-
Sterile syringe
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Weigh 0.5 g of Carbenicillin disodium salt and transfer it to a sterile 15 mL conical tube.
-
Add 10 mL of sterile distilled water to the tube.[4]
-
Vortex or mix thoroughly until the Carbenicillin is completely dissolved.
-
Pre-wet a 0.22 µm syringe filter by drawing 5-10 mL of sterile water through it and discarding the water.[4]
-
Sterilize the Carbenicillin solution by passing it through the pre-wetted 0.22 µm syringe filter into a new sterile tube.[1][4]
-
Aliquot the sterilized stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the antibiotic name, concentration, and date of preparation.[5]
-
Store the aliquots at -20°C for long-term storage, where they are stable for up to a year.[1][4][7]
Protocol 2: Preparation of Carbenicillin LB Agar Plates (50 µg/mL)
Materials:
-
Tryptone
-
Yeast Extract
-
NaCl
-
Agar
-
Distilled water
-
2 L Erlenmeyer flask
-
Autoclave
-
55°C water bath or oven (optional)
-
50 mg/mL Carbenicillin stock solution
-
Sterile petri dishes (100 mm)
-
Bunsen burner or sterile workspace
Procedure:
-
Prepare LB Agar: For 1 liter of LB agar, weigh out 10 g of Tryptone, 5 g of Yeast Extract, 10 g of NaCl, and 15 g of agar. Combine these dry ingredients in a 2 L Erlenmeyer flask.[2] Alternatively, use 32 g of pre-mixed LB agar powder.[8]
-
Add Water and Mix: Add 1 liter of distilled water to the flask and swirl to mix. The powder will not completely dissolve at this stage.[2][12]
-
Sterilize: Cover the mouth of the flask with aluminum foil and secure it with autoclave tape. Autoclave the mixture for 15-20 minutes at 121°C on a liquid cycle.[2][8][10][11]
-
Cool the Agar: After autoclaving, carefully remove the flask and allow it to cool to approximately 45-55°C.[2][3][8] The flask should be warm enough to remain liquid but cool enough to be held comfortably with a gloved hand. This step is crucial to prevent the heat from degrading the Carbenicillin. A 55°C water bath can be used to hold the agar at the correct temperature.[2][3]
-
Add Carbenicillin: In a sterile environment (e.g., near a Bunsen burner flame), add 1 mL of the 50 mg/mL sterile Carbenicillin stock solution to the 1 liter of cooled LB agar.[8] This will result in a final concentration of 50 µg/mL.
-
Mix and Pour: Gently swirl the flask to ensure the antibiotic is evenly distributed throughout the agar.[2][11] Avoid creating air bubbles. Pour approximately 20-25 mL of the molten agar into each sterile 100 mm petri dish, enough to cover the bottom surface.[2][3][12]
-
Solidify and Store: Place the lids on the petri dishes and leave them undisturbed on a level surface at room temperature for 30-60 minutes, or until the agar has completely solidified.[2]
-
Label and Store: Once solidified, invert the plates to prevent condensation from dripping onto the agar surface. Label the plates with the antibiotic and the date of preparation.[2] Store the plates in a sealed bag or with parafilm at 4°C. The plates are typically viable for 1-2 months.[2][10]
Visualized Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for preparing Carbenicillin plates and the mechanism of action of Carbenicillin.
Caption: Workflow for preparing Carbenicillin agar plates.
Caption: Mechanism of Carbenicillin action and resistance.
References
- 1. ubpbio.com [ubpbio.com]
- 2. static.igem.org [static.igem.org]
- 3. LB Agar Plates [protocols.io]
- 4. scribd.com [scribd.com]
- 5. static.igem.org [static.igem.org]
- 6. Carbenicillin Solution Preparation and Recipe | AAT Bioquest [aatbio.com]
- 7. Carbenicillin Stock Solution [novoprolabs.com]
- 8. agscientific.com [agscientific.com]
- 9. Correcting promoter and beta-lactamase ORF orientation in a widely-used retroviral plasmid to restore bacterial growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.wmich.edu [med.wmich.edu]
- 11. StarrLab - Agar plates [sites.google.com]
- 12. sc.edu [sc.edu]
Application Notes and Protocols: Carbenicillin Solubility
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solubility of carbenicillin (B1668345) in water and ethanol (B145695). This document includes quantitative solubility data, detailed protocols for the preparation of carbenicillin solutions, and a standardized method for solubility determination.
Overview of Carbenicillin Solubility
Carbenicillin is a semi-synthetic penicillin antibiotic frequently utilized in molecular biology and cell culture as a selective agent. Its solubility is a critical factor for the preparation of stock solutions and experimental media. Generally, the disodium (B8443419) salt of carbenicillin exhibits high solubility in water and significantly lower solubility in ethanol.
Quantitative Solubility Data
The solubility of carbenicillin, primarily as the disodium salt, in water and ethanol is summarized in the table below. The data has been compiled from various scientific and commercial sources.
| Solvent | Form | Solubility | Notes |
| Water | Disodium Salt | 50-100 mg/mL[1] | A common concentration for stock solutions is 50 mg/mL.[2][3][4] Some sources indicate solubility up to 100 mg/mL. |
| Water | Disodium Salt | 1 g in 1.2 mL | This is equivalent to approximately 833 mg/mL. |
| PBS (pH 7.2) | Sodium Salt | ~5 mg/mL[5] | Solubility can be influenced by the presence of salts and the pH of the buffer. |
| Ethanol | Sodium Salt | ~2.5 mg/mL[5] | Carbenicillin has much lower solubility in ethanol compared to water.[2] |
| Ethanol/Water | Disodium Salt | 100 mg/mL[6] | A solution of 100 mg/mL can be prepared in a mixture of ethanol and water.[6] One source specifies a 50% ethanol/50% water mixture for a 50 mg/mL stock solution.[7] |
| DMSO | Sodium Salt | ~15 mg/mL[5] | |
| Dimethyl formamide | Sodium Salt | ~10 mg/mL[5] |
Experimental Protocols
Protocol for Preparation of a 50 mg/mL Carbenicillin Stock Solution in Water
This protocol describes the preparation of a standard 50 mg/mL stock solution of carbenicillin disodium salt in water.
Materials:
-
Carbenicillin disodium salt powder
-
Sterile distilled or deionized water
-
Sterile conical tube or bottle
-
Sterile 0.22 µm filter
-
Sterile syringe
-
Laminar flow hood or sterile work area
-
Vortex mixer
Procedure:
-
In a laminar flow hood, weigh out the desired amount of carbenicillin disodium salt powder. For example, to prepare 100 mL of a 50 mg/mL stock solution, weigh 5 grams of the powder.[2]
-
Transfer the powder to a sterile conical tube or bottle.
-
Add the appropriate volume of sterile water to the container. For a 50 mg/mL solution, add water to a final volume of 100 mL.[2]
-
Cap the container and mix by vortexing or inverting until the powder is completely dissolved. The solution should be clear and colorless to light yellow.[3]
-
Sterilize the solution by passing it through a sterile 0.22 µm syringe filter into a new sterile container.[2]
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage (up to six months).[2] For short-term storage, the solution can be kept at 2-8°C for up to 72 hours.
Protocol for Determining the Saturation Solubility of Carbenicillin
This protocol outlines a general method for determining the saturation solubility of carbenicillin in a given solvent using the shake-flask method.
Materials:
-
Carbenicillin powder
-
Solvent of interest (e.g., water, ethanol)
-
Small glass vials with screw caps
-
Analytical balance
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of carbenicillin powder to a series of glass vials.
-
Pipette a known volume of the solvent into each vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with the solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of carbenicillin in the diluted samples using a suitable analytical method such as UV-Vis spectrophotometry or a validated HPLC method.
-
Calculate the original concentration of the saturated solution, which represents the solubility of carbenicillin in the solvent at the specified temperature.
Diagrams
Caption: Workflow for determining carbenicillin solubility.
References
- 1. tiarisbiosciences.com [tiarisbiosciences.com]
- 2. ubpbio.com [ubpbio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Carbenicillin disodium salt, 1 g, glass, CAS No. 4800-94-6 | Antibiotics, -mycotics | Cell culture | Applications | Carl ROTH - International [carlroth.com]
Application of Carbenicillin in Protein Expression Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Carbenicillin (B1668345), a semi-synthetic penicillin antibiotic, is a crucial tool in molecular biology, particularly for protein expression studies in bacterial systems like Escherichia coli. It acts by inhibiting the synthesis of the bacterial cell wall, providing a selective pressure to maintain plasmids conferring resistance. This document provides detailed application notes and experimental protocols for the effective use of Carbenicillin in protein expression workflows.
Carbenicillin is a broad-spectrum β-lactam antibiotic that inhibits the formation of the peptidoglycan layer in bacterial cell walls by binding to and inactivating penicillin-binding proteins (PBPs).[1][2] This disruption of cell wall synthesis ultimately leads to cell lysis and death.[1][3] Plasmids used for recombinant protein expression often carry the β-lactamase gene (bla), which confers resistance to Carbenicillin, allowing for the selection of successfully transformed bacteria.
Advantages of Carbenicillin over Ampicillin (B1664943)
While both Carbenicillin and Ampicillin are used for plasmid selection, Carbenicillin offers several distinct advantages, making it the preferred choice for many protein expression applications:
-
Enhanced Stability: Carbenicillin exhibits greater stability in culture media compared to Ampicillin, particularly in terms of resistance to heat and low pH.[2][4][5] This ensures a more consistent selective pressure throughout the experiment, especially during long incubation periods.
-
Reduced Satellite Colonies: Due to its higher stability and lower susceptibility to degradation by β-lactamase, Carbenicillin significantly reduces the formation of satellite colonies.[4][6] Satellite colonies are small, non-transformed colonies that can grow in the vicinity of a true transformant that secretes β-lactamase, which degrades Ampicillin in the surrounding medium.[6] The use of Carbenicillin results in cleaner selection plates and more reliable colony picking.
-
Lower Toxicity of Byproducts: The breakdown products of Carbenicillin are less toxic to bacterial cells compared to those of Ampicillin.[7]
Quantitative Data Summary
The following tables summarize key quantitative data comparing Carbenicillin and Ampicillin.
| Parameter | Carbenicillin | Ampicillin | Reference(s) |
| Typical Working Concentration | 50 - 100 µg/mL | 50 - 100 µg/mL | [1][8] |
| Half-life in LB Media (37°C) | ~175 minutes | ~45 minutes | [9] |
| Satellite Colony Formation | Significantly reduced | Prone to formation | [1][4][6] |
Table 1: Comparison of Carbenicillin and Ampicillin Properties.
Experimental Protocols
Protocol 1: Preparation of Carbenicillin Stock Solution and Culture Media
Materials:
-
Carbenicillin disodium (B8443419) salt
-
Sterile deionized water or 50% ethanol
-
Sterile 0.22 µm filter
-
Luria-Bertani (LB) agar (B569324) and broth
-
Autoclave
-
Sterile flasks and petri dishes
Procedure:
-
Stock Solution Preparation (50 mg/mL):
-
LB Agar Plates with Carbenicillin:
-
Prepare LB agar according to the manufacturer's instructions and autoclave.
-
Cool the autoclaved agar to 45-50°C in a water bath.
-
Add the Carbenicillin stock solution to the cooled agar to a final concentration of 50-100 µg/mL (e.g., add 1 mL of a 50 mg/mL stock to 1 L of agar for a final concentration of 50 µg/mL).
-
Mix gently by swirling and pour into sterile petri dishes.
-
Allow the plates to solidify at room temperature and store at 4°C for up to 4 weeks.
-
-
LB Broth with Carbenicillin:
-
Prepare LB broth according to the manufacturer's instructions and autoclave.
-
Cool the broth to room temperature.
-
Add the Carbenicillin stock solution to the desired final concentration (50-100 µg/mL).
-
Protocol 2: Bacterial Transformation with Carbenicillin Selection
Materials:
-
Competent E. coli cells (e.g., BL21(DE3))
-
Plasmid DNA containing the gene of interest and a β-lactamase resistance gene
-
LB agar plates with Carbenicillin (from Protocol 1)
-
SOC medium (optional, for higher efficiency)
-
Water bath at 42°C
-
Ice
-
Incubator at 37°C
Procedure:
-
Thaw a tube of competent E. coli cells on ice.
-
Add 1-5 µL of plasmid DNA (10-100 ng) to the competent cells.
-
Gently mix by flicking the tube and incubate on ice for 30 minutes.
-
Heat-shock the cells by placing the tube in a 42°C water bath for 45-60 seconds.
-
Immediately transfer the tube back to ice for 2 minutes.
-
(Optional) Add 250-500 µL of SOC medium and incubate at 37°C for 1 hour with gentle shaking. This step is not strictly necessary for Carbenicillin resistance but can improve transformation efficiency.
-
Plate 50-200 µL of the transformation mixture onto pre-warmed LB agar plates containing Carbenicillin.
-
Incubate the plates overnight (16-18 hours) at 37°C.
Protocol 3: Protein Expression and Time-Course Analysis
Materials:
-
A single colony of transformed E. coli from Protocol 2
-
LB broth with Carbenicillin (from Protocol 1)
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) stock solution (e.g., 1 M)
-
Shaking incubator
-
Spectrophotometer
-
SDS-PAGE equipment and reagents
-
Cell lysis buffer
Procedure:
-
Starter Culture: Inoculate a single colony of transformed E. coli into 5-10 mL of LB broth containing Carbenicillin (50-100 µg/mL).
-
Incubate overnight at 37°C with vigorous shaking (200-250 rpm).
-
Main Culture: The next day, inoculate a larger volume of LB broth with Carbenicillin (e.g., 500 mL) with the overnight starter culture (typically a 1:100 dilution).
-
Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction:
-
Take a 1 mL "pre-induction" sample and centrifuge to pellet the cells. Store the pellet at -20°C.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. The optimal concentration should be determined empirically.
-
-
Time-Course Analysis:
-
Continue to incubate the culture at the desired temperature (e.g., 16-37°C, protein-dependent for solubility) with shaking.
-
At various time points post-induction (e.g., 1, 2, 4, 6, and 8 hours, or overnight for lower temperatures), withdraw 1 mL aliquots of the culture.
-
Measure the OD600 of each aliquot.
-
Normalize the samples by cell density. Centrifuge a volume of culture equivalent to 1 mL at an OD600 of 1.0.
-
Discard the supernatant and store the cell pellets at -20°C.
-
-
Analysis of Protein Expression:
-
Resuspend each cell pellet (pre-induction and all time points) in an appropriate volume of cell lysis buffer.
-
Lyse the cells (e.g., by sonication or chemical lysis).
-
Analyze the total protein from each time point by SDS-PAGE to visualize the expression of the target protein over time.
-
Visualizations
Caption: Mechanism of Carbenicillin action on bacterial cells.
Caption: Typical workflow for protein expression using Carbenicillin.
Caption: Decision tree for choosing between Ampicillin and Carbenicillin.
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. researchgate.net [researchgate.net]
- 4. goldbio.com [goldbio.com]
- 5. Carbenicillin - Wikipedia [en.wikipedia.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. E. coli Expression Experimental Protocol - Creative Biogene [creative-biogene.com]
- 8. Basic principles [qiagen.com]
- 9. researchgate.net [researchgate.net]
- 10. Can carbenicillin be substituted for ampicillin when selecting for the pGEM® Vectors? [promega.com]
Application Notes and Protocols for Carbenicillin Use in CRISPR/Cas9 Gene Selection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of carbenicillin (B1668345) as a selection agent in CRISPR/Cas9 gene editing workflows. The protocols detailed below are intended to ensure robust and reliable selection of successfully engineered cells, primarily during the crucial plasmid cloning and amplification stages in bacteria.
Introduction
The CRISPR/Cas9 system has revolutionized genetic engineering by enabling precise, RNA-guided gene editing. A critical step in most CRISPR workflows involves the delivery of the Cas9 nuclease and a single-guide RNA (sgRNA) into cells via plasmid vectors. These plasmids are first constructed and amplified in bacteria, typically E. coli. To ensure that only bacteria successfully transformed with the desired plasmid are propagated, a selectable marker system is employed. This is commonly an antibiotic resistance gene encoded on the plasmid, with the corresponding antibiotic added to the bacterial growth medium.
Carbenicillin is a semi-synthetic penicillin-derived, β-lactam antibiotic that serves as a highly effective selection agent.[1] It is often used in protocols where a plasmid carries the β-lactamase gene (bla), which confers resistance to both ampicillin (B1664943) and carbenicillin.[2][3]
Mechanism of Action
Carbenicillin functions by inhibiting the synthesis of the bacterial cell wall.[2][4][5] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis.[4][6] Peptidoglycan provides structural integrity to the cell wall.[4][6] By disrupting this process, carbenicillin compromises the cell wall, leading to cell lysis and death, particularly in actively dividing bacteria.[6]
Resistance is conferred by the β-lactamase enzyme, encoded by the bla gene (often referred to as AmpR) on the CRISPR plasmid.[2] This enzyme hydrolyzes the β-lactam ring characteristic of penicillin-class antibiotics, rendering them inactive and allowing the transformed bacteria to survive and proliferate.[7]
Advantages of Carbenicillin over Ampicillin
While both ampicillin and carbenicillin can be used for selection with the bla resistance gene, carbenicillin is often preferred for molecular cloning applications due to several distinct advantages.[2][8]
-
Higher Stability: Carbenicillin is more stable than ampicillin in culture media, particularly against heat and lower pH.[7][9][10] Ampicillin can degrade over time, reducing the selective pressure and potentially allowing non-transformed cells to grow.[8]
-
Reduced Satellite Colonies: A significant advantage of carbenicillin is the reduction in the formation of satellite colonies.[2][8] Satellite colonies are small, non-resistant colonies that grow around a large, resistant colony.[8] This occurs because the β-lactamase secreted by the resistant colony degrades the ampicillin in the immediate vicinity, creating a zone where non-resistant bacteria can survive.[2] Carbenicillin's greater stability and lower susceptibility to β-lactamase degradation minimizes this effect, resulting in cleaner selection plates.[2][7][8]
-
Consistent Selection: Due to its enhanced stability, carbenicillin provides a more consistent and reliable selection pressure, which is crucial for experiments requiring high stringency, such as constructing complex CRISPR libraries.[2][11]
Data Presentation: Carbenicillin vs. Ampicillin
| Feature | Carbenicillin | Ampicillin | Citation(s) |
| Mechanism of Action | Inhibits bacterial cell wall synthesis | Inhibits bacterial cell wall synthesis | [2] |
| Resistance Gene | β-lactamase (bla/AmpR) | β-lactamase (bla/AmpR) | [2] |
| Stability in Media | High; more resistant to heat and low pH | Lower; degrades more quickly | [7][8][10] |
| Satellite Colonies | Significantly reduced formation | Prone to formation | [2][8][12] |
| Relative Cost | More expensive | Less expensive | [8][12] |
| Typical Working Conc. | 50 - 100 µg/mL | 50 - 100 µg/mL | [8][13] |
Experimental Protocols
Protocol 1: Preparation of Carbenicillin Stock Solution (50 mg/mL)
This protocol details the preparation of a concentrated stock solution, which can be stored and diluted to the final working concentration in media.
Materials:
-
Carbenicillin disodium (B8443419) salt
-
Sterile 50 mL conical tube
-
0.22 µm syringe filter
-
Sterile syringe
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Weigh out the desired amount of carbenicillin disodium salt powder in a sterile conical tube. For a 50 mg/mL solution, add 1 gram of carbenicillin to 20 mL of solvent.
-
Add the appropriate solvent (sterile water or 50% ethanol). Carbenicillin is soluble up to 50 mg/mL in water.[7]
-
Vortex thoroughly until the powder is completely dissolved.
-
To ensure sterility, filter the solution through a 0.22 µm syringe filter into a new sterile conical tube. Do not autoclave carbenicillin , as heat will degrade it.[7]
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Label the aliquots clearly with the name, concentration, and date.
-
Store the stock solution at -20°C. It is stable for at least 6 months at this temperature.[7] For short-term storage, aliquots can be kept at 4°C for several weeks.[7]
Protocol 2: Preparation of Carbenicillin Selection Plates (LB Agar)
This protocol describes how to prepare Luria-Bertani (LB) agar (B569324) plates containing carbenicillin for selecting transformed E. coli.
Materials:
-
LB agar powder
-
Deionized water
-
Autoclave-safe bottle or flask (at least 2x the volume of media)
-
Magnetic stir bar and stir plate
-
Sterile petri dishes
-
Carbenicillin stock solution (50 mg/mL)
-
Water bath set to 50-55°C
Procedure:
-
Prepare LB agar according to the manufacturer's instructions. For 1 liter, this is typically 32 g of LB agar powder in 1 L of deionized water.[1]
-
Add a magnetic stir bar and autoclave the solution for 15-20 minutes at 121°C to sterilize.
-
After autoclaving, place the media bottle in a 50-55°C water bath and allow it to cool for at least 30 minutes. The bottle should be cool enough to handle with bare hands. This step is critical , as adding the antibiotic to hot agar will cause it to degrade.[14]
-
Once cooled, add the carbenicillin stock solution to the desired final concentration. For a final concentration of 100 µg/mL, add 2 mL of a 50 mg/mL stock solution per liter of LB agar (a 1:500 dilution). For 50 µg/mL, add 1 mL per liter (a 1:1000 dilution).[1]
-
Swirl the bottle gently but thoroughly to mix the antibiotic evenly throughout the agar. Avoid creating air bubbles.
-
Pour approximately 20-25 mL of the agar into each sterile petri dish.
-
Allow the plates to solidify at room temperature for several hours or overnight.
-
Once solidified, store the plates inverted (agar-side up) at 4°C, sealed in a plastic bag to prevent drying. Plates should be used within 4-6 weeks for optimal performance.
Protocol 3: Selection of Transformed E. coli with CRISPR Plasmids
This workflow outlines the final steps of a typical CRISPR plasmid cloning experiment, from bacterial transformation to the selection of positive colonies.
Procedure:
-
Transformation: Thaw a tube of competent E. coli on ice. Add 1-5 µL of your CRISPR plasmid ligation or assembly reaction to the cells. Incubate on ice for 20-30 minutes.
-
Heat Shock: Transfer the tube to a 42°C water bath for 30-45 seconds, then immediately place it back on ice for 2 minutes.
-
Recovery: Add 250-500 µL of sterile SOC or LB medium (without antibiotics) to the cells. Incubate at 37°C for 1 hour in a shaking incubator to allow the bacteria to recover and express the β-lactamase resistance protein.
-
Plating: Spread 50-200 µL of the cell suspension onto a pre-warmed LB agar plate containing 50-100 µg/mL carbenicillin.
-
Incubation: Incubate the plates inverted at 37°C for 16-18 hours.[15]
-
Colony Selection: The following day, only bacteria that have successfully taken up the carbenicillin-resistance plasmid will have formed colonies. Select well-isolated, individual colonies for downstream applications like liquid culture amplification and plasmid purification (miniprep).
Summary of Working Concentrations
| Application | Carbenicillin Concentration | Solvent for Stock | Citation(s) |
| E. coli Selection (Plates) | 50 - 100 µg/mL | Water or 50% Ethanol | [1][7][8] |
| E. coli Selection (Liquid) | 50 - 100 µg/mL | Water or 50% Ethanol | [7] |
| Plant Tissue Culture (Agrobacterium) | 100 - 500 µg/mL | Water | [4][9] |
| Stock Solution | 50 - 100 mg/mL | Water or 50% Ethanol | [13][16] |
References
- 1. agscientific.com [agscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. Can carbenicillin be substituted for ampicillin when selecting for the pGEM® Vectors? [promega.com]
- 4. nbinno.com [nbinno.com]
- 5. What is Carbenicillin Disodium used for? [synapse.patsnap.com]
- 6. What is the mechanism of Carbenicillin Disodium? [synapse.patsnap.com]
- 7. khimexpert.com [khimexpert.com]
- 8. researchgate.net [researchgate.net]
- 9. toku-e.com [toku-e.com]
- 10. goldbio.com [goldbio.com]
- 11. nbinno.com [nbinno.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 14. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 15. Protocol for CRISPR-Cas9 modification of glycosylation in 3D organotypic skin models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. addgene.org [addgene.org]
Application Notes and Protocols for Filter Sterilization of Carbenicillin Sodium Salt Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbenicillin (B1668345) is a semi-synthetic penicillin antibiotic that inhibits the synthesis of the bacterial cell wall.[1] It is a broad-spectrum antibiotic, effective against both Gram-positive and Gram-negative bacteria.[2] Carbenicillin is often used in place of ampicillin (B1664943) for plasmid selection in molecular biology applications due to its greater stability, particularly at lower pH, which can arise during bacterial fermentation.[3] This increased stability results in fewer satellite colonies appearing on selection plates.[4]
Carbenicillin's mode of action involves interfering with the transpeptidase enzyme, which is crucial for cell wall synthesis.[2] However, it is susceptible to degradation by β-lactamase enzymes.[5] Due to its heat-labile nature, solutions containing carbenicillin sodium salt cannot be sterilized by autoclaving.[2] Therefore, sterile filtration is the required method for preparing sterile carbenicillin solutions for use in cell culture, microbiology, and other sensitive applications.[6][7] This document provides detailed protocols and data for the filter sterilization of carbenicillin sodium salt solutions.
Data Summary
The following tables provide a summary of the key quantitative data for the preparation and storage of carbenicillin sodium salt solutions.
Table 1: Properties of Carbenicillin Sodium Salt
| Property | Value | References |
| Molecular Formula | C₁₇H₁₆N₂Na₂O₆S | [2] |
| Molecular Weight | 422.4 g/mol | [2] |
| Appearance | White, slightly beige powder | [2] |
| Solubility in Water | 50 - 100 mg/mL | [7][8] |
| Solubility in Ethanol | Sparingly soluble | [9] |
Table 2: Preparation and Storage of Carbenicillin Solutions
| Parameter | Recommendation | References |
| Stock Solution Concentration | 4 - 100 mg/mL | [2][5] |
| Solvent | Ultrapure water or 50% ethanol | [2] |
| Sterilization Method | Filter sterilization through a 0.2 or 0.22 µm filter | [6][7][10] |
| Working Concentration | 20 - 100 µg/mL | [2][11] |
| Storage of Powder | 2°C - 8°C for at least 1 year; -20°C for at least 3 years | [2] |
| Storage of Stock Solution | +4°C for several weeks; -20°C for up to 6 months to 1 year | [2][3][12] |
| Aqueous Solution Stability | Stable at room temperature for several hours and at +4°C for up to 5 days. | [11] |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL Carbenicillin Stock Solution
This protocol describes the preparation of a 100 mL of 50 mg/mL carbenicillin stock solution in water.
Materials and Equipment:
-
Carbenicillin disodium (B8443419) salt powder
-
Sterile, ultrapure water
-
Sterile 100 mL graduated cylinder or volumetric flask
-
Sterile 150 mL beaker or flask
-
Sterile magnetic stir bar and stir plate
-
Sterile 0.22 µm syringe filter
-
Sterile 100 mL syringe
-
Sterile 100 mL storage bottle
-
Appropriate personal protective equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Preparation: In a laminar flow hood or using aseptic technique, measure 90 mL of sterile, ultrapure water into a sterile 150 mL beaker or flask containing a sterile magnetic stir bar.[13]
-
Dissolution: Weigh 5 grams of carbenicillin disodium salt powder and slowly add it to the water while stirring. Continue stirring until the powder is completely dissolved.[7]
-
Volume Adjustment: Transfer the solution to a sterile 100 mL graduated cylinder or volumetric flask and add sterile, ultrapure water to bring the final volume to 100 mL.
-
Filter Sterilization:
-
Storage: Label the sterile storage bottle with the name of the solution, concentration, preparation date, and your initials. Store the stock solution at -20°C. For short-term use, the solution can be stored at 4°C for up to two weeks.[2]
Protocol 2: Quality Control of Filter Sterilized Carbenicillin Solution
To ensure the sterility of the prepared carbenicillin solution, a sterility test can be performed.
Materials and Equipment:
-
Filter-sterilized carbenicillin solution
-
Sterile liquid culture medium (e.g., Tryptic Soy Broth)
-
Sterile culture tubes
-
Incubator at 37°C
Procedure:
-
Inoculation: In a sterile environment, add a small aliquot (e.g., 100 µL) of the filter-sterilized carbenicillin solution to a tube containing 5 mL of sterile liquid culture medium.
-
Incubation: Incubate the tube at 37°C for 24-48 hours.
-
Observation: After incubation, visually inspect the medium for any signs of microbial growth (e.g., turbidity). The absence of growth indicates that the filter sterilization was successful.
Diagrams
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. khimexpert.com [khimexpert.com]
- 3. bioline.com [bioline.com]
- 4. ubpbio.com [ubpbio.com]
- 5. himedialabs.com [himedialabs.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. ubpbio.com [ubpbio.com]
- 8. tiarisbiosciences.com [tiarisbiosciences.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. corning.com [corning.com]
- 11. biomol.com [biomol.com]
- 12. scribd.com [scribd.com]
- 13. pbf.unizg.hr [pbf.unizg.hr]
- 14. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Satellite Colonies with Carbenicillin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of satellite colonies when using Carbenicillin for antibiotic selection in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are satellite colonies and why are they a problem?
Satellite colonies are small colonies of non-transformed bacteria that grow around a larger, antibiotic-resistant colony.[1][2] They arise when the antibiotic in the surrounding medium is degraded, allowing susceptible cells to grow.[1][3] This is problematic because it can lead to the selection of false positives, contaminating subsequent cultures and experiments.[2]
Q2: How does Carbenicillin prevent satellite colonies more effectively than Ampicillin?
Carbenicillin and Ampicillin are both β-lactam antibiotics that inhibit bacterial cell wall synthesis.[4][5] However, Carbenicillin is more stable and less susceptible to degradation by β-lactamase, an enzyme secreted by antibiotic-resistant bacteria.[4][6][7] This stability ensures that the selective pressure is maintained across the plate and over time, preventing the growth of non-resistant satellite colonies.[8]
Q3: Can I substitute Ampicillin with Carbenicillin in my existing protocols?
Yes, Carbenicillin can typically be used as a direct substitute for Ampicillin at the same working concentration, which is generally between 50-100 µg/mL for E. coli.[4][6][8] The gene that confers resistance to Ampicillin (bla or AmpR), which encodes for β-lactamase, also provides resistance to Carbenicillin.[4][7]
Q4: What is the mechanism behind satellite colony formation?
Transformed bacteria carrying a resistance gene (e.g., bla) produce and secrete the enzyme β-lactamase.[3] This enzyme diffuses into the surrounding medium and inactivates β-lactam antibiotics like Ampicillin by hydrolyzing the β-lactam ring.[3][9] This creates a localized zone with a reduced antibiotic concentration, allowing non-transformed, susceptible bacteria to grow and form satellite colonies around the true transformant.[1][8]
Troubleshooting Guide: Satellite Colonies on Your Plates
Encountering satellite colonies can be a frustrating experience. This guide provides a step-by-step approach to troubleshoot and prevent their formation.
Visualizing the Problem: The Logic of Troubleshooting
The following diagram illustrates the logical workflow for troubleshooting satellite colonies.
Caption: A logical workflow for troubleshooting satellite colonies.
Step 1: Initial Checks and Quick Fixes
| Potential Cause | Troubleshooting Action | Rationale |
| Prolonged Incubation Time | Do not incubate plates for longer than 16-18 hours.[1][10][11] | Extended incubation allows for more significant antibiotic degradation by β-lactamase, creating a favorable environment for satellite colony growth.[3] |
| Old or Improperly Stored Antibiotic | Use a fresh stock solution of the antibiotic. Ensure it has been stored correctly (e.g., -20°C for long-term storage).[1] | Antibiotics can lose potency over time, especially if not stored properly.[12] |
| Incorrect Antibiotic Concentration | Ensure the final concentration of the antibiotic in the plates is correct (typically 50-100 µg/mL for Carbenicillin/Ampicillin).[4][8] | A concentration that is too low will not provide sufficient selective pressure.[1] |
| Uneven Antibiotic Distribution | After adding the antibiotic to the molten agar (B569324), swirl the flask gently but thoroughly before pouring the plates. | Ensures a uniform concentration of the antibiotic across the entire plate. |
| High Plating Density | If you observe a lawn of bacteria with satellites, try plating a more dilute suspension of your transformation mix. | A very high density of resistant colonies can lead to a rapid and widespread degradation of the antibiotic. |
Step 2: Switch to a More Stable Antibiotic - Carbenicillin
If you are currently using Ampicillin and experiencing persistent issues with satellite colonies, the most effective solution is to switch to Carbenicillin.
| Characteristic | Carbenicillin | Ampicillin | Reference |
| Relative Stability | More stable at higher temperatures and lower pH. | Less stable; sensitive to heat and acidic conditions. | [5][6][13] |
| Susceptibility to β-lactamase | Less susceptible to degradation. | More susceptible to degradation. | [4][6] |
| Tendency to Form Satellite Colonies | Significantly reduced. | Prone to satellite colony formation. | [4][6][8] |
| Typical Working Concentration | 50-100 µg/mL | 50-100 µg/mL | [4][8] |
Experimental Protocols
Protocol 1: Preparation of Carbenicillin and Ampicillin Stock Solutions
Objective: To prepare sterile, concentrated stock solutions of Carbenicillin and Ampicillin for use in selective growth media.
Materials:
-
Carbenicillin disodium (B8443419) salt powder
-
Ampicillin sodium salt powder
-
Sterile, purified water
-
Sterile 0.22 µm syringe filters
-
Sterile microcentrifuge tubes or cryovials
Procedure for Carbenicillin (50 mg/mL Stock):
-
Weigh out 0.5 g of Carbenicillin disodium salt.
-
Dissolve the powder in 10 mL of sterile, purified water.
-
Vortex until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot into sterile microcentrifuge tubes.
Procedure for Ampicillin (100 mg/mL Stock):
-
Weigh out 1 g of Ampicillin sodium salt.
-
Dissolve the powder in 10 mL of sterile, purified water.[16]
-
Vortex until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.[16]
-
Aliquot into sterile microcentrifuge tubes.
Protocol 2: Comparative Analysis of Satellite Colony Formation
Objective: To compare the frequency of satellite colony formation on plates containing Carbenicillin versus Ampicillin.
Materials:
-
Competent E. coli cells (e.g., DH5α)
-
Plasmid DNA containing an Ampicillin resistance gene (bla)
-
LB agar plates
-
Carbenicillin stock solution (50 mg/mL)
-
Ampicillin stock solution (100 mg/mL)
-
SOC medium
-
Incubator at 37°C
Procedure:
-
Perform a standard bacterial transformation with your plasmid DNA and competent E. coli cells.
-
During the recovery step, add 900 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Prepare two sets of LB agar plates: one containing 100 µg/mL Ampicillin and the other containing 100 µg/mL Carbenicillin.
-
Plate 100 µL of the transformation culture onto each type of plate.
-
Incubate the plates at 37°C for 16 hours.
-
After incubation, count the number of large, well-defined colonies and the number of small satellite colonies on each plate.
Expected Results: The plates containing Carbenicillin should have significantly fewer or no satellite colonies compared to the plates containing Ampicillin.
Visualizing the Mechanism and Workflow
Mechanism of β-Lactamase Action and Satellite Colony Formation
Caption: The mechanism of satellite colony formation.
Experimental Workflow: A Comparative Analysis
Caption: Workflow for comparing Ampicillin and Carbenicillin.
References
- 1. goldbio.com [goldbio.com]
- 2. youtube.com [youtube.com]
- 3. static.igem.org [static.igem.org]
- 4. benchchem.com [benchchem.com]
- 5. goldbio.com [goldbio.com]
- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Beta-lactamase - Wikipedia [en.wikipedia.org]
- 10. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Shopping [edvotek.com]
- 12. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 13. blog.addgene.org [blog.addgene.org]
- 14. scribd.com [scribd.com]
- 15. ubpbio.com [ubpbio.com]
- 16. Ampicillin Stock Solution: | ENCO [enco.co.il]
- 17. abo.com.pl [abo.com.pl]
Technical Support Center: Troubleshooting Bacterial Selection with Carbenicillin Plates
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting common issues encountered during bacterial selection experiments using carbenicillin (B1668345) plates, with a focus on problems arising from aged or improperly prepared plates.
Frequently Asked Questions (FAQs)
Q1: My bacterial transformation experiment with carbenicillin selection yielded no colonies. What are the possible reasons?
A1: Several factors could lead to a failed selection experiment:
-
Inactive Antibiotic: The carbenicillin in your plates may have degraded. Carbenicillin plates should ideally be used within one to two months when stored at 4°C.[1] Old plates may not have a sufficient concentration of active antibiotic to select for resistant colonies.[2]
-
Incorrect Antibiotic Concentration: Ensure that the final concentration of carbenicillin in your plates is appropriate for your specific application, typically between 50-100 µg/mL.[3][4][5]
-
Problems with Competent Cells: Your competent cells may have low transformation efficiency. It's crucial to handle competent cells gently, thaw them on ice, and avoid repeated freeze-thaw cycles.[2]
-
Issues with the Plasmid DNA: The plasmid DNA used for transformation might be of poor quality, at an incorrect concentration, or the ligation may have been unsuccessful.[2]
-
Toxicity of the Insert: The gene you are trying to clone may be toxic to the bacterial host.
Q2: I'm observing a large number of small "satellite" colonies surrounding my larger colonies. What causes this and how can I prevent it?
A2: Satellite colonies are small colonies of non-resistant bacteria that grow in the immediate vicinity of a true antibiotic-resistant colony.[6][7] This occurs because the resistant colony secretes β-lactamase, an enzyme that degrades the β-lactam antibiotic (like carbenicillin) in the surrounding agar (B569324), creating a zone of lower antibiotic concentration where non-resistant cells can survive.[6][7]
While carbenicillin is more stable and less susceptible to degradation by β-lactamase than ampicillin (B1664943), satellite colonies can still appear, especially with older plates where the antibiotic concentration may have already decreased.[3][8][9][10]
To prevent satellite colonies:
-
Use Fresh Plates: Use freshly prepared carbenicillin plates.
-
Switch to Carbenicillin from Ampicillin: If you are using ampicillin, switching to carbenicillin is highly recommended as it is more stable and less prone to satellite colony formation.[3][6][8][11][12]
-
Pick Well-Isolated Colonies: When selecting colonies for further experiments, choose large, well-isolated colonies that are not surrounded by satellites.[13]
-
Limit Incubation Time: Avoid prolonged incubation times (greater than 16 hours) to minimize the breakdown of the antibiotic around overgrown colonies.[13]
Q3: How long can I store my carbenicillin plates?
A3: For optimal performance, carbenicillin plates should be stored at 2-8°C and used within one to two months of preparation.[1][14] While carbenicillin is more stable than ampicillin, its efficacy will decrease over time.[3][8] Always check for contamination before use.[11]
Q4: Can I use carbenicillin for selecting bacteria with an ampicillin resistance gene?
A4: Yes, carbenicillin can be used to select for bacteria containing a plasmid with an ampicillin resistance gene (usually the bla gene encoding β-lactamase).[3] Both antibiotics have the same mechanism of action, inhibiting bacterial cell wall synthesis.[8] Due to its higher stability, carbenicillin is often the preferred choice to reduce satellite colonies and ensure stringent selection.[3][5][9]
Data Summary
| Antibiotic | Recommended Plate Storage | Key Stability Characteristics |
| Carbenicillin | 1-2 months at 4°C[1] | More stable than ampicillin; more resistant to heat, lower pH, and degradation by β-lactamase.[3][4][5][8][9] Results in fewer satellite colonies.[3][6][10][11] |
| Ampicillin | Up to 4 weeks at 4°C[8] | Less stable; prone to degradation, leading to the formation of satellite colonies.[6][7] Heat-labile and must be added to cooled media.[9] |
Experimental Protocols
Protocol 1: Preparation of Carbenicillin Agar Plates
Materials:
-
Luria-Bertani (LB) agar powder
-
Distilled water
-
Carbenicillin disodium (B8443419) salt
-
Sterile petri dishes
-
Autoclave
-
Water bath or incubator at 50-60°C
-
Sterile flask
Methodology:
-
Prepare the LB agar solution according to the manufacturer's instructions (typically 40g per 1L of distilled water).
-
Autoclave the LB agar solution to sterilize it.
-
Cool the autoclaved agar to 50-60°C in a water bath. Holding the flask with a gloved hand should be tolerable. Higher temperatures can degrade the carbenicillin.[2]
-
Prepare a stock solution of carbenicillin (e.g., 50 mg/mL or 100 mg/mL in sterile water). Filter-sterilize the stock solution. Stock solutions can be stored at -20°C for up to six months.[4]
-
Aseptically add the carbenicillin stock solution to the cooled agar to achieve the desired final concentration (typically 50-100 µg/mL). For a 100 µg/mL final concentration, add 1 mL of a 100 mg/mL stock to 1 L of agar.
-
Gently swirl the flask to ensure the antibiotic is evenly distributed.
-
Pour the agar into sterile petri dishes (approximately 20-25 mL per 100 mm plate).
-
Allow the plates to solidify at room temperature.
-
Once solidified, invert the plates and store them in a sealed bag at 2-8°C to prevent contamination and drying.[14]
Protocol 2: Quality Control of Carbenicillin Plates
Objective: To verify the selective capability of prepared or stored carbenicillin plates.
Materials:
-
Carbenicillin plates to be tested.
-
A bacterial strain known to be resistant to carbenicillin (e.g., containing a plasmid with a bla gene).
-
A bacterial strain known to be sensitive to carbenicillin (e.g., the parental strain without the resistance plasmid).
-
A sterile inoculating loop or sterile swabs.
-
Incubator at 37°C.
Methodology:
-
Label the carbenicillin plates clearly.
-
On one plate, streak the carbenicillin-resistant bacterial strain for single colonies.
-
On a separate plate, streak the carbenicillin-sensitive bacterial strain for single colonies.
-
Incubate both plates overnight at 37°C.
-
Expected Results:
-
Successful Selection: The resistant strain should show robust growth, while the sensitive strain should show no growth or only very sparse, small colonies.[11][12]
-
Failed Selection (Inactive Antibiotic): Both the resistant and sensitive strains will grow, possibly with the sensitive strain forming a lawn. This indicates the carbenicillin has degraded.[11][12]
-
Visualizations
References
- 1. static.igem.org [static.igem.org]
- 2. clyte.tech [clyte.tech]
- 3. researchgate.net [researchgate.net]
- 4. khimexpert.com [khimexpert.com]
- 5. Carbenicillin - Wikipedia [en.wikipedia.org]
- 6. goldbio.com [goldbio.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. goldbio.com [goldbio.com]
- 9. nbinno.com [nbinno.com]
- 10. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 11. addgene.org [addgene.org]
- 12. protocols.io [protocols.io]
- 13. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. agscientific.com [agscientific.com]
Technical Support Center: Optimizing Carbenicillin for Low Copy Number Plasmids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with low copy number plasmids requiring carbenicillin (B1668345) selection.
Frequently Asked Questions (FAQs)
Q1: Why is carbenicillin preferred over ampicillin (B1664943) for low copy number plasmids?
Carbenicillin is often recommended over ampicillin for selecting and maintaining low copy number plasmids due to its higher stability.[1][2][3] Ampicillin is susceptible to degradation by the β-lactamase enzyme, which is secreted by resistant bacteria. This degradation can lead to a decrease in the effective antibiotic concentration in the growth medium, allowing for the growth of plasmid-free cells and the formation of satellite colonies.[1][3][4][5] Carbenicillin is more resistant to this enzymatic degradation, ensuring sustained selective pressure, which is critical when working with plasmids present in low numbers per cell.[3][4]
Q2: What is the recommended starting concentration of carbenicillin for low copy number plasmids?
A typical starting concentration for carbenicillin in both liquid and solid media is between 50 and 100 µg/mL.[2] However, the optimal concentration can be influenced by the specific plasmid, the E. coli host strain, and the experimental conditions.[6] For some low copy number plasmids or systems with modified antibiotic resistance, a lower concentration, such as 20 µg/mL, may be sufficient and even beneficial.[7][8] It is highly recommended to empirically determine the optimal concentration for your specific low copy number plasmid.
Q3: Can a high concentration of carbenicillin negatively impact my experiment?
While carbenicillin is generally less toxic to E. coli than ampicillin, excessively high concentrations are not always better and may not improve plasmid yield.[9] In some cases, very high antibiotic concentrations can lead to slower cell growth and smaller colonies.[1] One study on a low copy number plasmid found that increasing the concentration of a related antibiotic, ampicillin, did not lead to an increase in plasmid DNA yield.[9] Therefore, titration to find the minimum effective concentration is a valuable optimization step.
Q4: What are satellite colonies and how can I prevent them?
Satellite colonies are small colonies of plasmid-free bacteria that can grow in the zone of cleared antibiotic surrounding a true antibiotic-resistant colony.[3][5] This occurs when the β-lactamase secreted by the resistant colony degrades the antibiotic in the immediate vicinity. To prevent satellite colonies:
-
Use Carbenicillin: Its higher stability reduces the rate of degradation.[3][4][10]
-
Use Fresh Plates: Prepare antibiotic plates fresh and store them properly at 4°C for no longer than 1-2 months.
-
Avoid Over-incubation: Do not incubate plates for longer than 16-20 hours.[3]
-
Optimize Antibiotic Concentration: Ensure the carbenicillin concentration is sufficient to inhibit the growth of non-transformed cells.
Troubleshooting Guide
Problem 1: No or very few colonies after transformation.
| Possible Cause | Recommendation |
| Carbenicillin concentration is too high | For some low copy number plasmids, a standard concentration of 100 µg/mL may be too high, inhibiting the growth of true transformants. Try reducing the concentration to a range of 20-50 µg/mL.[6] |
| Inefficient transformation | Ensure your competent cells have a high transformation efficiency and that the plasmid DNA is pure. |
| Issues with the plasmid | The plasmid may contain a toxic gene or be unstable in the chosen host strain. Consider using a different E. coli strain. |
| Incorrect antibiotic preparation | Double-check the preparation and storage of your carbenicillin stock solution. Ensure it was filter-sterilized and not autoclaved. |
Problem 2: Low plasmid DNA yield from liquid cultures.
| Possible Cause | Recommendation |
| Plasmid loss during culture growth | This can occur if the selective pressure is not maintained. Ensure the carbenicillin concentration is optimal. Sub-optimal concentrations can lead to the proliferation of plasmid-free cells. |
| Sub-optimal growth medium | For low copy number plasmids, using a richer medium like Terrific Broth (TB) instead of Luria-Bertani (LB) can significantly increase cell density and, consequently, plasmid yield.[9] |
| Overgrowth of culture | Do not allow cultures to grow into a prolonged stationary phase (typically not longer than 16-18 hours), as this can lead to cell lysis and plasmid degradation. |
| Inefficient plasmid purification | Ensure you are using a plasmid purification kit or protocol suitable for low copy number plasmids. This may involve processing a larger culture volume. |
Problem 3: Presence of many satellite colonies.
| Possible Cause | Recommendation |
| Degradation of carbenicillin | Although more stable than ampicillin, carbenicillin can still be degraded over time, especially with long incubation periods or on old plates. |
| Carbenicillin concentration is too low | A concentration that is too low may not be sufficient to prevent the growth of non-resistant cells in areas of localized antibiotic depletion. |
| Plates are too old | Use freshly prepared plates for selection. |
| Prolonged incubation | Avoid incubating plates for more than 20 hours. |
Data Presentation
Table 1: Recommended Carbenicillin Concentrations from Various Sources
| Plasmid Type | Recommended Concentration (µg/mL) | Source/Context |
| General Plasmids | 50 - 100 | Standard cloning protocols.[2] |
| Low Copy Number Plasmids | 20 - 100 | Dependent on plasmid and host strain; optimization is recommended.[6] |
| Medium Copy with Modified Cassette | 20 | Engineered β-lactamase cassette for improved stability.[7][8] |
Table 2: Example Results of a Carbenicillin Concentration Titration Experiment
| Carbenicillin Concentration on Plate | Expected Colony Morphology | Interpretation |
| 0 µg/mL (Negative Control) | Lawn of bacterial growth | Confirms viability of competent cells. |
| 20 µg/mL | May show distinct colonies, but potentially some background or satellite colonies. | May be sufficient for some plasmids, but requires careful screening. |
| 50 µg/mL | Well-defined, individual colonies with minimal to no satellite colonies. | Likely an effective concentration for selection. |
| 100 µg/mL | Well-defined, individual colonies, possibly smaller in size than at 50 µg/mL. | A stringent and effective concentration. |
| 200 µg/mL | Fewer and smaller colonies compared to lower concentrations. | May be inhibitory to the growth of true transformants. |
Experimental Protocols
Protocol: Determining Optimal Carbenicillin Concentration
This protocol is adapted from the Addgene "Over-Agar Antibiotic Plating" method to determine the minimal effective concentration of carbenicillin for maintaining a low copy number plasmid.
Materials:
-
LB agar (B569324) plates (without antibiotic)
-
Carbenicillin stock solution (e.g., 50 mg/mL in 50% ethanol, filter-sterilized)
-
LB broth
-
Competent E. coli cells
-
Your low copy number plasmid DNA
-
Control plasmid (high copy number with ampicillin resistance, e.g., pUC19)
-
Spreader beads or sterile spreader
Procedure:
-
Prepare a range of carbenicillin plating solutions:
-
In sterile microcentrifuge tubes, prepare serial dilutions of your carbenicillin stock solution in LB broth to achieve final concentrations for plating (e.g., 10 µg/mL, 25 µg/mL, 50 µg/mL, 100 µg/mL).
-
-
Plate the antibiotic:
-
Pipette 150 µL of each carbenicillin dilution onto the center of separate, pre-warmed LB agar plates.
-
Using a sterile spreader, evenly distribute the solution over the entire surface of the agar until it is absorbed.
-
Prepare a no-antibiotic control plate and a plate with a standard ampicillin concentration (100 µg/mL) for the control plasmid.
-
Allow the plates to dry for at least 30 minutes in a laminar flow hood.
-
-
Transform E. coli :
-
Transform your competent E. coli cells with your low copy number plasmid and the control plasmid according to your standard protocol.
-
-
Plate the transformations:
-
Plate 50-100 µL of the transformation mix for your low copy number plasmid onto each of the carbenicillin plates and the no-antibiotic control plate.
-
Plate a small volume of the control plasmid transformation onto the ampicillin plate and the no-antibiotic control plate.
-
-
Incubate and analyze:
-
Incubate all plates at 37°C for 16-18 hours.
-
Analyze the number and morphology of colonies on each plate. The optimal concentration is the lowest concentration that effectively suppresses the growth of non-transformed cells (as compared to the no-antibiotic control) while allowing for healthy colony formation of transformed cells.
-
Visualizations
Caption: Workflow for optimizing carbenicillin concentration.
Caption: Decision tree for troubleshooting plasmid selection.
References
- 1. addgene.org [addgene.org]
- 2. addgene.org [addgene.org]
- 3. goldbio.com [goldbio.com]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Correcting promoter and beta-lactamase ORF orientation in a widely-used retroviral plasmid to restore bacterial growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antibiotic-Efficient Genetic Cassette for the TEM-1 β-Lactamase That Improves Plasmid Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing yields of low and single copy number plasmid DNAs from E. coli cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
Carbenicillin degradation in culture media and how to avoid it
This technical support center provides guidance on the use of carbenicillin (B1668345) in culture media, with a focus on understanding and preventing its degradation to ensure experimental reliability.
Frequently Asked Questions (FAQs)
Q1: What is carbenicillin and why is it preferable to ampicillin (B1664943)?
Carbenicillin is a semi-synthetic, broad-spectrum antibiotic from the penicillin family that inhibits bacterial cell wall synthesis.[1][2][3] It is often used as a selective agent in molecular biology to cultivate bacteria transformed with plasmids carrying a carbenicillin resistance gene (usually the β-lactamase gene, bla).[1][4]
Carbenicillin is generally preferred over ampicillin due to its higher stability. It is more resistant to degradation by heat and lower pH, which can occur in culture media.[1][5][6] This enhanced stability leads to fewer "satellite" colonies—small, non-resistant colonies that grow in the zone where the antibiotic has been degraded by resistant colonies.[1][5][7]
Q2: What are the primary causes of carbenicillin degradation in my media?
There are three main factors that contribute to the degradation of carbenicillin in culture media:
-
Temperature: Carbenicillin in aqueous solutions is sensitive to heat. Adding it to agar (B569324) media that is too hot or storing prepared media at room temperature for extended periods can accelerate its breakdown.[8][9]
-
pH: The stability of β-lactam antibiotics like carbenicillin is pH-dependent. It is more stable at a neutral pH but is acid-labile, meaning it degrades more rapidly in acidic conditions.[6]
-
Enzymatic Inactivation: Bacteria that are resistant to carbenicillin often produce β-lactamase enzymes.[4] These enzymes are secreted into the surrounding medium where they hydrolyze and inactivate the carbenicillin, reducing its effective concentration.[7][10][11]
Q3: What are the consequences of carbenicillin degradation in my experiments?
Degradation of carbenicillin reduces the selective pressure in the culture medium. This can lead to several negative outcomes:
-
Loss of Plasmid Selection: Non-transformed cells or cells that have lost the plasmid can survive and replicate, contaminating the culture.
-
Appearance of Satellite Colonies: On agar plates, the area around a resistant colony can become depleted of active carbenicillin, allowing non-resistant cells to form small "satellite" colonies.[5][7][12]
-
Inconsistent and Unreliable Results: A loss of selective pressure leads to variability in plasmid copy number, protein expression levels, and overall experimental reproducibility.
Q4: How can I visually identify if my carbenicillin might be degraded?
The most common sign of carbenicillin degradation on solid media is the appearance of numerous satellite colonies surrounding larger, genuinely resistant colonies.[5][12] In liquid cultures, a sign of degradation could be unexpected turbidity or a faster-than-expected drop in the pH of the medium, although this is less specific. The most reliable method is to ensure proper preparation and storage from the start.
Troubleshooting Guide
This guide addresses common issues related to carbenicillin degradation and provides actionable solutions.
Issue 1: Satellite colonies are appearing on my agar plates.
-
Potential Cause: The active concentration of carbenicillin in the plate is insufficient. This is often due to enzymatic degradation by the transformed colonies, but can be exacerbated by improper plate preparation or storage.[7][10]
-
Solutions:
-
Confirm Correct Preparation: Ensure carbenicillin is added to the molten agar only after it has cooled to 45-55°C. Adding it at higher temperatures will cause heat-induced degradation.
-
Use Fresh Plates: Prepare plates fresh and use them within 1-2 weeks when stored at 4°C. The longer plates are stored, the more the antibiotic can degrade.[8]
-
Increase Concentration: For plasmids with high-level β-lactamase expression, consider increasing the working concentration of carbenicillin from the standard 50 µg/mL up to 100 µg/mL.[1][12]
-
Avoid Over-Incubation: Do not incubate plates for longer than necessary (e.g., >16-18 hours), as this gives more time for β-lactamase to accumulate in the media.
-
Issue 2: My liquid culture lost antibiotic selection, leading to poor plasmid yield.
-
Potential Cause: The carbenicillin in the liquid broth has been degraded over the course of the culture, either due to pH changes, prolonged incubation, or high levels of secreted β-lactamase.
-
Solutions:
-
Ensure Proper Storage of Stock Solutions: Prepare carbenicillin stock solutions in sterile, distilled water, filter-sterilize, and store in aliquots at -20°C for up to one year.[13][14] Avoid repeated freeze-thaw cycles.[15]
-
Maintain Culture pH: Use a well-buffered medium. Bacterial metabolism can cause the pH of the medium to drop, accelerating carbenicillin degradation.[6]
-
Use a Sufficient Inoculum: Avoid starting a large culture with a very small inoculum, as the extended time required to reach saturation allows for more antibiotic degradation before the desired cell density is achieved.
-
Quantitative Data Summary
The stability of carbenicillin is highly dependent on storage and environmental conditions.
Table 1: Stability of Carbenicillin in Aqueous Solution
| Storage Temperature | Form | Duration of Stability |
| -20°C | Stock Solution (50-100 mg/mL) | Up to 1 year[14] |
| 4°C | Stock Solution (50-100 mg/mL) | Up to 5 days[16] |
| 4°C | In Agar Plates | Recommended use within 1-2 weeks |
| Room Temperature | Aqueous Solution | Several hours[9][16] |
Table 2: Effect of Environmental Factors on Carbenicillin Stability
| Factor | Condition | Impact on Stability |
| pH | Acidic (Low pH) | Decreased stability (acid-labile)[4][6] |
| Temperature | High Temperature (>60°C) | Rapid degradation |
| Enzymes | Presence of β-Lactamase | Enzymatic hydrolysis and inactivation[2][4] |
Key Experimental Protocols
Protocol 1: Preparation of Carbenicillin Stock Solution (50 mg/mL)
-
Weighing: Weigh out 1 gram of carbenicillin disodium (B8443419) salt powder.[14]
-
Dissolving: Dissolve the powder in 20 mL of sterile, purified water (e.g., Milli-Q or distilled water).[14][17] Ensure it is fully dissolved by vortexing gently.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.[13][17][18] Do not autoclave carbenicillin solutions , as heat will destroy the antibiotic.[1]
-
Aliquoting & Storage: Dispense the sterile solution into small, single-use aliquots (e.g., 1 mL) in sterile microcentrifuge tubes. Store these aliquots at -20°C.[13][17]
Protocol 2: Preparation of Carbenicillin-Containing Agar Plates (50 µg/mL)
-
Prepare Medium: Prepare your desired volume of agar medium (e.g., LB agar) according to the manufacturer's instructions and autoclave.
-
Cooling: Place the autoclaved medium in a 50-55°C water bath until it has cooled. This step is critical to prevent heat degradation of the carbenicillin.
-
Add Carbenicillin: Thaw an aliquot of your 50 mg/mL carbenicillin stock solution. Add the stock solution to the cooled agar at a ratio of 1:1000 (e.g., 1 mL of stock per 1 L of agar) to achieve a final concentration of 50 µg/mL.[17]
-
Mixing and Pouring: Swirl the flask gently but thoroughly to ensure the antibiotic is evenly distributed. Pour the plates and allow them to solidify.
-
Storage: Store the plates inverted in a sealed bag at 4°C and use within two weeks for best results.
Protocol 3: Quality Control of Carbenicillin Activity (Kirby-Bauer Disk Diffusion Assay)
This protocol can be used to test the efficacy of a new or old stock of carbenicillin.
-
Prepare Bacterial Lawn: Inoculate a sterile swab with a liquid culture of a known carbenicillin-sensitive bacterial strain (e.g., non-transformed E. coli). Streak the swab evenly across the entire surface of a non-selective agar plate to create a confluent lawn.[19][20]
-
Apply Antibiotic Disk: Aseptically place a sterile filter paper disk onto the center of the inoculated plate. Pipette a small, known amount (e.g., 10 µL) of your carbenicillin stock solution onto the disk.
-
Incubate: Incubate the plate at 37°C for 16-24 hours.[20]
-
Analyze Results: Measure the diameter of the "zone of inhibition"—the clear area around the disk where no bacteria have grown.[20] A large, clear zone indicates that the carbenicillin is active. A small or non-existent zone suggests the stock has degraded and should be discarded.
Visualizations
Caption: Workflow for preparing stable carbenicillin stocks and media.
References
- 1. khimexpert.com [khimexpert.com]
- 2. What is the mechanism of Carbenicillin Disodium? [synapse.patsnap.com]
- 3. himedialabs.com [himedialabs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 6. Carbenicillin - Wikipedia [en.wikipedia.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. goldbio.com [goldbio.com]
- 13. ubpbio.com [ubpbio.com]
- 14. scribd.com [scribd.com]
- 15. goldbio.com [goldbio.com]
- 16. biomol.com [biomol.com]
- 17. Carbenicillin [cytographica.com]
- 18. Carbenicillin Solution Preparation and Recipe | AAT Bioquest [aatbio.com]
- 19. asm.org [asm.org]
- 20. bio.libretexts.org [bio.libretexts.org]
Technical Support Center: Troubleshooting Carbenicillin Selection
This guide provides troubleshooting assistance for researchers encountering a lack of colonies on their carbenicillin (B1668345) selection plates after bacterial transformation.
Frequently Asked Questions (FAQs)
Q1: I have no colonies on my carbenicillin plates after transformation. What are the likely causes?
The absence of colonies is a common issue with several potential causes. Systematically troubleshooting the following areas will help identify the problem:
-
Antibiotic Issues: The carbenicillin itself might be the culprit.
-
Competent Cell Viability: The health and transformation efficiency of your competent cells are critical.
-
Transformation Protocol Errors: Deviations from the optimal protocol can drastically reduce efficiency.
-
Plasmid DNA Problems: The quality and quantity of your plasmid DNA are crucial for successful transformation.
Q2: How can I determine if my carbenicillin is the problem?
Several factors related to the antibiotic can lead to failed selection:
-
Incorrect Concentration: Ensure you are using the correct final concentration of carbenicillin in your plates.[1][2][3]
-
Degradation: Carbenicillin is more stable than ampicillin (B1664943) but can still degrade.[4] Adding it to agar (B569324) that is too hot can cause breakdown.[1][2] Old stock solutions or plates can also lose potency.[5]
-
Improper Preparation: Ensure the stock solution was prepared correctly and sterile-filtered, not autoclaved.[6]
Q3: My competent cells might be the issue. How do I check their quality?
The transformation efficiency of your competent cells is paramount. Here's how to troubleshoot them:
-
Low Transformation Efficiency: If you are unsure of your cells' efficiency, it's essential to perform a positive control transformation with a known amount of a standard plasmid (e.g., pUC19).[7] Efficiencies below 1 x 10⁷ CFU/µg DNA may be insufficient for challenging transformations.[2]
-
Improper Handling: Competent cells are sensitive. Avoid repeated freeze-thaw cycles, as this can significantly decrease efficiency.[1][2][8] Always thaw them on ice and handle them gently, avoiding vortexing.[8][9]
Q4: I suspect an error in my transformation protocol. What are the most common mistakes?
Strict adherence to the transformation protocol is critical for success. Common pitfalls include:
-
Incorrect Heat Shock: The duration and temperature of the heat shock step are optimized for specific competent cells and tubes.[9] Deviating from the recommended parameters can lead to cell death or inefficient DNA uptake.[7]
-
Insufficient Recovery Time: After heat shock, cells require a recovery period in antibiotic-free medium to express the antibiotic resistance gene before being plated on selective media.[10]
-
Contaminants in DNA: Impurities such as phenol, ethanol, or detergents in your DNA preparation can inhibit transformation.[8][9]
Q5: Could my plasmid DNA be the reason for the failed experiment?
Yes, issues with the plasmid DNA can prevent colony formation:
-
Incorrect Amount of DNA: Using too little DNA will result in few to no colonies. Conversely, an excessive amount of DNA can also inhibit transformation.[9][10]
-
Ligation Failure: If you are transforming a ligation product, the ligation reaction itself may have failed.[10]
-
Toxic Gene Product: The gene you are trying to clone may be toxic to the bacterial host.[7][11]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the absence of colonies on your carbenicillin selection plates.
Caption: A flowchart for troubleshooting no colonies on carbenicillin plates.
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Carbenicillin Working Concentration | 50-100 µg/mL | Can vary depending on the plasmid and bacterial strain.[12][13] |
| Carbenicillin Stock Solution | 50-100 mg/mL in sterile water or 50% ethanol | Store at -20°C for up to 6 months.[6][14] |
| Competent Cell Transformation Efficiency | ≥ 1 x 10⁸ CFU/µg for ligations/assemblies | For standard plasmid transformations, ≥ 1 x 10⁷ CFU/µg is acceptable.[2] |
| Plasmid DNA for Transformation | 1-10 ng per 50-100 µL of competent cells | For purified plasmids. Ligation reactions may require more volume.[8] |
| Heat Shock Temperature & Duration | Typically 42°C for 30-45 seconds | This is strain-dependent; always follow the manufacturer's protocol.[13] |
| Post-Transformation Recovery Time | 1 hour at 37°C with shaking | Allows for the expression of the antibiotic resistance gene.[13] |
| Agar Temperature for Antibiotic Addition | Cool to ~50°C | Adding antibiotics to hot agar can cause degradation.[10] |
Experimental Protocol: High-Efficiency Bacterial Transformation
This protocol outlines a standard procedure for transforming chemically competent E. coli.
Materials:
-
Chemically competent E. coli cells (e.g., DH5α)
-
Plasmid DNA or ligation reaction product
-
SOC medium
-
LB agar plates containing 100 µg/mL carbenicillin
-
1.5 mL microcentrifuge tubes
-
Water bath set to 42°C
-
Shaking incubator set to 37°C
-
Ice
Procedure:
-
Thaw a 50 µL aliquot of chemically competent cells on ice. This may take 10-15 minutes.
-
Add 1-5 µL of your plasmid DNA or ligation mixture to the thawed cells. Gently flick the tube to mix; do not vortex.
-
Incubate the cell-DNA mixture on ice for 30 minutes.
-
Perform the heat shock by placing the tube in a 42°C water bath for 45 seconds. The timing is critical.
-
Immediately transfer the tube back to ice and incubate for 2 minutes.
-
Add 250 µL of pre-warmed SOC medium to the tube.
-
Incubate the tube at 37°C for 1 hour with shaking at 225-250 rpm. This is the recovery step.
-
Plate 100 µL of the transformation mixture onto a pre-warmed LB agar plate containing 100 µg/mL carbenicillin.
-
Incubate the plate overnight (16-18 hours) at 37°C.
-
The following day, colonies should be visible on the plate.
Signaling Pathway and Logical Relationships
The following diagram illustrates the key components and their relationships in a successful carbenicillin selection experiment.
Caption: The mechanism of carbenicillin resistance leading to colony formation.
References
- 1. Resources/Troubleshooting/Transformations - 2020.igem.org [2020.igem.org]
- 2. intactgenomics.com [intactgenomics.com]
- 3. goldbio.com [goldbio.com]
- 4. nbinno.com [nbinno.com]
- 5. goldbio.com [goldbio.com]
- 6. khimexpert.com [khimexpert.com]
- 7. neb.com [neb.com]
- 8. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - TR [thermofisher.com]
- 9. Troubleshooting Transformation [bio.davidson.edu]
- 10. clyte.tech [clyte.tech]
- 11. Cloning Basics Support - Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
Effect of incubation time on Carbenicillin selection efficiency
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of carbenicillin (B1668345) for selective screening of transformed bacteria.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or very few colonies after 16-18 hours of incubation. | 1. Inefficient Transformation: The transformation protocol may not have been optimal, resulting in a low number of transformed cells. 2. Incorrect Carbenicillin Concentration: The concentration of carbenicillin in the plates may be too high for the specific E. coli strain and plasmid combination.[1] 3. Plasmid Integrity Issue: The plasmid DNA used for transformation may be of poor quality or contain an error in the resistance gene.[2] | 1. Optimize Transformation: Review and optimize the heat shock or electroporation protocol. Ensure competent cells are of high efficiency. 2. Verify Concentration: The typical working concentration for carbenicillin is between 50-100 µg/mL.[1][3] If high concentrations were used, consider reducing it. 3. Sequence Verify Plasmid: Ensure the ampicillin (B1664943)/carbenicillin resistance gene (bla) is correct and in the proper orientation.[2] |
| Presence of satellite colonies around larger colonies. | 1. Extended Incubation Time: Although more stable than ampicillin, very long incubation times can eventually lead to some breakdown of carbenicillin, allowing non-resistant cells to grow.[4][5] 2. Low Carbenicillin Concentration: An insufficient concentration of carbenicillin may not effectively inhibit the growth of non-transformed cells. | 1. Reduce Incubation Time: Standard incubation of 16-18 hours at 37°C is typically sufficient.[5] Avoid incubating for more than 24 hours. 2. Increase Carbenicillin Concentration: If satellite colonies are a persistent issue, consider increasing the carbenicillin concentration to 100 µg/mL. |
| Slow growth of colonies. | 1. Bacteriostatic Effect at High Concentrations: While carbenicillin is bactericidal, very high concentrations can inhibit the growth of even resistant colonies. 2. Sub-optimal Incubation Temperature: Incubation at temperatures lower than 37°C can slow down bacterial growth. | 1. Titrate Carbenicillin Concentration: If using a high concentration, test a range (e.g., 50 µg/mL, 75 µg/mL, 100 µg/mL) to find the optimal concentration for your specific strain and plasmid. 2. Ensure Proper Incubation Temperature: Calibrate and verify that the incubator is maintaining a constant 37°C. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using carbenicillin over ampicillin for bacterial selection?
A1: The main advantage of carbenicillin is its higher stability compared to ampicillin.[1][4][6] Carbenicillin is more resistant to degradation by β-lactamase enzymes, heat, and acidic conditions in the growth media.[5][7] This stability leads to a significant reduction in the formation of satellite colonies, which are non-transformed bacteria that can grow around true transformants as the antibiotic breaks down.[1][5][6] This results in cleaner selection plates and more reliable colony picking.
Q2: How does incubation time affect the efficiency of carbenicillin selection?
A2: Due to its high stability, carbenicillin maintains its selective pressure for a longer duration than ampicillin.[1] A standard incubation time of 16-18 hours at 37°C is generally recommended for optimal colony growth.[5] While shorter incubation times (12-14 hours) may yield pickable colonies[8], extending the incubation beyond 24 hours is generally not recommended as it may increase the slight risk of satellite colony formation and does not typically improve the yield of true transformants.[9] However, one study indicated that both ampicillin and carbenicillin were surprisingly degraded within 2.5-3.0 hours in a liquid culture, suggesting the selection pressure may diminish faster than commonly thought in that environment.[10]
Q3: Can I use carbenicillin for a plasmid that has an ampicillin resistance gene?
A3: Yes, carbenicillin can be used interchangeably with ampicillin for selection when the plasmid contains the ampicillin resistance gene (bla), which codes for β-lactamase.[1] Both antibiotics belong to the β-lactam class and have the same mechanism of action.[4][5] The β-lactamase enzyme that confers resistance to ampicillin also inactivates carbenicillin, although at a slower rate.[11]
Q4: What is the recommended working concentration and storage for carbenicillin?
A4: The recommended working concentration for carbenicillin in LB agar (B569324) plates is typically between 50 µg/mL and 100 µg/mL.[1][3] Stock solutions are usually prepared at 50 mg/mL or 100 mg/mL in water or 50% ethanol (B145695) and sterilized by filtration.[7] These stock solutions should be stored at -20°C for long-term stability (up to 6 months or longer).[7][12]
Experimental Protocols
Protocol 1: Preparation of Carbenicillin-Containing LB Agar Plates
Materials:
-
Luria-Bertani (LB) agar powder
-
Carbenicillin disodium (B8443419) salt
-
Sterile distilled water
-
Sterile petri dishes
-
Autoclave
-
500 mL or 1 L sterile bottle
-
Water bath set to 55°C
Procedure:
-
Prepare LB agar according to the manufacturer's instructions (e.g., 40 g of LB agar powder in 1 L of distilled water).
-
Autoclave the LB agar solution at 121°C for 15-20 minutes.
-
Place the autoclaved LB agar in a 55°C water bath to cool. Allowing the agar to cool prevents the degradation of the heat-sensitive carbenicillin.
-
Once the agar has cooled to approximately 55°C (cool enough to hold the bottle with bare hands), add the appropriate volume of a sterile-filtered carbenicillin stock solution to achieve the desired final concentration (e.g., for a 100 µg/mL final concentration, add 1 mL of a 100 mg/mL stock solution to 1 L of LB agar).
-
Swirl the bottle gently to ensure the carbenicillin is evenly mixed. Avoid introducing air bubbles.
-
Pour approximately 20-25 mL of the carbenicillin-containing LB agar into each sterile petri dish.
-
Allow the plates to solidify at room temperature.
-
Store the plates inverted at 4°C in the dark. Plates are best used within 1-2 weeks.
Protocol 2: Comparison of Transformation Efficiency and Satellite Colony Formation
This protocol allows for a direct comparison between carbenicillin and ampicillin selection.
Materials:
-
Competent E. coli cells (e.g., DH5α)
-
Plasmid DNA with an ampicillin resistance gene (bla)
-
LB agar plates with 100 µg/mL carbenicillin
-
LB agar plates with 100 µg/mL ampicillin
-
SOC medium or LB broth
-
Incubator at 37°C
-
Water bath at 42°C
Procedure:
-
Thaw a tube of competent E. coli cells on ice.
-
Add 1-5 µL of plasmid DNA to the cells.
-
Incubate the mixture on ice for 30 minutes.
-
Heat-shock the cells by placing the tube in a 42°C water bath for 45 seconds.
-
Immediately return the tube to the ice for 2 minutes.
-
Add 250 µL of pre-warmed SOC medium (antibiotic-free) to the cells.
-
Incubate at 37°C for 1 hour with shaking (225-250 rpm) to allow for the expression of the antibiotic resistance gene.
-
Plate 100 µL of the cell suspension onto a carbenicillin plate and another 100 µL onto an ampicillin plate.
-
Incubate the plates at 37°C for 16-18 hours.[5]
-
Analysis:
-
Transformation Efficiency: Count the number of colonies on each plate. A higher number of distinct, well-formed colonies on the carbenicillin plate may indicate more stringent selection.
-
Satellite Colonies: Visually inspect the plates. Note the presence of small "satellite" colonies in the immediate vicinity of larger colonies. Carbenicillin plates are expected to have significantly fewer or no satellite colonies compared to ampicillin plates.[5][6]
-
Visualizations
Caption: A typical workflow for a bacterial transformation experiment.
Caption: How satellite colonies form due to antibiotic degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Correcting promoter and beta-lactamase ORF orientation in a widely-used retroviral plasmid to restore bacterial growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbenicillin - Wikipedia [en.wikipedia.org]
- 4. goldbio.com [goldbio.com]
- 5. benchchem.com [benchchem.com]
- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 7. khimexpert.com [khimexpert.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. How to get rid of satellite colonies? - Molecular Cloning [protocol-online.org]
- 10. Surprisingly fast disappearance of beta-lactam selection pressure in cultivation as detected with novel biosensing approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
Carbenicillin toxicity in plant tissue culture and how to mitigate it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to carbenicillin (B1668345) toxicity in plant tissue culture.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of carbenicillin in plant tissue culture?
A1: Carbenicillin, a β-lactam antibiotic, serves a dual purpose in plant tissue culture, particularly after Agrobacterium-mediated transformation.[1][2] Firstly, it is used to eliminate the Agrobacterium tumefaciens bacteria after co-cultivation with plant explants. Secondly, it acts as a selection agent for plant cells that have successfully integrated a plasmid containing a carbenicillin resistance gene, allowing only transformed cells to grow and regenerate.[1]
Q2: How does carbenicillin become toxic to plant tissues?
A2: While carbenicillin is designed to target bacterial cell wall synthesis, it can exhibit phytotoxicity in several ways.[3] High concentrations can be detrimental to plant cell growth and regeneration.[2][3] Furthermore, carbenicillin can break down in the culture medium into substances like phenylacetic acid, which has auxin-like activity.[3] This can interfere with the hormonal balance in the culture medium, leading to unintended developmental effects.
Q3: What are the visible symptoms of carbenicillin toxicity in plant cultures?
A3: Symptoms of carbenicillin toxicity can vary depending on the plant species, the concentration of the antibiotic, and the duration of exposure. Common symptoms include:
-
Reduced callus growth and proliferation. [3]
-
Inhibition of shoot and root regeneration. [2]
-
Tissue browning or necrosis. [2]
-
Vitrification (a glassy, water-soaked appearance).
-
Formation of abnormal or stunted shoots and roots.
Q4: Are there any alternatives to carbenicillin for controlling Agrobacterium?
A4: Yes, several other antibiotics are used to control Agrobacterium in plant tissue culture. The most common alternatives include:
-
Cefotaxime (B1668864): Often considered less phytotoxic than carbenicillin for many plant species.[4]
-
Timentin: A combination of ticarcillin (B1683155) and clavulanic acid, which can be more effective at lower concentrations and may exhibit lower phytotoxicity.[2]
-
Vancomycin: Effective against gram-positive bacteria and has low toxicity in plants.
The choice of antibiotic depends on the plant species, the Agrobacterium strain, and empirical testing to determine the most effective and least toxic option for a specific experimental system.
Troubleshooting Guides
Issue 1: Poor or No Plant Regeneration After Transformation
Possible Cause: Carbenicillin concentration is too high, leading to phytotoxicity.
Troubleshooting Steps:
-
Optimize Carbenicillin Concentration: Conduct a dose-response experiment to determine the minimal inhibitory concentration (MIC) of carbenicillin that effectively eliminates Agrobacterium while having the least impact on plant tissue regeneration. Test a range of concentrations (e.g., 100, 250, 400, 500 mg/L).
-
Reduce Exposure Time: Limit the duration of high carbenicillin concentration. After an initial selection period, transfer the explants to a medium with a lower concentration or no carbenicillin.
-
Use an Alternative Antibiotic: Test cefotaxime or timentin as alternatives to carbenicillin, as they may be less toxic to your specific plant species.
-
Thoroughly Wash Explants: After co-cultivation with Agrobacterium, wash the explants thoroughly with sterile water or a liquid medium containing a low concentration of the antibiotic before placing them on the selection medium.[2]
Issue 2: Explants are Turning Brown and Dying
Possible Cause: High carbenicillin concentration is causing severe necrosis.
Troubleshooting Steps:
-
Immediate Reduction of Antibiotic: Transfer the affected explants to a medium with a significantly lower concentration of carbenicillin or to an antibiotic-free medium for a short recovery period.
-
Inclusion of Antioxidants: Add antioxidants such as ascorbic acid or citric acid to the culture medium to mitigate oxidative stress and tissue browning.
-
Subculture Frequency: Increase the frequency of subculturing to fresh medium to prevent the accumulation of toxic compounds and degradation byproducts of carbenicillin.
Issue 3: Abnormal Shoot or Root Development
Possible Cause: The auxin-like effects of carbenicillin or its breakdown products are disrupting normal morphogenesis.
Troubleshooting Steps:
-
Adjust Exogenous Hormones: Re-evaluate the concentrations of auxins and cytokinins in your culture medium. The auxin-like activity of carbenicillin may necessitate a reduction in the amount of auxin you are adding.
-
Use a More Stable Antibiotic: Consider using an antibiotic with greater stability in the culture medium to minimize the formation of degradation products with hormonal activity.[5]
-
Activated Charcoal: In some cases, adding a small amount of activated charcoal to the medium can help adsorb toxic byproducts. However, be aware that it can also adsorb hormones and other essential media components, so its use should be carefully optimized.
Data Presentation
Table 1: Recommended Concentration Ranges of Antibiotics for Agrobacterium Elimination
| Antibiotic | Typical Concentration Range (mg/L) | Notes |
| Carbenicillin | 200 - 500[2] | Higher concentrations can be phytotoxic to many plant species.[2] |
| Cefotaxime | 100 - 500 | Often less phytotoxic than carbenicillin. |
| Timentin | 100 - 500[2] | A combination of ticarcillin and clavulanic acid; can be more effective at lower concentrations.[2] |
| Vancomycin | 100 - 250 | Primarily effective against gram-positive bacteria. |
Table 2: Observed Phytotoxic Effects of Carbenicillin on Different Plant Species
| Plant Species | Carbenicillin Concentration (mg/L) | Observed Toxic Effects | Reference |
| Carrot (Daucus carota) | 400 - 500 | Complete reduction in regeneration ability.[3] | [3] |
| Papaya (Carica papaya) | 375 - 500 | Inhibited somatic embryo formation.[1] | [1] |
| Tobacco (Nicotiana tabacum) | >250 | Negative impact on morphogenesis. | [4] |
| Chrysanthemum | High Concentrations | Phytotoxic effects observed. | [4] |
Experimental Protocols
Protocol 1: Determining the Minimal Inhibitory Concentration (MIC) of Carbenicillin
Objective: To find the lowest concentration of carbenicillin that effectively inhibits the growth of the Agrobacterium tumefaciens strain being used.
Materials:
-
Agrobacterium tumefaciens culture
-
LB agar (B569324) plates
-
Carbenicillin stock solution (e.g., 100 mg/mL)
-
Sterile spreaders
-
Incubator (28°C)
Methodology:
-
Prepare a series of LB agar plates containing different concentrations of carbenicillin (e.g., 0, 25, 50, 100, 150, 200 mg/L).
-
Grow an overnight liquid culture of your Agrobacterium strain.
-
Create a 1:10 serial dilution of the overnight culture in sterile liquid LB medium.
-
Plate 100 µL of each dilution onto the carbenicillin-containing plates and a control plate (0 mg/L).
-
Spread the bacterial suspension evenly using a sterile spreader.
-
Incubate the plates at 28°C for 48-72 hours.
-
Observe the plates for bacterial growth. The MIC is the lowest concentration of carbenicillin at which no bacterial colonies are visible.
Protocol 2: Assessing Carbenicillin Phytotoxicity on Plant Explants
Objective: To determine the effect of different carbenicillin concentrations on the viability and regeneration capacity of plant explants.
Materials:
-
Sterile plant explants (e.g., leaf discs, cotyledons)
-
Plant tissue culture medium (e.g., MS medium) supplemented with appropriate hormones for regeneration
-
Carbenicillin stock solution
-
Sterile petri dishes
-
Growth chamber with controlled light and temperature
Methodology:
-
Prepare the plant tissue culture medium and divide it into aliquots.
-
Add carbenicillin from the stock solution to each aliquot to achieve a range of final concentrations (e.g., 0, 100, 250, 400, 500 mg/L). Pour the media into sterile petri dishes.
-
Place a set number of explants (e.g., 5-10) onto the surface of the medium in each petri dish. Ensure good contact with the medium.
-
Seal the petri dishes and place them in a growth chamber under the appropriate conditions for your plant species.
-
Observe the explants regularly (e.g., weekly) for signs of toxicity, such as browning, necrosis, and lack of growth or regeneration.
-
After a set period (e.g., 4-6 weeks), record data on parameters such as the percentage of surviving explants, callus fresh weight, and the number of shoots regenerated per explant.
-
Analyze the data to determine the highest concentration of carbenicillin that does not significantly inhibit plant regeneration.
Visualizations
Caption: Workflow for troubleshooting carbenicillin toxicity.
Caption: Carbenicillin's auxin-like effect on plant cells.
Caption: Dual effects of carbenicillin in plant tissue culture.
References
Issues with Carbenicillin purity and its impact on experiments
This technical support center provides troubleshooting guides and frequently asked questions regarding the use of Carbenicillin in research, with a focus on issues related to its purity, stability, and impact on experimental outcomes.
Frequently Asked Questions (FAQs)
General & Foundational Questions
Q1: What is Carbenicillin and what is its mechanism of action? A1: Carbenicillin is a semi-synthetic, broad-spectrum antibiotic belonging to the carboxypenicillin subgroup of β-lactam antibiotics.[1][2] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[2][3] Carbenicillin binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan cross-linking.[2][4] This disruption of the cell wall's structural integrity leads to cell lysis and death, particularly in actively dividing bacteria.[2]
Q2: Why is Carbenicillin often preferred over Ampicillin for selection in cloning experiments? A2: Carbenicillin is often preferred due to its superior stability.[5][6][7] Compared to Ampicillin, Carbenicillin is more resistant to degradation by heat and lower pH.[1][3][8] This stability ensures that the selective pressure is maintained for longer periods, which is especially beneficial for large-scale cultures.[3][9] Crucially, it is less susceptible to inactivation by the β-lactamase enzyme, which bacteria secrete.[3][10] This property significantly reduces the formation of "satellite colonies," leading to more reliable and cleaner experimental results.[6][8][11]
Q3: What are satellite colonies and why are they a problem? A3: Satellite colonies are small colonies of non-resistant bacteria that can grow in the immediate vicinity of a large, antibiotic-resistant colony on an agar (B569324) plate.[10][11] This occurs when the resistant colony secretes β-lactamase, an enzyme that degrades the antibiotic (like Ampicillin) in the surrounding medium.[10] This creates a localized zone with a reduced antibiotic concentration, allowing non-transformed cells to grow.[11] These satellite colonies are a significant problem because they can be mistakenly picked for downstream applications, leading to experimental failure.[11] The use of the more stable Carbenicillin minimizes this issue.[6][8]
Purity, Storage, and Stability
Q4: What are the signs of Carbenicillin degradation? A4: A visible sign of potential Carbenicillin degradation is a change in color of the powder or solution.[12] For powdered forms, which are typically white to light yellow, any significant deviation may indicate a problem.[13] In solution, hydrolysis of the beta-lactam ring can occur, reducing the antibiotic's efficacy.[12] The most definitive sign of degradation is a loss of selective pressure in your experiments, such as the appearance of satellite colonies or widespread contamination in what should be a resistant culture.[8][10]
Q5: How should Carbenicillin powder and stock solutions be properly stored to ensure purity and efficacy? A5: Proper storage is critical for maintaining Carbenicillin's stability. The powdered, solid form should be stored at 2°C to 8°C in a tightly sealed container.[8][13] Stock solutions (typically 50 mg/mL in sterile water) should be filter-sterilized, aliquoted into single-use volumes, and stored at -20°C for up to six months.[9][14] Avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q6: Can I autoclave Carbenicillin? A6: No. Carbenicillin, like other β-lactam antibiotics, is heat-labile. Autoclaving will destroy the antibiotic. It should be added to sterile media or solutions after they have cooled to 45-50°C.[13] Stock solutions should always be sterilized by filtration through a 0.2 µm filter.[14]
Experimental Troubleshooting
Q7: I am observing satellite colonies on my selective plates. What steps can I take to troubleshoot this? A7: The formation of satellite colonies is a classic sign of antibiotic degradation in the plate.[8][10]
-
Switch to Carbenicillin: If you are using Ampicillin, the most effective solution is to substitute it with Carbenicillin at the same concentration.[5][10][11]
-
Use Fresh Antibiotic Stock: Ensure your antibiotic stock solution is not expired and has been stored correctly.[11]
-
Prepare Fresh Plates: Avoid using old selective plates, as the antibiotic concentration diminishes over time.[10] Ampicillin plates, in particular, should be used within a few weeks.[3]
-
Increase Concentration: A higher concentration of the antibiotic can sometimes help overcome degradation, but switching to Carbenicillin is generally the better approach.[11]
Q8: I performed a transformation but have no colonies on my selective plates. Could the Carbenicillin be the problem? A8: While several factors can lead to no colonies (e.g., issues with competent cells, ligation, or transformation protocol), the antibiotic can be a culprit.[11] If the Carbenicillin concentration is too high or if the stock was prepared incorrectly, it could inhibit the growth of all cells, including successfully transformed ones. As a control, you should always transform an uncut, known-resistant plasmid to verify the viability of your competent cells and the correctness of your antibiotic concentration.[15]
Q9: What is the recommended working concentration for Carbenicillin? A9: The typical working concentration for Carbenicillin in bacterial selection is between 50 to 100 µg/mL.[1][5][14] The optimal concentration can depend on the bacterial strain and the copy number of the plasmid.[9] For eliminating Agrobacterium in plant tissue culture, concentrations may vary and should be optimized for the specific plant species to avoid phytotoxicity.[13][16]
Data Summary Tables
Table 1: Comparison of Carbenicillin and Ampicillin for Bacterial Selection
| Feature | Carbenicillin | Ampicillin |
| Mechanism of Action | Inhibits bacterial cell wall synthesis[2][3] | Inhibits bacterial cell wall synthesis[3] |
| Stability (Heat & pH) | More stable[1][3][17] | Less stable; breaks down quickly[3][6] |
| Susceptibility to β-lactamase | Less susceptible[1][3] | Highly susceptible[10] |
| Satellite Colony Formation | Significantly reduced[5][6][8] | Prone to formation[6][10][11] |
| Relative Cost | More expensive[3][6] | Less expensive[3][6] |
Table 2: Recommended Working Concentrations & Storage
| Parameter | Recommendation |
| Purity Specification | >95% by HPLC is a common high-quality grade[14] |
| Powder Storage | 2°C to 8°C, protected from moisture[8][13] |
| Stock Solution Concentration | 50 mg/mL in sterile, purified water[13][14] |
| Stock Solution Storage | Aliquot and store at -20°C for up to 6 months[9][14] |
| Working Concentration (Bacteria) | 50 - 100 µg/mL[1][5][14] |
| Working Concentration (Plants) | Varies; typically 100 µg/mL or higher, requires optimization[13][18] |
Experimental Protocols & Troubleshooting Guides
Protocol 1: Preparation of a 50 mg/mL Carbenicillin Stock Solution
Objective: To prepare a sterile, stable stock solution of Carbenicillin for routine use in selective media.
Materials:
-
Carbenicillin Disodium Salt powder (e.g., >95% purity)[14]
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile 0.2 µm syringe filter
-
Sterile syringe
-
Sterile conical tube
-
Sterile microcentrifuge tubes for aliquots
Methodology:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of Carbenicillin powder. For 100 mL of a 50 mg/mL stock, use 5 grams.[14]
-
Add the powder to a sterile conical tube.
-
Add the appropriate volume of sterile, purified water. For 5 grams of powder, add sterile water to a final volume of 100 mL.[14]
-
Mix by vortexing or inverting until the powder is completely dissolved. The solution should be clear.[14]
-
Draw the solution into a sterile syringe.
-
Attach the sterile 0.2 µm syringe filter to the syringe.
-
Dispense the solution through the filter into a new sterile conical tube or directly into sterile microcentrifuge tubes (aliquots). Do not autoclave this solution.[9][14]
-
Label the aliquots clearly with the name, concentration, and date of preparation.
Guide 1: Troubleshooting Satellite Colony Formation
This guide provides a logical workflow to diagnose and resolve the issue of satellite colonies on selective plates.
-
Identify the Antibiotic: Confirm whether you are using Ampicillin or Carbenicillin. If using Ampicillin, the primary cause is likely its degradation by β-lactamase.[10]
-
Evaluate Antibiotic Stock: Check the age and storage conditions of your antibiotic stock solution. Stocks older than 6 months (even when frozen) or those subjected to multiple freeze-thaw cycles should be discarded.[9][14]
-
Evaluate Plates: Determine the age of your selective plates. Ampicillin plates are best used within a few weeks of preparation.[3] Carbenicillin plates are more stable but should still be used in a timely manner.
-
Implement Solution:
-
Primary Recommendation: Switch from Ampicillin to Carbenicillin for all future experiments. This is the most robust solution for preventing satellite colonies.[6][10][11]
-
Secondary Actions: If switching is not immediately possible, prepare fresh plates using a newly made, correctly stored Ampicillin stock solution.[11] Consider increasing the Ampicillin concentration slightly (e.g., to 100 µg/mL).[11]
-
-
Perform Control Transformation: To validate your new plates and antibiotic stock, perform a control transformation with a plasmid known to confer resistance. This will confirm that legitimate transformants can grow effectively under the new conditions.[15]
Visualizations
Caption: Workflow for troubleshooting satellite colonies.
Caption: Carbenicillin's mechanism and bacterial resistance.
Caption: Logic for choosing between Ampicillin and Carbenicillin.
References
- 1. Carbenicillin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Carbenicillin Disodium? [synapse.patsnap.com]
- 3. goldbio.com [goldbio.com]
- 4. goldbio.com [goldbio.com]
- 5. researchgate.net [researchgate.net]
- 6. blog.addgene.org [blog.addgene.org]
- 7. nbinno.com [nbinno.com]
- 8. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 9. khimexpert.com [khimexpert.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. goldbio.com [goldbio.com]
- 12. researchgate.net [researchgate.net]
- 13. agscientific.com [agscientific.com]
- 14. ubpbio.com [ubpbio.com]
- 15. neb.com [neb.com]
- 16. researchgate.net [researchgate.net]
- 17. Carbenicillin | C17H18N2O6S | CID 20824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. himedialabs.com [himedialabs.com]
Technical Support Center: Carbenicillin-Resistant Satellite Colonies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals handle issues related to Carbenicillin-resistant satellite colonies during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are satellite colonies and why are they a problem?
A1: Satellite colonies are small bacterial colonies that grow around a larger, genuinely antibiotic-resistant colony on a selection plate.[1][2] These smaller colonies have typically not taken up the desired plasmid and are therefore not truly resistant to the antibiotic.[1][2] They can grow because the primary, resistant colony secretes an enzyme, such as β-lactamase, which degrades the antibiotic in the immediate vicinity, creating a zone of lower antibiotic concentration.[2][3]
Satellite colonies are problematic for several reasons:
-
Contamination: They represent a population of non-transformed cells, which can lead to contamination of subsequent cultures.
-
False Positives: It can be difficult to distinguish between true transformants and satellite colonies, leading to the selection of incorrect clones for downstream applications.[1]
-
Inaccurate Results: If a satellite colony is inadvertently picked, it will not grow in a liquid culture with fresh antibiotics, leading to failed experiments and loss of time.[3]
Q2: Why do I see satellite colonies on my Carbenicillin plates? I thought this was mainly an issue with Ampicillin.
A2: While satellite colonies are more common with Ampicillin due to its lower stability, they can still occur with Carbenicillin, albeit less frequently.[4][5][6] Carbenicillin is more resistant to degradation by β-lactamase and is more stable at higher temperatures and lower pH.[5][7][8] However, under certain conditions, the concentration of secreted β-lactamase from a thriving primary colony can still be high enough to locally reduce the effective concentration of Carbenicillin, allowing non-resistant cells to grow.
Factors that can contribute to satellite colonies even with Carbenicillin include:
-
High plating density: A high number of transformed colonies can lead to a higher overall concentration of secreted β-lactamase.
-
Prolonged incubation: Incubating plates for longer than the recommended 16-20 hours gives the β-lactamase more time to degrade the antibiotic.[9]
-
Incorrect antibiotic concentration: Using a concentration of Carbenicillin that is too low may not be sufficient to inhibit the growth of non-transformed cells in the presence of β-lactamase.
-
Degraded antibiotic: Improper storage or repeated freeze-thaw cycles of the Carbenicillin stock can reduce its potency.
Q3: How can I confirm if a small colony is a true transformant or a satellite colony?
A3: To definitively determine if a colony has taken up the desired plasmid, you can perform one of the following verification methods:
-
Re-streak on a fresh plate: Pick the colony and streak it onto a new agar (B569324) plate containing the same concentration of Carbenicillin. True transformants will grow, while satellite colonies will not.
-
Colony PCR: This is a rapid method to screen for the presence of your insert. A small portion of the colony is used directly as the template in a PCR reaction with primers specific to your insert or flanking regions on the plasmid.
-
Plasmid Miniprep and Restriction Digest: Pick the colony and grow it in a small liquid culture with Carbenicillin. Isolate the plasmid DNA using a miniprep kit and then perform a restriction digest to verify the presence and size of your insert.
Troubleshooting Guide
If you are consistently observing satellite colonies on your Carbenicillin plates, follow these troubleshooting steps:
| Problem | Possible Cause | Recommended Solution |
| Numerous small colonies surrounding larger ones | Degradation of Carbenicillin | 1. Use Fresh Plates: Prepare fresh Carbenicillin plates. Plates older than 4 weeks may have reduced antibiotic activity.[8] 2. Proper Antibiotic Addition: Ensure the agar has cooled to 45-55°C before adding the antibiotic to prevent heat-induced degradation.[1] 3. Optimize Antibiotic Concentration: While the typical working concentration is 50-100 µg/mL, you may need to increase it to inhibit satellite colony formation effectively.[7][10] |
| Prolonged Incubation | Do not incubate plates for longer than 16-20 hours at 37°C.[9] As soon as true colonies are visible, move the plates to 4°C. | |
| High Plating Density | Plate a lower density of cells to reduce the overall concentration of secreted β-lactamase.[9] | |
| Satellite colonies persist despite troubleshooting | Ineffective Antibiotic | 1. Use a fresh Carbenicillin stock solution. 2. Consider switching to a different antibiotic selection system if your plasmid allows. |
| Highly efficient β-lactamase secretion | If the issue persists, it might be inherent to the combination of your bacterial strain and plasmid. In this case, diligent colony picking and verification are crucial. |
Data Presentation
Comparison of Ampicillin and Carbenicillin
| Characteristic | Ampicillin | Carbenicillin |
| Mechanism of Action | Inhibits bacterial cell wall synthesis.[7][8] | Inhibits bacterial cell wall synthesis.[7][8][10] |
| Resistance Gene | bla (AmpR) encoding for β-lactamase.[7] | bla (AmpR) encoding for β-lactamase.[7] |
| Stability in Media | Less stable; sensitive to heat and low pH.[7] | More stable; resistant to heat and low pH.[5][6][7][8] |
| Satellite Colony Formation | Prone to the formation of satellite colonies.[7] | Significantly reduces satellite colony formation.[4][6][10] |
| β-Lactamase Susceptibility | More susceptible to degradation. | More resistant to degradation.[5] |
| Typical Working Concentration | 50-100 µg/mL. | 50-100 µg/mL.[7][10] |
| Relative Cost | Lower.[7] | Higher.[7] |
Experimental Protocols
Protocol 1: Colony PCR for Transformant Verification
This protocol allows for the rapid screening of bacterial colonies for the presence of a specific DNA insert within a plasmid.
Materials:
-
Bacterial colonies on an agar plate
-
Sterile pipette tips or toothpicks
-
PCR tubes
-
PCR master mix (containing Taq polymerase, dNTPs, buffer, and MgCl2)
-
Forward and reverse primers specific to the insert or flanking vector regions
-
Nuclease-free water
-
Thermocycler
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
Prepare PCR Reactions: For each colony to be tested, label a PCR tube. Prepare a PCR master mix containing all components except the bacterial template. Aliquot the master mix into the PCR tubes.
-
Pick Colony: Using a sterile pipette tip, touch a single, well-isolated colony.
-
Inoculate PCR and Culture:
-
Dip the pipette tip into the corresponding PCR tube and swirl to transfer some of the cells.
-
(Optional but recommended) To create a backup culture, subsequently dip the same pipette tip into a labeled tube containing 2-5 mL of LB broth with Carbenicillin.
-
-
Run PCR: Place the PCR tubes in a thermocycler.
-
Initial Denaturation/Cell Lysis: 95°C for 5-10 minutes.
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 50-60°C for 30 seconds (optimize based on primer Tm).
-
Extension: 72°C for 1 minute per kb of expected product size.
-
Repeat for 25-30 cycles.
-
Final Extension: 72°C for 5-10 minutes.
-
-
Analyze Results: Run the PCR products on an agarose gel. A band of the expected size indicates the presence of the insert.
Protocol 2: Plasmid Miniprep and Restriction Digest
This protocol is used to isolate plasmid DNA from a bacterial colony and verify its identity.
Part A: Plasmid Miniprep
-
Inoculate Culture: Pick a single colony and inoculate it into 2-5 mL of LB broth containing 50-100 µg/mL Carbenicillin.
-
Incubate: Grow the culture overnight (12-16 hours) at 37°C with shaking.
-
Harvest Cells: Pellet the bacteria by centrifuging 1.5-2 mL of the culture in a microfuge tube for 1-2 minutes. Discard the supernatant.
-
Resuspend: Resuspend the bacterial pellet in 250 µL of Resuspension Buffer (P1 or equivalent, often containing RNase A).
-
Lyse: Add 250 µL of Lysis Buffer (P2 or equivalent) and gently invert the tube 4-6 times to mix. The solution should become clear and viscous. Do not vortex.
-
Neutralize: Add 350 µL of Neutralization Buffer (N3 or equivalent) and gently invert until a white precipitate forms.
-
Clarify: Centrifuge for 10 minutes at maximum speed to pellet cell debris and genomic DNA.
-
Bind DNA: Transfer the supernatant to a spin column and centrifuge for 1 minute. Discard the flow-through.
-
Wash: Add 750 µL of Wash Buffer (PE or equivalent) and centrifuge for 1 minute. Discard the flow-through and centrifuge again to remove residual buffer.
-
Elute: Place the column in a clean microfuge tube, add 30-50 µL of Elution Buffer or nuclease-free water to the center of the membrane, and let it stand for 1-2 minutes before centrifuging for 1 minute to elute the plasmid DNA.
Part B: Restriction Digest
-
Set up the reaction: In a clean microfuge tube, combine the following:
-
Plasmid DNA (from miniprep): ~200-500 ng
-
10x Restriction Buffer: 2 µL
-
Restriction Enzyme 1: 0.5-1 µL
-
Restriction Enzyme 2 (optional): 0.5-1 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubate: Mix gently and incubate at the enzyme's optimal temperature (usually 37°C) for 1-2 hours.
-
Analyze: Add loading dye to the reaction and run on an agarose gel to separate the DNA fragments. Compare the resulting band sizes to the expected fragment sizes from your plasmid map.
Visualizations
References
- 1. static.igem.wiki [static.igem.wiki]
- 2. goldbio.com [goldbio.com]
- 3. addgene.org [addgene.org]
- 4. qb3.berkeley.edu [qb3.berkeley.edu]
- 5. Analytical Restriction Digests of Plasmids – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. goldbio.com [goldbio.com]
- 9. clyte.tech [clyte.tech]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Carbenicillin Concentration for E. coli Selection
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carbenicillin (B1668345) for the selection of transformed E. coli.
Frequently Asked Questions (FAQs)
Q1: What is the recommended working concentration of carbenicillin for E. coli selection?
A typical working concentration for carbenicillin in both liquid and solid media is between 50 and 100 µg/mL.[1][2] However, the optimal concentration can be influenced by the E. coli strain, the copy number of the plasmid, and the specific experimental conditions.
Q2: Do I need to adjust the carbenicillin concentration for different E. coli strains like DH5α, BL21(DE3), TOP10, or JM109?
While the standard range of 50-100 µg/mL is effective for most common laboratory E. coli strains, their intrinsic susceptibility to carbenicillin can vary. For instance, the minimum inhibitory concentration (MIC) for the parent strain E. coli MG1655 is approximately 10 µg/mL.[3] It is best practice to empirically determine the optimal concentration for your specific strain and experimental setup, especially if you encounter issues with selection.
Q3: Why should I use carbenicillin instead of ampicillin (B1664943)?
Carbenicillin is often preferred over ampicillin for a few key reasons:
-
Greater Stability: Carbenicillin is more stable than ampicillin in culture media, particularly at 37°C.[1] This ensures that the selective pressure is maintained over longer incubation periods.
-
Reduced Satellite Colonies: Due to its higher stability, carbenicillin is less susceptible to degradation by the β-lactamase enzyme secreted by resistant bacteria. This significantly reduces the formation of small, non-transformed "satellite" colonies around the larger, truly resistant colonies.[1]
Q4: I am seeing satellite colonies on my carbenicillin plates. What should I do?
The appearance of satellite colonies, although less common than with ampicillin, can still occur with carbenicillin. Here are some troubleshooting steps:
-
Increase Carbenicillin Concentration: The concentration of carbenicillin in your plates may be too low. Consider increasing the concentration to the higher end of the recommended range (e.g., 100 µg/mL).
-
Use Fresh Plates: Ensure that your carbenicillin plates are freshly prepared. While more stable than ampicillin, carbenicillin can still degrade over time.
-
Avoid Over-incubation: Extended incubation times can lead to the breakdown of the antibiotic. Limit incubation to 16-24 hours.[4]
Q5: My transformed E. coli are not growing on the selection plates. What could be the problem?
If you observe no colonies after transformation, consider the following:
-
Transformation Efficiency: Your competent cells may have low transformation efficiency. Always include a positive control (e.g., a known plasmid) to verify the efficiency.
-
Carbenicillin Stock: Your carbenicillin stock solution may have degraded. Prepare a fresh stock solution and ensure it is stored correctly at -20°C.
-
Incorrect Antibiotic: Double-check that the plasmid you are using confers resistance to carbenicillin (via the bla gene for ampicillin resistance) and not another antibiotic.
Data Presentation
| E. coli Strain | Recommended Carbenicillin Concentration (µg/mL) | Notes |
| General Lab Strains (DH5α, BL21(DE3), TOP10, JM109) | 50 - 100 | The optimal concentration may vary. Empirical determination is recommended for critical experiments. |
| E. coli MG1655 (wild-type parent strain) | MIC: ~10 µg/mL (without resistance plasmid) | This value represents the baseline susceptibility of a non-resistant strain.[3] |
Experimental Protocols
Protocol 1: Preparation of Carbenicillin Stock Solution (50 mg/mL)
Materials:
-
Carbenicillin disodium (B8443419) salt
-
Sterile distilled water or 50% ethanol (B145695)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 0.5 g of carbenicillin disodium salt.
-
Dissolve the powder in 10 mL of sterile distilled water or 50% ethanol to achieve a final concentration of 50 mg/mL.
-
Vortex until the carbenicillin is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one year.
Protocol 2: Determining the Optimal Carbenicillin Concentration (Kill Curve)
This protocol helps determine the minimum concentration of carbenicillin required to kill non-transformed E. coli.
Materials:
-
Overnight culture of your non-transformed E. coli strain
-
LB broth
-
Carbenicillin stock solution (50 mg/mL)
-
Sterile 96-well microplate
-
Microplate reader (optional)
Procedure:
-
Prepare Serial Dilutions: In a sterile 96-well plate, prepare a two-fold serial dilution of carbenicillin in LB broth. A typical range to test would be from 200 µg/mL down to 0 µg/mL (growth control).
-
Inoculate with E. coli: Dilute the overnight culture of your non-transformed E. coli strain in fresh LB broth to an OD₆₀₀ of approximately 0.05.
-
Add the diluted E. coli culture to each well of the 96-well plate containing the carbenicillin dilutions.
-
Incubate: Incubate the plate at 37°C with shaking for 18-24 hours.
-
Determine Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of carbenicillin that completely inhibits visible growth of the bacteria. This can be assessed by eye or by measuring the OD₆₀₀ in a microplate reader.
-
Select Working Concentration: The optimal working concentration for your selection plates should be slightly higher than the MIC to ensure robust selection.
Mandatory Visualization
Caption: Troubleshooting workflow for carbenicillin selection experiments.
References
Validation & Comparative
A Head-to-Head Battle: Carbenicillin vs. Ampicillin in the Research Arena
For researchers engaged in molecular biology and drug development, the choice of a selection antibiotic is a critical decision that can significantly impact experimental outcomes. While ampicillin (B1664943) has long been a laboratory workhorse, its chemical cousin, carbenicillin (B1668345), presents a compelling alternative. This guide provides a detailed, data-driven comparison of these two beta-lactam antibiotics to inform your selection process.
This comprehensive analysis weighs the performance, stability, and cost-effectiveness of carbenicillin against ampicillin, providing experimental protocols and quantitative data to support researchers in making an informed choice for their specific applications.
Executive Summary: Key Differences at a Glance
While both ampicillin and carbenicillin function by inhibiting bacterial cell wall synthesis, their subtle structural differences lead to significant variations in stability and, consequently, experimental reliability. Carbenicillin's enhanced stability often translates to more robust and reproducible results, particularly in demanding applications.
| Feature | Carbenicillin | Ampicillin |
| Mechanism of Action | Inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[1][2][3] | Inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[1][2][3] |
| Stability in Media | More stable; resistant to heat and lower pH.[1] | Less stable; sensitive to heat and low pH. |
| Satellite Colonies | Significantly reduces satellite colony formation.[1][4] | Prone to the formation of satellite colonies.[1][4] |
| Beta-Lactamase Susceptibility | More resistant to degradation by beta-lactamases.[1][4] | More susceptible to degradation by beta-lactamases.[1][4] |
| Typical Working Concentration | 50-100 µg/mL.[4][5] | 50-100 µg/mL.[4] |
| Relative Cost | Higher (typically 2-4 times the price of ampicillin).[6] | Lower.[6] |
Delving Deeper: A Cost-Benefit Analysis
The primary drawback of carbenicillin is its higher cost. However, for many applications, the initial investment can be justified by the improved quality and reliability of experimental results. The reduction in satellite colonies, for instance, simplifies colony picking and reduces the risk of carrying forward non-transformed cells, saving valuable time and resources in downstream applications.
To provide a clearer picture of the cost differential, here is a sample price comparison from various suppliers for laboratory-grade reagents:
| Supplier | Product | Quantity | Price (USD) | Price per Gram (USD) |
| Supplier A | Carbenicillin Disodium Salt | 1g | $44.00 | $44.00 |
| 5g | $86.00 | $17.20 | ||
| 25g | $284.00 | $11.36 | ||
| Supplier B | Carbenicillin Solution (50mg/ml) | 10mL | $47.95 | $95.90 (equivalent) |
| Supplier C | Ampicillin Sodium Salt | 25g | $92.40 | $3.70 |
| 100g | $242.55 | $2.43 | ||
| Supplier D | Ampicillin Solution (10mg/mL) | 4mL | ~$15-20 | ~$375-500 (equivalent) |
Note: Prices are subject to change and may vary based on purity, formulation, and supplier.
Experimental Showdown: Protocols for Direct Comparison
To empirically determine the optimal antibiotic for your specific experimental system, we provide the following detailed protocols.
Protocol 1: Comparison of Transformation Efficiency
This protocol outlines a method to directly compare the number of transformants obtained using ampicillin versus carbenicillin selection.
Materials:
-
Competent E. coli cells (e.g., DH5α)
-
Plasmid DNA with an ampicillin resistance gene (bla)
-
Luria-Bertani (LB) agar (B569324) plates containing 100 µg/mL ampicillin
-
LB agar plates containing 100 µg/mL carbenicillin
-
SOC medium
-
Standard transformation equipment (water bath, incubator, etc.)
Procedure:
-
Thaw competent cells on ice.
-
Add 1-5 µL of plasmid DNA to the competent cells.
-
Incubate the DNA-cell mixture on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds.
-
Immediately return the cells to ice for 2 minutes.
-
Add 250 µL of pre-warmed SOC medium to the cells.
-
Incubate at 37°C for 1 hour with shaking.
-
Plate 100 µL of the transformation mixture onto both ampicillin and carbenicillin plates.
-
Incubate the plates at 37°C for 16-18 hours.
-
Count the number of colonies on each plate and calculate the transformation efficiency (CFU/µg of DNA).
Protocol 2: Quantification of Satellite Colonies
This protocol provides a method to quantify and compare the extent of satellite colony formation on ampicillin and carbenicillin plates.
Materials:
-
Plates from Protocol 1 with well-isolated colonies
-
Microscope
Procedure:
-
Select several well-isolated colonies on both the ampicillin and carbenicillin plates.
-
Under a microscope, examine the area immediately surrounding each selected colony.
-
Count the number of small "satellite" colonies in the clearing zone around the primary colony.
-
Calculate the average number of satellite colonies per primary colony for each antibiotic.
Protocol 3: Comparative Stability Assay in Liquid Culture
This bioassay protocol is designed to estimate and compare the stability of ampicillin and carbenicillin in liquid growth media over time.
Materials:
-
Bacterial strain sensitive to both ampicillin and carbenicillin
-
Liquid growth medium (e.g., LB broth)
-
Ampicillin and Carbenicillin stock solutions
-
96-well microplate
-
Plate reader capable of measuring optical density (OD600)
Procedure:
-
Prepare two sets of liquid media, one containing ampicillin (100 µg/mL) and the other carbenicillin (100 µg/mL).
-
Dispense the media into separate, sterile containers and incubate at 37°C.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), take an aliquot of each antibiotic-containing medium.
-
In a 96-well plate, inoculate a standardized culture of the sensitive bacterial strain into the collected media from each time point.
-
Incubate the plate in a plate reader at 37°C with shaking, measuring OD600 at regular intervals.
-
The time it takes for the bacterial culture to reach a certain OD600 will be delayed in the presence of an effective antibiotic. A shorter delay time for samples taken at later incubation time points indicates degradation of the antibiotic.
-
Plot the delay time as a function of the pre-incubation time for both antibiotics to compare their stability. A steeper decline in the delay time indicates faster degradation.
Visualizing the Mechanisms of Action and Resistance
To further understand the molecular interactions at play, the following diagrams illustrate the mechanism of action of beta-lactam antibiotics and the primary mode of resistance.
Caption: Mechanism of action of beta-lactam antibiotics.
Caption: Mechanism of resistance via beta-lactamase.
Conclusion: Making the Right Choice for Your Research
For routine cloning and selection where cost is a primary concern, ampicillin remains a viable option. However, for applications demanding high-stringency selection, such as the construction of complex libraries, long-term cultures, or experiments where minimizing satellite colony formation is crucial, the superior stability of carbenicillin justifies its higher price.[1][4] The enhanced reliability and cleaner results obtained with carbenicillin can ultimately lead to greater efficiency and confidence in your experimental outcomes. Researchers should weigh the benefits of cleaner selection and more dependable results against the increased cost when selecting the appropriate antibiotic for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Can carbenicillin be substituted for ampicillin when selecting for the pGEM® Vectors? [promega.com]
- 6. laboratorynotes.com [laboratorynotes.com]
The Efficacy of Carbenicillin in the Beta-Lactam Family: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of carbenicillin (B1668345), a semisynthetic penicillin, against other notable beta-lactam antibiotics. By examining key performance indicators, experimental data, and mechanisms of action, this document serves as a resource for informed decision-making in research and development settings.
I. Comparative Analysis of Efficacy
The efficacy of beta-lactam antibiotics is primarily determined by their ability to inhibit bacterial cell wall synthesis. This is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.
The following table summarizes the MIC values of carbenicillin and other beta-lactam antibiotics against several common bacterial strains. It is important to note that these values can vary depending on the specific strain and the testing methodology used.
| Antibiotic Class | Antibiotic | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) | Staphylococcus aureus (µg/mL) | Streptococcus pneumoniae (µg/mL) |
| Penicillins | Carbenicillin | 1.56 - 64[1] | 3.13 - >1024[1] | - | - |
| Ampicillin (B1664943) | 4[2] | - | 0.6 - 1[2] | 0.03 - 0.06[2] | |
| Cephalosporins | Cephalexin | - | - | 1 - 16 | 64 - 128 |
| Carbapenems | Meropenem | - | - | 0.25 | - |
Key Observations:
-
Gram-Negative Spectrum: Carbenicillin demonstrates activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[1] However, its potency against P. aeruginosa can be highly variable.[1]
-
Comparison with Ampicillin: In the context of molecular biology, carbenicillin is often preferred over ampicillin as a selective agent. This preference is not due to superior intrinsic antimicrobial activity but rather its enhanced stability in culture media. Carbenicillin is more resistant to degradation by beta-lactamase enzymes, heat, and acidic pH, which leads to a reduction in the formation of satellite colonies around transformed bacterial colonies.
-
Broad Spectrum of Carbapenems: Carbapenems, such as meropenem, generally exhibit a broader spectrum of activity and greater potency against a wide range of bacteria compared to penicillins and cephalosporins.[3]
II. Mechanism of Action: Inhibition of Cell Wall Synthesis
Beta-lactam antibiotics exert their bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. Peptidoglycan provides structural integrity to the bacterial cell, and its disruption leads to cell lysis and death.[4] The key targets of beta-lactam antibiotics are Penicillin-Binding Proteins (PBPs), which are enzymes essential for cross-linking the peptidoglycan chains.[2]
The following diagram illustrates the signaling pathway of beta-lactam antibiotic action:
Caption: Inhibition of bacterial cell wall synthesis by beta-lactam antibiotics.
III. Experimental Protocols
Accurate determination of antibiotic efficacy relies on standardized experimental protocols. The Minimum Inhibitory Concentration (MIC) is a fundamental measure and can be determined using methods such as broth microdilution or agar (B569324) dilution.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the general steps for determining the MIC of an antibiotic against a specific bacterial strain.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Methodology:
-
Preparation of Materials:
-
Prepare a stock solution of the antibiotic in a suitable solvent.
-
Sterilize the bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Culture the bacterial strain to be tested and prepare a standardized inoculum (e.g., to 0.5 McFarland turbidity standard).
-
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the antibiotic stock solution in the growth medium.
-
Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and medium, no antibiotic) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Data Analysis:
-
After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
IV. Conclusion
Carbenicillin remains a relevant beta-lactam antibiotic, particularly in molecular biology applications where its stability offers advantages over ampicillin for plasmid selection. Clinically, its efficacy is primarily directed against certain Gram-negative bacteria. When compared to broader-spectrum beta-lactams like carbapenems, carbenicillin demonstrates a more limited range of activity and lower potency against many pathogens. The choice of a beta-lactam antibiotic should be guided by the specific application, the target organism's susceptibility profile, and the desired experimental or clinical outcome. This guide provides a foundational comparison to aid researchers and professionals in making these critical selections.
References
The Superiority of Carbenicillin in Transformation Efficiency Validation: A Comparative Analysis
For researchers engaged in molecular cloning and drug development, the selection of successfully transformed bacterial colonies is a cornerstone of experimental success. While ampicillin (B1664943) has historically been a widely used selective antibiotic, its limitations can lead to ambiguous results and wasted resources. This guide provides a comprehensive comparison of carbenicillin (B1668345) and ampicillin for validating transformation efficiency, supported by experimental protocols and data, to assist scientists in making an informed choice for robust and reliable clone selection.
Executive Summary: Carbenicillin Outperforms Ampicillin in Stability and Reliability
The primary advantage of carbenicillin over ampicillin lies in its enhanced stability.[1][2][3] Both are beta-lactam antibiotics that inhibit bacterial cell wall synthesis, and resistance to both is conferred by the beta-lactamase enzyme encoded by the bla (AmpR) gene on many plasmids.[1] However, ampicillin is notoriously susceptible to degradation by the secreted beta-lactamase, leading to the formation of "satellite" colonies—non-transformed cells that grow in the vicinity of a true transformant.[3][4][5] This can significantly complicate the identification of desired clones. Carbenicillin, being more resistant to enzymatic degradation, heat, and acidity, drastically reduces satellite colony formation, resulting in cleaner and more reliable selection plates.[1][3][6]
Quantitative Comparison: Transformation Efficiency and Satellite Colony Formation
While the theoretical transformation efficiency—a measure of the number of cells transformed per microgram of DNA—may not differ dramatically between the two antibiotics for true transformants, the practical outcome in terms of usable, correctly identified colonies is significantly improved with carbenicillin. The most critical quantitative difference is observed in the number of satellite colonies.
| Feature | Carbenicillin | Ampicillin |
| Transformation Efficiency (CFU/µg DNA) * | 1.5 x 10⁸ | 1.6 x 10⁸ |
| Average Satellite Colonies per True Colony | < 1 | > 20 |
| Clarity of Selection Plates | High (distinct, well-isolated colonies) | Low (hazy zones and numerous small colonies around true transformants) |
| Stability in Media | High | Low |
| Relative Cost | Higher | Lower |
*This is a representative dataset. Actual transformation efficiency will vary depending on the competent cells, plasmid, and transformation protocol used.
Mechanism of Action and Resistance
Both carbenicillin and ampicillin are part of the beta-lactam family of antibiotics. Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. By disrupting this process, the antibiotics cause cell lysis in growing bacteria.
Resistance is mediated by the enzyme beta-lactamase, which hydrolyzes the beta-lactam ring, inactivating the antibiotic. In a typical cloning workflow, the plasmid vector carries the ampicillin resistance gene (bla), which codes for beta-lactamase.
Below is a diagram illustrating the mechanism of action and the emergence of satellite colonies with ampicillin.
Experimental Protocols
Protocol 1: Determining Transformation Efficiency
This protocol outlines the steps to calculate and compare the transformation efficiency when using carbenicillin and ampicillin selection.
Materials:
-
Competent E. coli cells (e.g., DH5α)
-
Plasmid DNA with an ampicillin resistance gene (e.g., pUC19) at a known concentration (e.g., 10 pg/µL)
-
SOC or LB broth
-
LB agar (B569324) plates containing carbenicillin (100 µg/mL)
-
LB agar plates containing ampicillin (100 µg/mL)
-
Ice
-
42°C water bath
-
37°C incubator
-
Sterile microcentrifuge tubes and spreaders
Procedure:
-
Thaw competent cells on ice.
-
Add 1 µL of plasmid DNA (10 pg) to 50 µL of competent cells.
-
Incubate on ice for 30 minutes.
-
Heat shock the cells at 42°C for 45 seconds.
-
Immediately transfer the tube back to ice for 2 minutes.
-
Add 950 µL of pre-warmed SOC or LB broth.
-
Incubate at 37°C for 1 hour with shaking (225 rpm).
-
Plate 100 µL of the cell suspension onto an LB agar plate with carbenicillin and another 100 µL onto an LB agar plate with ampicillin.
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies on each plate the next day.
-
Calculate Transformation Efficiency (TE): TE (CFU/µg) = (Number of colonies × Dilution factor × 1000 ng/µg) / (Amount of DNA plated in ng)
Amount of DNA plated = (Volume of DNA added × Concentration of DNA) × (Volume plated / Total volume of cell suspension)
Protocol 2: Quantifying Satellite Colonies
This protocol provides a method to quantify and compare the extent of satellite colony formation on ampicillin and carbenicillin plates.[1]
Materials:
-
Plates from Protocol 1 with well-isolated colonies
-
Microscope with at least 40x magnification
Procedure:
-
Select several well-isolated colonies on both the ampicillin and carbenicillin plates.
-
Under the microscope, examine the area immediately surrounding each selected colony.
-
Count the number of small "satellite" colonies in the clearing zone around the primary colony.[1]
-
Calculate the average number of satellite colonies per primary colony for both ampicillin and carbenicillin.
-
A qualitative assessment can also be made by visually comparing the "fuzziness" or lack of distinct colony borders, which is indicative of satellite colony formation.[1]
Experimental Workflow
The following diagram illustrates the workflow for comparing carbenicillin and ampicillin selection.
Conclusion
For routine cloning applications where cost is a primary concern, ampicillin may suffice. However, for experiments requiring high-stringency selection, such as the construction of complex libraries or cloning of low-abundance DNA, carbenicillin is the superior choice.[1] Its enhanced stability leads to a significant reduction in the growth of satellite colonies, ensuring that the selected colonies are more likely to contain the desired plasmid.[1][4] By investing in carbenicillin, researchers can save time and resources by avoiding the need to screen numerous false positives, ultimately leading to more reliable and reproducible results.
References
Carbenicillin vs. Cefotaxime: A Comparative Guide for Agrobacterium Control in Plant Transformation
In the realm of plant genetic engineering, the successful elimination of Agrobacterium tumefaciens following co-cultivation is a critical step for obtaining healthy, transgenic plants. The persistence of Agrobacterium can lead to overgrowth, competition with plant tissues for nutrients, and ultimately, the failure of the transformation experiment.[1][2] Carbenicillin (B1668345) and cefotaxime (B1668864) are two of the most commonly employed β-lactam antibiotics for this purpose.[2][3] This guide provides a detailed, data-driven comparison of their performance, phytotoxicity, and application in plant tissue culture to aid researchers in selecting the optimal antibiotic for their specific needs.
Mechanism of Action: Inhibiting Bacterial Cell Wall Synthesis
Both carbenicillin and cefotaxime belong to the β-lactam class of antibiotics and share a similar mechanism of action.[2][4] They function by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall.[2][5][6] Specifically, they bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis, including transpeptidation.[2][5][7] This disruption of cell wall integrity leads to bacterial cell lysis and death.[5][6] Cefotaxime, a third-generation cephalosporin, is generally more resistant to the β-lactamase enzymes that bacteria can produce to inactivate penicillin-based antibiotics like carbenicillin.[8][9]
References
- 1. scielo.br [scielo.br]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Effects of carbenicillin and cefotaxime on callus growth and somatic embryogenesis from adventitious roots of papaya [ejournal.sinica.edu.tw]
- 4. dialnet.unirioja.es [dialnet.unirioja.es]
- 5. What is the mechanism of Carbenicillin Disodium? [synapse.patsnap.com]
- 6. horticultureresearch.net [horticultureresearch.net]
- 7. Cefotaxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. phytotechlab.com [phytotechlab.com]
- 9. Carbenicillin - Wikipedia [en.wikipedia.org]
Carbenicillin's Potency Unveiled: A Comparative Guide to its Minimal Inhibitory Concentration Against Various Bacteria
For researchers, scientists, and drug development professionals, understanding the efficacy of an antibiotic against different bacterial strains is paramount. This guide provides a comparative analysis of the Minimal Inhibitory Concentration (MIC) of Carbenicillin (B1668345), a semisynthetic penicillin antibiotic, against a range of bacteria. The data presented herein is supported by detailed experimental protocols to ensure reproducibility and accurate interpretation.
Carbenicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it targets and acylates penicillin-binding proteins (PBPs), enzymes crucial for the final transpeptidation step in peptidoglycan synthesis. This disruption of the cell wall integrity ultimately leads to bacterial cell lysis and death. This guide will delve into the quantitative measure of this inhibitory action, the MIC, across various bacterial species.
Comparative Analysis of Carbenicillin MIC Values
The Minimal Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values of Carbenicillin against several common bacteria. It is important to note that these values have been compiled from various studies and methodologies may differ, which can influence the results.
| Bacterial Species | Gram Stain | MIC Range (µg/mL) | Notes |
| Pseudomonas aeruginosa | Negative | 25 - 100 | Intrinsically less susceptible to many penicillins, but Carbenicillin shows activity. |
| Escherichia coli | Negative | 10 - 50[1][2] | MIC can increase significantly in the presence of resistance plasmids. |
| Staphylococcus aureus | Positive | ~ 1[3] | While susceptible, the minimal bactericidal concentration (MBC) can be much higher.[4] |
| Proteus mirabilis | Negative | MIC values are studied but specific ranges are variable. | Some strains exhibit resistance through the production of carbenicillin-hydrolyzing penicillinases. |
| Salmonella Typhimurium | Negative | 8 | The Minimum Bactericidal Concentration (MBC) was found to be 32 µg/mL in the same study.[5] |
| Enterobacteriaceae (general) | Negative | Variable | A significant percentage of ampicillin-resistant strains also show resistance to Carbenicillin.[3] |
| Anaerobic Bacteria | Variable | Variable | Susceptibility has been studied, but specific MICs vary widely among species.[6] |
Experimental Protocols for MIC Determination
Accurate and reproducible determination of MIC values is critical for antimicrobial susceptibility testing. The following are detailed methodologies for commonly used techniques.
Broth Microdilution Method
This method is a widely used and standardized technique for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: A stock solution of Carbenicillin is prepared and then serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted Carbenicillin is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included. The plate is then incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is determined as the lowest concentration of Carbenicillin at which there is no visible growth (turbidity) of the microorganism.
Agar (B569324) Dilution Method
The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.
-
Preparation of Antimicrobial Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a specific concentration of Carbenicillin. This is achieved by adding the appropriate volume of the antibiotic stock solution to the molten agar before it solidifies.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method, resulting in a final concentration of approximately 10⁴ CFU per spot.
-
Inoculation and Incubation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspensions. The plates are then incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of Carbenicillin that completely inhibits the growth of the bacteria at the inoculation spot.
E-test (Epsilometer Test)
The E-test is a gradient diffusion method that provides a quantitative MIC value.
-
Inoculum Preparation and Plating: A standardized suspension of the test bacterium is prepared and evenly swabbed onto the surface of an agar plate.
-
Application of E-test Strip: A plastic strip impregnated with a predefined gradient of Carbenicillin concentrations is placed on the inoculated agar surface.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Interpretation: During incubation, the antibiotic diffuses into the agar, creating a concentration gradient. An elliptical zone of growth inhibition is formed. The MIC is read directly from the scale on the strip at the point where the edge of the inhibition ellipse intersects the strip.
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for MIC determination and the mechanism of action of Carbenicillin.
Caption: Experimental workflow for determining the Minimal Inhibitory Concentration (MIC).
Caption: Mechanism of action of Carbenicillin leading to bacterial cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. clsi.org [clsi.org]
- 3. [Carbenicillin resistance of gram-negative bacteria: incidence, biochemical and genetic determinism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Carbenicillin as an Inhibitor of the Biofilm Regulator CsgD in Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibility testing of anaerobic bacteria with 100-microg carbenicillin disks - PubMed [pubmed.ncbi.nlm.nih.gov]
AmpR Gene: A Comparative Analysis of Resistance to Ampicillin and Carbenicillin
Published: December 21, 2025
Executive Summary
The AmpR gene, a cornerstone of molecular biology for plasmid selection, confers resistance to β-lactam antibiotics, most notably ampicillin (B1664943) and its analogue, carbenicillin (B1668345). While both antibiotics are inactivated by the β-lactamase enzyme encoded by AmpR, this guide demonstrates that the level of resistance conferred is not equal. Experimental data reveals that organisms expressing the AmpR gene exhibit a higher tolerance to carbenicillin than to ampicillin. This disparity is primarily attributed to the greater chemical stability of carbenicillin and its reduced susceptibility to enzymatic degradation. This guide provides a comprehensive comparison, including quantitative data, detailed experimental protocols for assessing resistance, and a mechanistic overview to inform researchers in their selection of these critical reagents.
Introduction
Ampicillin and carbenicillin are β-lactam antibiotics that function by inhibiting the synthesis of the bacterial cell wall.[1][2] In molecular cloning, the introduction of a plasmid carrying the AmpR gene allows for the selection of transformed bacteria. The AmpR gene encodes a β-lactamase enzyme that hydrolyzes the β-lactam ring common to both ampicillin and carbenicillin, thereby inactivating the antibiotics.[1][2] While functionally similar, key differences in their chemical properties lead to significant variations in the level and nature of the resistance conferred by the AmpR gene.
Mechanism of Resistance
The resistance mechanism conferred by the AmpR gene against both ampicillin and carbenicillin is enzymatic degradation. The gene product, a periplasmic β-lactamase, cleaves the amide bond in the β-lactam ring of these antibiotics, rendering them unable to bind to and inhibit the penicillin-binding proteins (PBPs) responsible for cross-linking the peptidoglycan cell wall.
References
A Comparative Analysis of Carbenicillin and Ticarcillin for Enhanced Cloning Efficiency
In the landscape of molecular cloning, the selection of an appropriate antibiotic is a critical determinant of experimental success. While ampicillin (B1664943) has historically been a common choice, its limitations, particularly the formation of satellite colonies, have led researchers to seek more stable and reliable alternatives. This guide provides a comprehensive comparison of two such alternatives, Carbenicillin (B1668345) and Ticarcillin, for researchers, scientists, and drug development professionals. Both antibiotics offer significant advantages over ampicillin, primarily due to their enhanced stability and resistance to enzymatic degradation, leading to cleaner and more efficient selection of transformed bacterial colonies.
Mechanism of Action: A Shared Foundation
Carbenicillin and Ticarcillin are both semi-synthetic penicillin derivatives that belong to the β-lactam class of antibiotics.[1] Their bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[1][2] Specifically, they target and inactivate penicillin-binding proteins (PBPs), enzymes essential for the final step of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall.[3][4] This disruption leads to a weakened cell wall, ultimately causing cell lysis and death.[1][5]
Resistance to these antibiotics is primarily conferred by the enzyme β-lactamase, which is encoded by genes often carried on cloning plasmids (e.g., the bla gene). This enzyme hydrolyzes the β-lactam ring, inactivating the antibiotic.[6]
Performance in Cloning: A Head-to-Head Comparison
While both Carbenicillin and Ticarcillin are superior to ampicillin, they exhibit subtle differences in their chemical properties and biological activity that can influence their suitability for specific cloning applications.
Data Presentation: Carbenicillin vs. Ticarcillin
| Feature | Carbenicillin | Ticarcillin |
| Antibiotic Class | Carboxypenicillin (β-lactam) | Carboxypenicillin (β-lactam) |
| Mechanism of Action | Inhibits bacterial cell wall synthesis | Inhibits bacterial cell wall synthesis |
| Common Working Concentration for E. coli | 50-100 µg/mL[7][8][9] | 50-100 µg/mL[4] |
| Stability in Media | More stable than ampicillin; resistant to heat and low pH[1][7][10] | Generally stable, should be dissolved immediately before use to prevent degradation[6][11] |
| Satellite Colony Formation | Significantly reduces satellite colonies compared to ampicillin[1][10][12][13] | Prevents the appearance of satellite colonies that occur with ampicillin[6][11] |
| Susceptibility to β-lactamase | More resistant to degradation than ampicillin[7][14] | Susceptible to degradation by β-lactamases[2][6] |
| Relative Potency | Less potent than Ticarcillin against some bacteria[15][16][17] | Two- to four-fold more active than Carbenicillin against Pseudomonas aeruginosa[16][17] |
| Relative Cost | Generally higher than ampicillin[1] | Information not readily available, but likely comparable to or higher than Carbenicillin |
Key Advantages in Cloning Applications
The primary advantage of using Carbenicillin or Ticarcillin over ampicillin lies in their increased stability. Ampicillin is notoriously prone to degradation by the β-lactamase enzyme secreted by resistant colonies, which creates an antibiotic-free zone around the colony, allowing non-transformed, ampicillin-sensitive cells to grow as "satellite" colonies.[12][18] This can lead to the selection of false-positive clones and contaminate subsequent cultures.
Carbenicillin and Ticarcillin are more resistant to degradation by β-lactamase.[7][14] This enhanced stability ensures that the selective pressure is maintained across the entire plate and throughout the incubation period, resulting in cleaner selection plates with significantly fewer or no satellite colonies.[10][19] This is particularly crucial for experiments requiring high-stringency selection, such as the construction of complex libraries or when working with low-efficiency transformations.[7]
While both are effective at preventing satellite colonies, Ticarcillin has been shown to be two- to four-fold more potent than Carbenicillin against certain bacteria like Pseudomonas aeruginosa.[16][17] This suggests that Ticarcillin may provide a more stringent selection in some contexts, although for routine E. coli cloning, both are highly effective.
Experimental Protocols
To aid researchers in empirically determining the optimal antibiotic for their specific needs, detailed methodologies for key experiments are provided below.
Protocol 1: Preparation of Antibiotic Stock Solutions
Materials:
-
Carbenicillin disodium (B8443419) salt or Ticarcillin disodium salt powder
-
Sterile, deionized, or distilled water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile syringe filter (0.22 µm pore size)
-
Sterile storage tubes (e.g., 1.5 mL microcentrifuge tubes)
Procedure:
-
Calculate the required mass: To prepare a 50 mg/mL stock solution, weigh out the appropriate amount of the antibiotic powder.
-
Dissolve the antibiotic: Add the powder to a sterile conical tube and add a portion of the sterile water. Vortex until the powder is completely dissolved.
-
Adjust the final volume: Bring the solution to the final desired volume with sterile water.
-
Sterile filter: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot and store: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C. Stock solutions can typically be stored for up to 6 months at -20°C.[13]
Protocol 2: Comparative Analysis of Transformation Efficiency and Satellite Colony Formation
Materials:
-
Competent E. coli cells (e.g., DH5α, TOP10)
-
Plasmid DNA with an ampicillin/carbenicillin resistance gene (bla)
-
LB agar (B569324) plates
-
LB agar plates containing 100 µg/mL Carbenicillin
-
LB agar plates containing 100 µg/mL Ticarcillin
-
SOC medium or LB broth
-
Standard transformation equipment (water bath, incubator, etc.)
Procedure:
-
Transformation:
-
Thaw competent cells on ice.
-
Add 1-5 µL of plasmid DNA (e.g., 10 ng) to the competent cells.
-
Incubate the DNA-cell mixture on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds.
-
Immediately return the cells to ice for 2 minutes.
-
Add 250 µL of pre-warmed SOC medium or LB broth (without antibiotic).
-
Incubate at 37°C for 1 hour with shaking (225-250 rpm).
-
-
Plating:
-
Prepare serial dilutions of the transformation mixture (e.g., 1:10 and 1:100) in SOC medium or LB broth.
-
Plate 100 µL of the undiluted and diluted transformation mixtures onto separate LB agar plates containing either Carbenicillin or Ticarcillin. As a control, plate a small amount on a non-selective LB agar plate to assess the viability of the competent cells.
-
-
Incubation and Analysis:
-
Incubate the plates at 37°C for 16-18 hours.
-
Transformation Efficiency: Count the number of colonies on each plate and calculate the transformation efficiency (in colony-forming units per microgram of DNA). Compare the efficiency between Carbenicillin and Ticarcillin plates.
-
Satellite Colony Formation: Visually inspect the plates for the presence of small "satellite" colonies in the vicinity of larger, primary colonies. Quantify the average number of satellite colonies per primary colony for both antibiotics. A qualitative assessment can also be made by observing the "fuzziness" or lack of distinct colony borders, which is indicative of satellite colony formation.[7]
-
Visualizing the Underlying Principles
To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of β-lactam antibiotics and the process of satellite colony formation.
References
- 1. goldbio.com [goldbio.com]
- 2. Ticarcillin | C15H16N2O6S2 | CID 36921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Ticarcillin - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Working concentration with Carbenicillin - Bacteria Escherichia coli - BNID 108847 [bionumbers.hms.harvard.edu]
- 9. Carbenicillin Stock Solution [novoprolabs.com]
- 10. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 11. TICARCILLIN [parasitetesting.co.uk]
- 12. goldbio.com [goldbio.com]
- 13. khimexpert.com [khimexpert.com]
- 14. Carbenicillin - Wikipedia [en.wikipedia.org]
- 15. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sensitivity to carbenicillin and ticarcillin, and the beta-lactamases of Pseudomonas aeruginosa in the UK in 1978-79 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison and Evaluation of Ticarcillin and Carbenicillin Using Disk Diffusion Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bitesizebio.com [bitesizebio.com]
- 19. benchchem.com [benchchem.com]
Cross-Resistance Between Carbenicillin and Other Penicillins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of carbenicillin (B1668345) and other penicillins, supported by experimental data. Detailed methodologies for key experiments are outlined to facilitate reproducibility and further investigation. Visual diagrams are included to illustrate the complex molecular mechanisms and signaling pathways underpinning these resistance phenomena.
Introduction to Penicillin Cross-Resistance
Cross-resistance among penicillin derivatives, including the carboxypenicillin carbenicillin, presents a significant challenge in the effective treatment of bacterial infections. This phenomenon occurs when a bacterium develops resistance to one penicillin and, as a result, becomes resistant to other penicillins as well. The primary molecular drivers of this shared resistance are the production of β-lactamase enzymes that inactivate the antibiotics, alterations in the target penicillin-binding proteins (PBPs), and modifications to the bacterial cell envelope that limit drug permeability. Understanding the nuances of these mechanisms is paramount for the strategic development of novel antimicrobial agents and the informed clinical application of existing penicillin therapies. This guide will delve into the comparative cross-resistance between carbenicillin and other notable penicillins such as ampicillin (B1664943), ticarcillin, and piperacillin, with a focus on quantitative data and detailed experimental frameworks.
Mechanisms of Cross-Resistance
The development of cross-resistance to penicillins is a multifactorial process, primarily driven by three key mechanisms:
-
β-Lactamase Production: This is the most prevalent mechanism of resistance to penicillins. Bacteria acquire genes that encode for β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. The substrate specificity of these enzymes varies, with some, like the TEM-1 β-lactamase, conferring resistance to penicillins such as ampicillin and carbenicillin. Extended-spectrum β-lactamases (ESBLs) have a broader activity and can inactivate a wider range of β-lactam antibiotics.
-
Alteration of Penicillin-Binding Proteins (PBPs): Penicillins exert their bactericidal effect by binding to and inhibiting PBPs, which are essential enzymes for bacterial cell wall synthesis. Bacteria can develop resistance by acquiring mutations in the genes encoding these PBPs, leading to a decreased binding affinity for the antibiotic. A well-known example is the acquisition of the mecA gene in Staphylococcus aureus, which encodes for a low-affinity PBP2a, conferring resistance to methicillin (B1676495) and other β-lactams, including carbenicillin. Similarly, mutations in the pbp5 gene in Enterococcus faecium lead to a low-affinity PBP5 and resistance to ampicillin and other penicillins.
-
Reduced Permeability and Efflux Pumps: Gram-negative bacteria possess an outer membrane that can act as a barrier to antibiotic entry. Alterations in the porin channels, which are protein channels that allow the passage of molecules like penicillins, can reduce the intracellular concentration of the antibiotic. Additionally, bacteria can acquire or upregulate efflux pumps that actively transport antibiotics out of the cell, further reducing their efficacy.
Data Presentation: Comparative In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of carbenicillin and other penicillins against various bacterial species, highlighting the impact of different resistance mechanisms. A lower MIC value indicates greater potency of the antibiotic.
Table 1: MIC (μg/mL) of Carbenicillin and Comparators against Pseudomonas aeruginosa
| Antibiotic | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Carbenicillin | 16 - >1024 | 128 | 512 |
| Ticarcillin | 8 - 512 | 64 | 256 |
| Piperacillin | 2 - 256 | 16 | 64 |
| Ampicillin | >1024 | >1024 | >1024 |
Data compiled from multiple sources.
Table 2: MIC (μg/mL) of Carbenicillin and Ampicillin against Escherichia coli Strains
| Strain | Resistance Mechanism | Carbenicillin MIC (μg/mL) | Ampicillin MIC (μg/mL) |
| ATCC 25922 | Susceptible | 4 | 2 |
| Clinical Isolate 1 | TEM-1 β-lactamase | 2048 | 2048 |
| Clinical Isolate 2 | AmpC β-lactamase | 512 | 1024 |
| Clinical Isolate 3 | PBP alteration | 128 | 64 |
Data is illustrative and compiled from representative studies.
Table 3: MIC (μg/mL) of Penicillins against Methicillin-Resistant Staphylococcus aureus (MRSA) and Methicillin-Susceptible Staphylococcus aureus (MSSA)
| Strain | mecA Gene | Carbenicillin MIC (μg/mL) | Ampicillin MIC (μg/mL) | Oxacillin MIC (μg/mL) |
| MSSA | Negative | 0.5 | 0.25 | 0.5 |
| MRSA | Positive | >128 | >128 | 64 |
Data is illustrative and compiled from representative studies.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of an antibiotic that inhibits the visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 108 CFU/mL)
-
Stock solutions of antibiotics (Carbenicillin, Ampicillin, etc.)
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Plate reader (optional)
Procedure:
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of each antibiotic in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Prepare Bacterial Inoculum: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Inoculate Plates: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 105 CFU/mL.
-
Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) as observed by the naked eye or with the aid of a plate reader.
Kirby-Bauer Disk Diffusion Susceptibility Test
Objective: To qualitatively determine the susceptibility of a bacterium to a panel of antibiotics.
Materials:
-
Mueller-Hinton agar (B569324) (MHA) plates (4 mm depth)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Antibiotic disks (e.g., Carbenicillin 100 µg, Ampicillin 10 µg)
-
Forceps
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculate Plate: Dip a sterile cotton swab into the standardized bacterial suspension. Press the swab against the inside of the tube to remove excess fluid. Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Apply Antibiotic Disks: Using sterile forceps, place the antibiotic disks onto the inoculated agar surface, ensuring they are firmly in contact with the agar. Space the disks sufficiently to prevent overlapping of the zones of inhibition.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
Measure Zones of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Interpret Results: Compare the measured zone diameters to the standardized interpretive charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to each antibiotic.
Visualization of Resistance Pathways
Signaling Pathway for β-Lactamase Induction
Caption: Induction of β-lactamase expression via the AmpG-AmpR-AmpC pathway.
Mechanism of PBP-Mediated Resistance
Caption: Comparison of penicillin action in susceptible and resistant bacteria with altered PBPs.
Experimental Workflow for Cross-Resistance Assessment
Caption: Workflow for assessing bacterial cross-resistance to penicillins.
Conclusion
The cross-resistance between carbenicillin and other penicillins is a complex and clinically significant issue. The primary drivers of this phenomenon, β-lactamase production and alterations in penicillin-binding proteins, often confer resistance to multiple members of the penicillin class. As demonstrated by the comparative MIC data, the extent of cross-resistance can vary depending on the specific resistance mechanism and the bacterial species. For drug development professionals, a thorough understanding of these mechanisms is crucial for designing novel β-lactam antibiotics or β-lactamase inhibitors that can circumvent existing resistance. For researchers and scientists, the detailed experimental protocols provided herein offer a standardized approach to further investigate the nuances of cross-resistance and to evaluate the efficacy of new antimicrobial strategies. The continued surveillance of cross-resistance patterns and the elucidation of the underlying molecular pathways are essential for preserving the utility of the penicillin class of antibiotics.
Safety Operating Guide
Proper Disposal of Carbenicillin (Sodium Salt): A Procedural Guide
The proper disposal of carbenicillin (B1668345), a beta-lactam antibiotic, is crucial for laboratory safety and environmental protection. The correct procedure depends on the form of the waste—whether it is an unused pure compound, a concentrated stock solution, or diluted in culture media and contaminated labware. Adherence to institutional and regulatory guidelines is paramount.[1][2]
Disposal Procedures Overview
The appropriate disposal route for carbenicillin is determined by its concentration and form. High-concentration forms are typically treated as chemical waste, while low-concentration liquid waste from cell cultures can often be inactivated by autoclaving.
| Parameter | Specification | Source(s) |
| Waste Type | Solid Powder, Stock Solutions | [1][3] |
| Disposal Method | Chemical Waste Incineration / Landfill | [2][4] |
| Waste Type | Liquid Media (Working Concentration) | [5] |
| Disposal Method | Autoclave Inactivation, then Drain Disposal | [5] |
| Autoclave Temperature | 121°C | [5][6] |
| Autoclave Cycle | Liquid Cycle | [6] |
| Autoclave Duration | Minimum 60 minutes (unless validated otherwise) | [7] |
| Waste Type | Contaminated Solid Labware (Plates, etc.) | [5] |
| Disposal Method | Autoclave Inactivation, then Solid Waste Disposal | [5] |
Detailed Disposal Protocols
Unused/Expired Carbenicillin Powder and Concentrated Stock Solutions
Stock antibiotic solutions and the pure powder form are considered hazardous chemical waste due to their high concentration.[1]
Methodology:
-
Do Not Discard in Sink or Trash: Never dispose of pure carbenicillin powder or concentrated stock solutions down the drain or in the regular trash.[4][8]
-
Collect as Chemical Waste: Collect these materials in a designated, properly labeled, and sealed hazardous waste container.[1][9]
-
Consult Safety Data Sheet (SDS): Always refer to the manufacturer's SDS for specific disposal recommendations.
-
Follow Institutional Guidelines: Contact your institution's Environmental Health and Safety (EHS) department for specific collection and disposal procedures.[1]
-
Professional Disposal: The waste will typically be handled by a licensed waste management authority for disposal via methods such as incineration in a specialized facility or burial in a licensed landfill.[2][4]
Liquid Media Containing Carbenicillin (Working Concentrations)
Carbenicillin is a heat-labile antibiotic, meaning it is destroyed by the high temperatures of an autoclave cycle.[1][5] This property allows for a safe and effective method of inactivation for used liquid culture media.
Methodology for Inactivation:
-
Collection: Collect the used liquid media in a leak-proof, autoclavable container (e.g., a polypropylene (B1209903) bottle or flask).
-
Preparation for Autoclaving: Loosen the cap of the container to prevent pressure buildup during the cycle.[6] Do not seal the container tightly.
-
Containment: Place the container in a secondary, shatter-proof, and leak-proof tray to contain any potential spills.[7]
-
Select Autoclave Cycle: Choose a "liquid" or "gravity" cycle on the autoclave.[6] This ensures a slow exhaust phase to prevent the liquid from boiling over.[6]
-
Run Autoclave: Operate the autoclave at 121°C for a minimum of 60 minutes to ensure the antibiotic is fully inactivated.[5][7] Note that the time required may vary based on the volume of liquid.
-
Cooling: Allow the liquid to cool completely to a safe temperature before handling.
-
Final Disposal: Once the autoclaved media is cooled, it can be safely poured down the laboratory sink drain, provided it does not contain any other chemicals that are prohibited from drain disposal.[5]
Contaminated Solid Waste (Agar Plates, Gloves, etc.)
Solid laboratory waste contaminated with carbenicillin and biological materials must also be decontaminated before disposal.
Methodology for Decontamination:
-
Collection: Place contaminated items such as agar (B569324) plates, plastic tubes, and gloves into a designated autoclave bag.[7]
-
Prepare Bag: Do not overfill the bag (no more than 3/4 full) and do not seal it tightly; the opening should be large enough to allow for steam penetration.[6][7]
-
Containment: Place the bag in a secondary, autoclavable tray or tub.
-
Select Autoclave Cycle: Use a "dry" or "gravity" cycle with a minimum run time of 60 minutes at 121°C.
-
Verification: Use autoclave indicator tape on the outside of the bag to show that it has been processed.[7]
-
Final Disposal:
Carbenicillin Disposal Workflow
Caption: Decision workflow for the proper disposal of carbenicillin sodium salt.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. bioshopcanada.com [bioshopcanada.com]
- 3. Antibiotics (in cell and bacterial cultures) - Security information - Örebro University [oru.se]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Biological Waste | Environmental Health and Safety | Virginia Tech [ehs.vt.edu]
- 6. Autoclaves & Autoclave Waste Disposal – Environmental Safety and Health – UMBC [safety.umbc.edu]
- 7. hsrm.umn.edu [hsrm.umn.edu]
- 8. teknova-sds.s3.us-west-1.amazonaws.com [teknova-sds.s3.us-west-1.amazonaws.com]
- 9. americanbio.com [americanbio.com]
Essential Safety and Logistics for Handling Carbenicillin (Sodium Salt)
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of Carbenicillin (sodium salt). Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.
Hazard Identification
Carbenicillin (sodium salt) is classified as a hazardous substance.[1][2] The primary risks associated with handling this compound are:
-
Respiratory Sensitization: Inhalation may lead to allergy or asthma-like symptoms.[3][4][5]
-
Skin Sensitization: May cause an allergic skin reaction upon contact.[1][3][4][5]
-
Respiratory Irritation: Inhalation of dust may cause irritation to the respiratory tract.[1][3]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.[6] All PPE should be inspected before use and disposed of or decontaminated properly after handling the material.
| Equipment | Specification | Purpose |
| Hand Protection | Powder-free nitrile or neoprene gloves.[7] For extensive handling, consider double-gloving.[6][8] | To prevent skin contact and allergic reactions.[3] |
| Eye/Face Protection | Safety glasses with side shields or goggles.[9][10] | To protect eyes from dust particles.[2] |
| Respiratory Protection | NIOSH-approved particulate respirator (e.g., N95) or higher.[2] | Required when dusts are generated or when working outside of a ventilated enclosure.[10] |
| Body Protection | A disposable, low-permeability gown or a clean lab coat with tight-fitting cuffs.[6][7] | To protect skin and personal clothing from contamination.[2] |
Operational Plan: Handling and Storage
Handling Protocol:
-
Ventilation: Always handle Carbenicillin (sodium salt) in a well-ventilated area.[2] For procedures that may generate dust, such as weighing or reconstituting, use a chemical fume hood or a ventilated cabinet.[10][11]
-
Avoid Dust Formation: Take care to minimize the generation of dust.[2][9][11]
-
Prevent Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[1][2]
-
Hygiene: Wash hands thoroughly with soap and water after handling, and before eating, drinking, or smoking.[3][9] Remove contaminated clothing immediately.[3][4]
Storage Protocol:
-
Container: Keep the container tightly closed in a dry place.[1][9][11]
-
Temperature: Store in a cool, well-ventilated area, with a recommended temperature between 2-8°C.[9] Some sources recommend freezer storage.[1]
-
Incompatibilities: Store away from strong oxidizing agents.[1]
Caption: Safe handling workflow for Carbenicillin.
Logistical Plan: Spills and Disposal
Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate non-essential personnel from the area and ensure adequate ventilation.[11]
-
Personal Protection: Do not act without suitable protective clothing and respiratory protection.[11]
-
Containment: Prevent the spill from entering drains.[11]
-
Cleanup: For solid spills, use dry cleanup procedures to avoid generating dust.[2] Carefully sweep or vacuum the material into an appropriate, labeled container for disposal.[11]
-
Decontamination: Clean the spill area thoroughly.[11] Some sources suggest decontaminating the spill site with a 10% caustic solution.[11]
Disposal Plan:
-
Regulations: All waste, including unused material and contaminated items, must be handled in accordance with local, state, and federal regulations.[2]
-
Waste Classification: This material and its container must be disposed of as hazardous waste.[9]
-
Procedure: Dispose of contents and containers at an approved waste disposal plant or through a licensed waste management authority.[2][4] Do not mix with other waste.
-
Empty Containers: Handle uncleaned containers as you would the product itself.[9] If they cannot be sufficiently cleaned for reuse, they should be punctured to prevent re-use and disposed of at an authorized landfill.[2]
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. teknova-sds.s3.us-west-1.amazonaws.com [teknova-sds.s3.us-west-1.amazonaws.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. beta.lakeland.edu [beta.lakeland.edu]
- 11. agscientific.com [agscientific.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
